Product packaging for 1,4-Dibromo-1,1,2,2-tetrafluorobutane(Cat. No.:CAS No. 18599-20-7)

1,4-Dibromo-1,1,2,2-tetrafluorobutane

Cat. No.: B095609
CAS No.: 18599-20-7
M. Wt: 287.88 g/mol
InChI Key: ASHCDEYFCNWSTR-UHFFFAOYSA-N
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Description

1,4-Dibromo-1,1,2,2-tetrafluorobutane is a useful research compound. Its molecular formula is C4H4Br2F4 and its molecular weight is 287.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Br2F4 B095609 1,4-Dibromo-1,1,2,2-tetrafluorobutane CAS No. 18599-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-1,1,2,2-tetrafluorobutane
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2F4/c5-2-1-3(7,8)4(6,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHCDEYFCNWSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(F)(F)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066388
Record name 1,4-Dibromo-1,1,2,2-tetrafluorobutane
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Molecular Weight

287.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18599-20-7
Record name 1,4-Dibromo-1,1,2,2-tetrafluorobutane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,4-dibromo-1,1,2,2-tetrafluoro-
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Record name Butane, 1,4-dibromo-1,1,2,2-tetrafluoro-
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Record name 1,4-Dibromo-1,1,2,2-tetrafluorobutane
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Record name 1,4-dibromo-1,1,2,2-tetrafluorobutane
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 18599-20-7

This technical guide provides a comprehensive overview of 1,4-Dibromo-1,1,2,2-tetrafluorobutane, a halogenated hydrocarbon of interest to researchers, scientists, and professionals in drug development. This document compiles available data on its chemical and physical properties, spectroscopic information, and potential applications, with a focus on its role as a fluorinated building block in medicinal chemistry.

Chemical and Physical Properties

This compound is a valuable reagent in organic synthesis, particularly for the introduction of a tetrafluorinated four-carbon unit into molecular structures. The presence of both bromine and fluorine atoms imparts unique reactivity and properties to the molecule.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 18599-20-7[1][2]
Molecular Formula C4H4Br2F4[3]
Molecular Weight 287.88 g/mol [3]
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Density Not specified in available literature
Refractive Index Not specified in available literature

Spectroscopic Data

Table 2: Available Spectroscopic Data for this compound

Spectroscopic TechniqueDataReference
Gas Chromatography Retention Index (DB-1 column): 823.9[4]

Note: A detailed analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry data would be invaluable for the unambiguous identification and quality control of this compound. However, such data is not widely published.

Synthesis and Reactivity

The reactivity of this compound is dictated by the two carbon-bromine bonds. These bonds are susceptible to nucleophilic substitution, making the compound a useful alkylating agent for introducing the -CH2CF2CF2CH2- moiety.

Role in Drug Development and Medicinal Chemistry

Fluorinated organic molecules are of significant interest in drug discovery and development. The introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets[7][8][9].

While specific applications of this compound in drug development are not extensively documented, its structure suggests its potential as a fluorinated building block . It can be used to synthesize more complex molecules where the tetrafluorobutane linker can impart desirable properties. For instance, the increased metabolic stability of the C-F bond compared to a C-H bond can prevent unwanted metabolism at that position in a drug candidate.

The bifunctional nature of this compound allows for its use in creating cyclic structures or for linking two different molecular fragments, a common strategy in the design of novel therapeutic agents[10].

Experimental Workflows and Conceptual Diagrams

The following diagrams illustrate a conceptual workflow for the synthesis and characterization of a fluorinated organic compound and a general representation of how a fluorinated building block might be incorporated into a potential drug candidate.

G cluster_synthesis Conceptual Synthesis cluster_analysis Characterization start Fluorinated Starting Material reaction Reaction (e.g., Nucleophilic Substitution) start->reaction reagent Reagents & Catalyst reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product 1,4-Dibromo-1,1,2,2- tetrafluorobutane purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry product->ms gc Gas Chromatography product->gc ir Infrared Spectroscopy product->ir

Caption: Conceptual workflow for the synthesis and characterization of this compound.

G cluster_drug_design Drug Design Strategy pharmacophore_a Pharmacophore A (with Nucleophile) intermediate Intermediate Adduct pharmacophore_a->intermediate Reaction 1 building_block 1,4-Dibromo-1,1,2,2- tetrafluorobutane building_block->intermediate pharmacophore_b Pharmacophore B (with Nucleophile) final_drug Potential Drug Candidate pharmacophore_b->final_drug intermediate->final_drug Reaction 2

Caption: General strategy for incorporating a fluorinated building block into a potential drug candidate.

Conclusion and Future Directions

This compound, identified by CAS number 18599-20-7, is a potentially valuable fluorinated building block for organic synthesis and medicinal chemistry. While its fundamental properties are known, a significant gap exists in the publicly available literature regarding detailed experimental protocols for its synthesis and specific applications in drug development. Further research is warranted to fully elucidate its reactivity, develop robust synthetic methods, and explore its utility in the creation of novel therapeutic agents. The data and conceptual frameworks presented in this guide are intended to serve as a foundation for such future investigations.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4-Dibromo-1,1,2,2-tetrafluorobutane, a fluorinated organic compound. The information herein is intended to support research and development activities by providing key data points, experimental methodologies, and a general characterization workflow.

Core Physicochemical Data

This compound is a halogenated alkane with the chemical formula C₄H₄Br₂F₄.[1][2][3][4] Its structure and properties make it a subject of interest in various chemical syntheses. The key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 18599-20-7[4][5]
Molecular Formula C₄H₄Br₂F₄[1][2][3][4]
Molecular Weight 287.88 g/mol [1][2][3]
Density 1.416 g/cm³[1]
Boiling Point 72 °C[1]
Flash Point 40.7 °C[1]
Vapor Pressure 6.63 mmHg at 25°C[1]
Refractive Index 1.416[1]
Storage Sealed in dry, Room Temperature[6]

Experimental Protocols

The following sections detail representative experimental methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus and Materials:

  • Thiele tube or oil bath

  • Thermometer (-10 to 110°C)

  • Small test tube (e.g., sodium fusion tube)

  • Capillary tube (sealed at one end)

  • Liquid paraffin or other suitable heating oil

  • Sample of this compound

  • Heating source (e.g., Bunsen burner or hot plate)

  • Stand and clamp

Procedure:

  • A small volume (2-3 mL) of the liquid sample is placed into the small test tube.[7]

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in a Thiele tube or an oil bath, making sure the heating oil level is above the sample level.

  • The apparatus is heated gently and evenly.[8]

  • As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the liquid, forming a steady stream of bubbles from the capillary's open end.[9]

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Density (Digital Density Meter)

Density is a fundamental physical property representing the mass per unit volume. Modern digital density meters, often utilizing an oscillating U-tube, provide a rapid and accurate means of measurement. The ASTM D4052 standard provides a comprehensive guide for this determination.[1][10]

Apparatus and Materials:

  • Digital Density Meter with an oscillating U-tube

  • Syringe or automated sampler for sample injection

  • Sample of this compound

  • Cleaning solvents (e.g., acetone, ethanol)

  • Dry air or nitrogen for drying the U-tube

Procedure:

  • The digital density meter is calibrated according to the manufacturer's instructions, typically using dry air and a standard of known density (e.g., deionized water).

  • The oscillating U-tube is cleaned with appropriate solvents and dried completely.

  • A small, bubble-free volume of the liquid sample (typically around 0.7 mL) is introduced into the U-tube.[2]

  • The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[5]

  • This frequency change is used in conjunction with calibration data to calculate and display the density of the sample.[2][5]

  • The measurement is typically performed at a controlled temperature, as density is temperature-dependent.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus and Materials:

  • Abbe Refractometer

  • Monochromatic light source (often a filtered white light source corresponding to the sodium D-line)

  • Dropper or pipette

  • Sample of this compound

  • Cleaning tissues and a suitable solvent (e.g., isopropanol)

Procedure:

  • The prism of the Abbe refractometer is cleaned and dried carefully.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.[4]

  • The illuminating prism is closed and locked, spreading the liquid into a thin, uniform layer.[4]

  • While looking through the eyepiece, the handwheel is adjusted to bring the boundary line between the light and dark regions into the field of view.

  • The compensator knob is adjusted to eliminate any color dispersion and sharpen the boundary line.

  • The refractometer scale is adjusted to center the sharp boundary line on the crosshairs of the eyepiece.[11]

  • The refractive index is then read directly from the instrument's scale.[11]

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like this compound. This process ensures a systematic evaluation from initial synthesis or acquisition to the determination of key physical and chemical properties.

G Workflow for Physicochemical Characterization cluster_0 Sample Preparation & Purity cluster_1 Property Determination cluster_2 Data Analysis & Reporting A Compound Synthesis or Acquisition B Purification (e.g., Distillation, Chromatography) A->B C Purity Assessment (GC-MS, NMR) B->C D Boiling Point Measurement C->D E Density Measurement C->E F Refractive Index Measurement C->F G Other Properties (Flash Point, Vapor Pressure) C->G H Data Compilation & Analysis D->H E->H F->H G->H I Technical Data Sheet & Safety Profile Generation H->I

References

An In-depth Technical Guide to 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Molecular Information

1,4-Dibromo-1,1,2,2-tetrafluorobutane is a halogenated alkane. Its molecular structure consists of a four-carbon butane backbone with bromine atoms at positions 1 and 4, and four fluorine atoms distributed at positions 1 and 2.

The molecular weight of this compound is a critical parameter for a range of experimental and theoretical applications, from reaction stoichiometry to spectroscopic analysis. Multiple sources confirm the molecular weight to be approximately 287.88 g/mol .[1][2][3]

A summary of its key identifiers and molecular properties is presented in the table below.

PropertyValue
Molecular Formula C4H4Br2F4
Molecular Weight 287.88 g/mol
CAS Number 18599-20-7
Appearance White or almost colorless liquid
Purity (typical) 99.3%

Physicochemical Data

Understanding the physicochemical properties of this compound is essential for its handling, application in synthetic protocols, and for predicting its behavior in various chemical environments. The following table summarizes the available data.

PropertyValue
Boiling Point 72 °C
Density 1.416 g/mL
Refractive Index 1.416
Flash Point 40.7 °C
Vapor Pressure 6.63 mmHg at 25 °C

Analytical Data

Gas Chromatography

A known analytical method for this compound is gas chromatography (GC). The following table outlines the parameters for a published GC method.

ParameterValue
Column Type Capillary
Active Phase DB-1
Retention Index (I) 823.9
Reference Sun and Stremple, 2003

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. The synthesis of structurally similar compounds, such as 1,4-dibromobutane, typically involves the bromination of a suitable precursor like 1,4-butanediol or the ring-opening of tetrahydrofuran.[4] However, the introduction of the tetrafluoro moiety in the target molecule necessitates a more specialized synthetic approach, for which specific procedural details are not available at the time of this publication.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no available information in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. The toxicological profiles of fluorinated hydrocarbons are an area of active research, with effects often being structure-dependent.[5][6][7] General studies on fluorinated compounds suggest that their biological effects can be influenced by factors such as the degree and position of halogenation.[1] However, without specific studies on this compound, no definitive statements on its biological role or potential applications in drug development can be made.

Due to the lack of information on its interaction with biological systems, no signaling pathway diagrams can be provided.

Safety and Handling

Given the limited specific safety data for this compound, it is prudent to handle this compound with the precautions typically applied to halogenated hydrocarbons.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. It may be light-sensitive.[8]

  • In case of contact:

    • Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Skin: Wash off with soap and plenty of water. Consult a physician.

    • Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Logical Relationship of Available Data

The following diagram illustrates the logical flow of information presented in this guide, from the fundamental molecular properties to the practical considerations for its use in a research setting.

G cluster_core Core Properties cluster_physicochemical Physicochemical Data cluster_analytical Analytical Data cluster_application Research & Development Application MolecularWeight Molecular Weight (287.88 g/mol) BoilingPoint Boiling Point (72 °C) MolecularWeight->BoilingPoint MolecularFormula Molecular Formula (C4H4Br2F4) Density Density (1.416 g/mL) MolecularFormula->Density CAS_Number CAS Number (18599-20-7) GC_Method Gas Chromatography (DB-1 column) CAS_Number->GC_Method Synthesis Use in Synthesis (Protocol Unavailable) GC_Method->Synthesis BiologicalActivity Biological Activity (Data Unavailable) Synthesis->BiologicalActivity Safety Safety & Handling BiologicalActivity->Safety

Caption: Logical workflow from core properties to application considerations.

References

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic route for 1,4-Dibromo-1,1,2,2-tetrafluorobutane, a halogenated hydrocarbon with potential applications in organic synthesis and as a building block for novel pharmaceutical and material science compounds. Due to the limited availability of direct synthesis methods in the published literature, this document outlines a theoretically sound and practical approach based on established chemical principles.

Proposed Synthesis Route: Anti-Markovnikov Hydrobromination

The most plausible and efficient synthesis of this compound involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 4-Bromo-3,3,4,4-tetrafluoro-1-butene . This reaction proceeds via a free-radical mechanism, typically initiated by peroxides or UV light, which dictates the regioselectivity of the HBr addition, leading to the bromine atom adding to the terminal carbon of the alkene.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_product Product A 4-Bromo-3,3,4,4-tetrafluoro-1-butene D This compound A->D B Hydrogen Bromide (HBr) B->D C Radical Initiator (e.g., AIBN, Peroxide) or UV light C->D

Caption: Proposed synthesis of this compound.

Experimental Data

Table 1: Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
4-Bromo-3,3,4,4-tetrafluoro-1-buteneC₄H₃BrF₄206.9679-80--
This compoundC₄H₄Br₂F₄287.88721.4161.416

Note: Data for the starting material is limited. The boiling point for the product appears lower than the starting material, which may be due to differences in reporting conditions (e.g., pressure).

Table 2: Spectroscopic Data for this compound
Data TypeObserved Data
¹H NMR (399.65 MHz, CDCl₃)A complex multiplet is expected for the -CH₂-CH₂- protons due to coupling with adjacent protons and fluorine atoms.
Mass SpectrometryMolecular Ion (M⁺): Expected around m/z 286, 288, 290 (due to bromine isotopes).

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the anti-Markovnikov hydrobromination of alkenes, adapted for the specific substrate.

Materials:

  • 4-Bromo-3,3,4,4-tetrafluoro-1-butene

  • Hydrogen bromide (gas or solution in acetic acid)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (as radical initiator)

  • Anhydrous solvent (e.g., hexane, toluene, or carbon tetrachloride)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Purification apparatus (distillation or chromatography setup)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (or dropping funnel) is assembled. The system is flushed with an inert gas (nitrogen or argon).

  • Charging the Flask: The flask is charged with 4-Bromo-3,3,4,4-tetrafluoro-1-butene and the anhydrous solvent.

  • Initiator Addition: A catalytic amount of the radical initiator (e.g., AIBN, typically 1-5 mol%) is added to the flask.

  • HBr Addition: Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a suitable solvent is added dropwise. The reaction is typically carried out at a controlled temperature, which may range from 0°C to the reflux temperature of the solvent, depending on the chosen initiator.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess HBr is removed by purging with an inert gas or by washing with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography to yield pure this compound.

Experimental Workflow Diagram:

G start Start setup Assemble and flush reaction apparatus start->setup charge Charge flask with starting material and solvent setup->charge initiator Add radical initiator charge->initiator hbr Introduce HBr initiator->hbr react Maintain reaction conditions and monitor progress hbr->react workup Quench reaction and perform aqueous work-up react->workup purify Purify product (distillation/chromatography) workup->purify end Obtain pure this compound purify->end

Caption: General workflow for the synthesis of this compound.

Signaling Pathway: Free Radical Mechanism

The anti-Markovnikov addition of HBr proceeds through a well-established free-radical chain reaction mechanism.

  • Initiation: The radical initiator decomposes upon heating or UV irradiation to form initial radicals. These radicals then react with HBr to generate a bromine radical (Br•).

  • Propagation:

    • The bromine radical adds to the less substituted carbon of the double bond in 4-Bromo-3,3,4,4-tetrafluoro-1-butene. This regioselectivity is due to the formation of the more stable secondary radical on the adjacent carbon.

    • The resulting carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the desired product and regenerating a bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

Mechanism Diagram:

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator Radical (R•) Radical (R•) Initiator->Radical (R•) Bromine Radical (Br•) Bromine Radical (Br•) Radical (R•)->Bromine Radical (Br•) + HBr Intermediate Carbon Radical Intermediate Carbon Radical Bromine Radical (Br•)->Intermediate Carbon Radical + Alkene Product + Bromine Radical (Br•) Product + Bromine Radical (Br•) Intermediate Carbon Radical->Product + Bromine Radical (Br•) + HBr Radical + Radical Radical + Radical Non-radical species Non-radical species Radical + Radical->Non-radical species

Caption: Free-radical mechanism for anti-Markovnikov addition of HBr.

Safety Considerations

  • Hydrogen Bromide: is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Organic Peroxides: can be explosive when heated or subjected to shock. They should be handled with care and stored according to safety guidelines.

  • Solvents: The solvents used may be flammable and/or toxic. Appropriate safety precautions should be taken.

This technical guide provides a comprehensive overview of a viable synthetic route to this compound. Researchers should adapt and optimize the proposed experimental protocol based on available laboratory equipment and safety procedures.

An In-depth Technical Guide to 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, proposed synthesis, spectroscopic profile, and potential applications of 1,4-Dibromo-1,1,2,2-tetrafluorobutane (CAS No. 18599-20-7). This bifunctional organofluorine compound serves as a potentially valuable, albeit specialized, building block in synthetic and medicinal chemistry. Due to its specific substitution pattern, published experimental data is limited; therefore, this guide combines available data with theoretically derived information to serve as a robust resource for research and development.

Chemical Identity and Physicochemical Properties

This compound is a halogenated alkane characterized by a four-carbon chain with two bromine atoms at the terminal positions (1 and 4) and four fluorine atoms vicinal to one of the bromine-bearing carbons (positions 1 and 2). Its chemical structure is BrCF₂CF₂CH₂CH₂Br.

Structural Formula:

The structural formula is:

This structure is achiral.[1][2] The molecule possesses two distinct methylene groups (-CH₂-) and a perfluorinated ethyl segment (-CF₂CF₂-), making it a bifunctional electrophile with differentiated reactivity at its two ends.

Data Presentation: Physicochemical Properties

All available quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[NIST]
CAS Number 18599-20-7[2][3][4]
Molecular Formula C₄H₄Br₂F₄[1][2]
Molecular Weight 287.88 g/mol [1][2]
Boiling Point 72 °C[3]
Density 1.416 g/cm³[3]
Refractive Index 1.416[3]
SMILES C(CBr)C(F)(F)C(F)(F)Br[1][2]
InChI InChI=1S/C4H4Br2F4/c5-2-1-3(7,8)4(6,9)10/h1-2H2[1][2]
InChIKey ASHCDEYFCNWSTR-UHFFFAOYSA-N[1][2]

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

The proposed pathway involves the free-radical bromination of a suitable precursor, 1,1,2,2-tetrafluorobutane, using N-Bromosuccinimide (NBS) and a radical initiator.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A 1,1,2,2-Tetrafluorobutane (Precursor) C This compound A->C Free-Radical Bromination B N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄, Δ (reflux)

Caption: Proposed synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Objective: To synthesize this compound via free-radical bromination of 1,1,2,2-tetrafluorobutane.

Materials:

  • 1,1,2,2-tetrafluorobutane (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.2 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate solution (10% aqueous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,1,2,2-tetrafluorobutane (1.0 eq) and anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (2.2 eq) and AIBN (0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide at the surface.

  • Maintain reflux for 4-6 hours or until Gas Chromatography (GC) analysis indicates the consumption of the starting material and intermediate monobrominated species.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide by-product. Wash the solid with a small amount of cold CCl₄.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data and Characterization

While a full, published set of spectra is not available, the structure of the molecule allows for a reliable prediction of its key spectroscopic features, which are essential for its characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct multiplets corresponding to the two non-equivalent methylene groups (-CH₂-).

  • -CF₂-CH₂- (C3-H): This proton signal will be downfield due to the influence of the adjacent electron-withdrawing difluoromethylene group. It is expected to appear as a triplet of triplets due to coupling with the C2-fluorines (³JHF) and the C4-protons (³JHH).

  • -CH₂-Br (C4-H): This proton signal will also be downfield due to the adjacent bromine atom. It is expected to appear as a triplet, coupling with the C3-protons (³JHH).

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum will exhibit four unique signals. The carbons attached to fluorine will show characteristic large one-bond C-F coupling constants (¹JCF).

  • -CF₂Br (C1): Expected to be a triplet with a large ¹JCF coupling constant (typically 250-300 Hz).

  • -CF₂- (C2): Expected to be a triplet with a large ¹JCF coupling constant.

  • -CH₂- (C3): This signal will be split into a triplet by the two adjacent C2-fluorines (²JCF).

  • -CH₂Br (C4): Expected to be a singlet in a proton-decoupled spectrum.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides clear diagnostic signals for fluorinated compounds.[5] For this molecule, two distinct fluorine environments are present.

  • Br-CF₂- (C1-F): This signal is expected to show coupling to the other fluorine group (³JFF) and potentially to the C3-protons (³JHF).

  • -CF₂-CH₂- (C2-F): This signal will appear as a triplet due to coupling with the adjacent C3-protons (³JHF) and will also show coupling to the C1-fluorines (³JFF).

Mass Spectrometry

The mass spectrum will be characterized by a distinct isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][6][7]

  • Molecular Ion Peak (M⁺): A cluster of peaks will be observed for the molecular ion. The pattern will be M, M+2, and M+4 in an approximate intensity ratio of 1:2:1, corresponding to the combinations of (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br), and (⁸¹Br, ⁸¹Br), respectively.[3][6]

  • Fragmentation: Common fragmentation pathways would include the loss of a bromine radical (•Br), leading to a [M-Br]⁺ fragment, which would still exhibit the isotopic signature of one bromine atom (M', M'+2 peaks in a 1:1 ratio). Cleavage of the C-C bonds is also expected.

Applications in Research and Drug Development

While specific, documented applications of this compound in drug synthesis are not widely reported, its structure suggests significant potential as a versatile building block for several reasons:

  • Bifunctional Linker: It can act as a four-carbon linker to connect two different molecular fragments. The differential reactivity of the C-Br bond at the fluorinated end versus the non-fluorinated end could allow for sequential, selective reactions.

  • Introduction of a Fluorinated Moiety: The -CF₂CF₂- unit is a bioisostere for an ethyl or ether linkage. Incorporating this stable, lipophilic, and metabolically robust group can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound.[8] Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

  • Precursor to Novel Scaffolds: As a di-electrophile, it can be used in cyclization reactions with di-nucleophiles to form novel fluorinated heterocyclic systems, which are privileged structures in medicinal chemistry.

Its utility is noted in chemical catalogs and regulatory documents, indicating its availability and use as a research chemical.[9]

Safety and Handling

Hazard Identification:

  • This compound is classified as an irritant.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3][4]

  • First Aid (Skin): In case of skin contact, wash with plenty of soap and water.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed. Recommended storage is at 2-8 °C.[3]

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

An In-depth Technical Guide to the Safety and Handling of 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,4-Dibromo-1,1,2,2-tetrafluorobutane (CAS RN: 18599-20-7). The following sections detail the physical and chemical properties, potential hazards, handling and storage procedures, emergency protocols, and personal protective equipment recommendations. Adherence to these guidelines is crucial for the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C4H4Br2F4[1][2][3][4]
Molecular Weight 287.88 g/mol [2][4]
Appearance White or almost colorless liquid/solid[5]
Boiling Point 72 °C[6]
Density 1.416 g/cm³[1][6]
Refractive Index 1.416[1][6]
Flash Point 40.7 °C[1]
Vapor Pressure 6.63 mmHg at 25 °C[1]
Storage Temperature 2-8 °C[6][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][8]

GHS Hazard Statements:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Signal Word: Warning[8]

Hazard Pictogram:

alt text

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid breathing vapors or mist.[6][8]

  • Avoid contact with skin and eyes.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Use non-sparking tools to prevent ignition sources.[8]

  • Wash hands thoroughly after handling.[8]

A general workflow for the safe handling of this compound is illustrated below.

A Preparation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Dispense Chemical C->D E Perform Experiment D->E F Clean Up Work Area E->F G Dispose of Waste Properly F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Safe Handling Workflow
Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Keep away from incompatible materials.[8]

  • Store locked up.[8]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken upon exposure.

cluster_0 Exposure Route cluster_1 First Aid Procedure A Inhalation E Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. A->E B Skin Contact F Remove contaminated clothing. Wash skin with soap and water. If irritation persists, seek medical attention. B->F C Eye Contact G Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. C->G D Ingestion H Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. D->H

First Aid Procedures for Exposure
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical advice.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.

  • Specific Hazards: No specific data is available, but like other organic compounds, hazardous combustion products may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

In the case of a spill, a clear and logical response is necessary to ensure safety and minimize environmental contamination.

A Accidental Spill Occurs B Evacuate unnecessary personnel A->B C Ensure adequate ventilation and remove ignition sources B->C D Wear appropriate PPE C->D E Contain the spill with inert absorbent material D->E F Collect spilled material into a suitable container for disposal E->F G Clean the spill area F->G H Dispose of waste according to regulations G->H

Accidental Spill Response Workflow
  • Personal Precautions: Avoid breathing vapors and contact with skin or eyes. Wear appropriate personal protective equipment.[8]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For larger quantities or potential for splashing, consider impervious clothing.[8]

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.[8]

Toxicological and Ecological Information

  • Toxicological Information: This compound is known to cause skin, eye, and respiratory irritation.[1][8] There is limited data available on other toxicological effects.

  • Ecological Information: There is no data available on the ecotoxicity of this compound.[8] Avoid release into the environment.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8] Do not allow it to enter the sewer system.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of sound laboratory practices. Always consult the most recent Safety Data Sheet (SDS) before use.

References

An In-depth Technical Guide on the Solubility of 1,4-Dibromo-1,1,2,2-tetrafluorobutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dibromo-1,1,2,2-tetrafluorobutane in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on physicochemical principles and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is a halogenated alkane with the chemical formula C₄H₄Br₂F₄. Its structure, featuring both bromine and fluorine atoms, imparts specific properties that influence its solubility. The presence of the polar C-F and C-Br bonds, combined with the nonpolar hydrocarbon backbone, results in a molecule with moderate polarity. Understanding its solubility is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may be used as a reagent, intermediate, or building block.

Expected Solubility Profile

The solubility of a substance is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2] For this compound, the following solubility trends are anticipated:

  • Polar Aprotic Solvents: Due to its polar C-F and C-Br bonds, it is expected to be soluble in polar aprotic solvents such as acetone, ethyl acetate, and other ketones and esters. These solvents can engage in dipole-dipole interactions with the solute.

  • Nonpolar Solvents: The presence of the butyl chain and the relatively large, polarizable bromine atoms suggest that it will also be soluble in nonpolar and weakly polar solvents like hexane, toluene, and dichloromethane.[3] London dispersion forces will be the primary intermolecular interaction in these cases.

  • Polar Protic Solvents: Solubility in polar protic solvents like alcohols (methanol, ethanol) is expected to be moderate. While the molecule can act as a hydrogen bond acceptor at its halogen atoms, it lacks the ability to donate hydrogen bonds. Its solubility in water is expected to be very low due to its significant nonpolar character.[3]

A structurally similar, non-fluorinated compound, 1,4-dibromobutane, is known to be soluble in common organic solvents and alcohols, and immiscible with water.[4] This supports the expectation of good solubility for its fluorinated counterpart in a range of organic media.

Quantitative Solubility Data

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)Observations
AcetoneC₃H₆O5.125
DichloromethaneCH₂Cl₂3.125
TolueneC₇H₈2.425
HexaneC₆H₁₄0.125
EthanolC₂H₅OH4.325
MethanolCH₃OH5.125
Diethyl Ether(C₂H₅)₂O2.825
Dimethyl Sulfoxide(CH₃)₂SO7.225

Experimental Protocols for Solubility Determination

To facilitate the acquisition of precise solubility data, the following detailed experimental methodologies are provided. These protocols are general and can be adapted based on the specific laboratory equipment and conditions.

This method provides a rapid assessment of solubility.

Materials:

  • This compound

  • Selected organic solvents

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure: [5]

  • Place approximately 20-30 mg of this compound into a small test tube.

  • Add the selected solvent in 0.2 mL increments, up to a total of 1 mL.

  • After each addition, cap the test tube and vortex the mixture for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solute.

  • If the solute completely dissolves, it is considered "soluble." If a significant portion dissolves, it is "partially soluble." If no noticeable dissolution occurs, it is "insoluble."

This method provides a precise measure of solubility at a given temperature.

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials with caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a thermostatically controlled shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow undissolved solute to settle.

  • Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Attach a syringe filter and dispense a precise volume of the filtered, saturated solution into a pre-weighed evaporating dish or vial.

  • Record the exact volume transferred.

  • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

  • Once the solvent is completely removed, weigh the dish or vial containing the dry solute.

  • Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solute and the volume of the aliquot taken.

Visualizations

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement cluster_analysis Data Analysis & Reporting prep_solute Obtain Pure Solute: This compound qual_test Perform Qualitative Solubility Test prep_solute->qual_test prep_solvent Select & Prepare Organic Solvents prep_solvent->qual_test qual_observe Observe & Classify: Soluble, Partially Soluble, Insoluble qual_test->qual_observe quant_saturate Prepare Saturated Solution (Constant Temperature) qual_observe->quant_saturate If soluble or partially soluble quant_separate Separate Supernatant (Filtration/Centrifugation) quant_saturate->quant_separate quant_measure Measure Solute Mass in Known Volume of Solvent quant_separate->quant_measure analysis_calc Calculate Solubility (e.g., g/100 mL, mol/L) quant_measure->analysis_calc analysis_report Tabulate & Report Data analysis_calc->analysis_report

Workflow for determining the solubility of a chemical compound.

Conclusion

While specific quantitative data on the solubility of this compound is currently sparse, its molecular structure suggests good solubility in a range of common organic solvents, particularly those with low to moderate polarity. The experimental protocols detailed in this guide provide a robust framework for researchers to determine precise solubility values, which are essential for the effective use of this compound in various scientific and industrial applications. The generation and publication of such data would be a valuable contribution to the chemical research community.

References

Thermal Stability of 1,4-Dibromo-1,1,2,2-tetrafluorobutane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-1,1,2,2-tetrafluorobutane is a halogenated alkane whose thermal stability is a critical parameter for its safe handling, storage, and application in various chemical syntheses. Understanding its behavior at elevated temperatures is essential to prevent unintended decomposition, which could lead to the formation of hazardous byproducts and compromise reaction integrity. This technical guide provides an overview of the currently available information on the thermal properties of this compound and outlines the standard methodologies used for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₄H₄Br₂F₄
Molecular Weight 287.88 g/mol
Boiling Point Not explicitly available
Density Not explicitly available
Appearance Colorless to light yellow liquid

Thermal Stability Assessment: Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

  • The crucible is loaded into a thermogravimetric analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative degradation.

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting data is plotted as mass percentage versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC instrument.

  • The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition) are recorded as peaks in the DSC thermogram.

Expected Thermal Decomposition Pathways

In the absence of specific experimental data for this compound, the potential thermal decomposition pathways can be hypothesized based on the known chemistry of similar halogenated alkanes. The primary decomposition is likely to involve the cleavage of the carbon-bromine (C-Br) and carbon-carbon (C-C) bonds, which are generally weaker than carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds.

A logical workflow for investigating the thermal decomposition of this compound is outlined below.

G cluster_0 Thermal Analysis Workflow start This compound Sample tga_dsc Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) start->tga_dsc Initial Thermal Screening py_gcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) tga_dsc->py_gcms Determine Decomposition Temperature Range product_id Identification of Decomposition Products py_gcms->product_id Separate and Identify Volatile Products pathway_elucidation Elucidation of Decomposition Pathway product_id->pathway_elucidation Propose Fragmentation Mechanisms final_report Comprehensive Thermal Stability Report pathway_elucidation->final_report

Navigating the Synthesis Landscape: A Technical Guide to 1,4-Dibromo-1,1,2,2-tetrafluorobutane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sourcing and application of specialized chemical reagents are critical steps in the innovation pipeline. This in-depth technical guide provides a comprehensive overview of 1,4-Dibromo-1,1,2,2-tetrafluorobutane (CAS: 18599-20-7), a fluorinated building block with potential applications in organic synthesis and medicinal chemistry. This document outlines current supplier information, cost analysis, and a discussion of its potential synthetic utility, addressing a notable gap in detailed, publicly available experimental protocols.

Supply and Cost Analysis

The availability and cost of this compound can vary between suppliers. For ease of comparison, the following table summarizes publicly listed information from various chemical vendors. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current and accurate pricing and availability for bulk quantities.

SupplierPurityQuantityPrice (USD)
Sunway Pharm Ltd97%25g$391.00[1]
Unnamed Supplier via ChemicalBook--$24.00 - $217.00/g[2]
Shanghai T&W Pharmaceutical Co., Ltd.99.3%2.5kg or 5kgPrice on request[3]
Synquest Labs97%-Price on request[4]
Santa Cruz Biotechnology--Price on request[3]
Fluoropharm--Price on request[5]
Alachem Co., Ltd.--Price on request[6]
Dayang Chem (Hangzhou) Co.,Ltd.--Price on request[7]

A broader search on platforms like ChemicalBook reveals a multitude of other potential suppliers, primarily based in China, including Shanghai Daolian Reagent Co., Ltd., J & K SCIENTIFIC LTD., and Zhengzhou ALFA Chemical Co., Ltd[8].

Physicochemical Properties and Safety

This compound is a butane derivative with the molecular formula C4H4Br2F4 and a molecular weight of approximately 287.88 g/mol [1]. It is described as a white or almost colorless solid or liquid[3]. While detailed, peer-reviewed experimental protocols for this specific compound are scarce in the searched literature, safety data for similar compounds and general chemical safety principles should be strictly followed. Handling should be conducted in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Potential Applications in Drug Discovery and Organic Synthesis

The deuterated, non-fluorinated analog, 1,4-Dibromobutane-d8, is utilized in the synthesis of deuterated pharmaceutical intermediates to enhance pharmacokinetic profiles[9]. This suggests a parallel potential for the fluorinated version in creating novel fluorinated active pharmaceutical ingredients.

Hypothetical Experimental Workflow

Given the absence of specific experimental protocols in the reviewed literature, a hypothetical workflow is presented below to illustrate the potential application of this compound in a drug discovery context. This diagram outlines a general strategy for using a bifunctional linker to synthesize a library of compounds for biological screening.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening and Analysis A Start with diverse Nucleophile A C Monosubstituted Intermediate A->C SN2 Reaction B 1,4-Dibromo-1,1,2,2- tetrafluorobutane B->C E Final Compound Library C->E SN2 Reaction D Diverse Nucleophile B D->E F High-Throughput Screening E->F Biological Assay G Hit Identification F->G H Lead Optimization G->H I Preclinical Development H->I

A hypothetical workflow for utilizing a bifunctional reagent in drug discovery.

Detailed Methodologies of Cited Experiments

A comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the use of this compound. The provided search results primarily consist of supplier listings, basic chemical properties, and information on analogous but distinct chemical entities. Therefore, it is not possible to provide detailed methodologies for key experiments involving this specific compound at this time. Researchers are encouraged to draw upon general principles of organic synthesis and the known reactivity of alkyl halides when designing their experimental procedures, and to conduct thorough safety assessments before commencing any new work.

References

Potential Research Areas for 1,4-Dibromo-1,1,2,2-tetrafluorobutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-1,1,2,2-tetrafluorobutane is a halogenated hydrocarbon with the chemical formula C4H4Br2F4.[1][2][3] Its structure, featuring a four-carbon chain with bromine atoms at the terminal positions and a tetrafluorinated core, suggests its potential as a versatile building block in various fields of chemical synthesis. The presence of both bromine and fluorine atoms imparts unique reactivity to the molecule, making it a compound of interest for the synthesis of novel fluorinated organic molecules. This guide explores potential research avenues for this compound, focusing on its synthesis, reactivity, and prospective applications in medicinal chemistry, materials science, and agrochemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing synthetic routes and ensuring safe handling.

PropertyValueReference
Molecular Formula C4H4Br2F4[1][2][3]
Molecular Weight 287.88 g/mol [1][2]
CAS Number 18599-20-7[3][4]
Appearance Not explicitly stated, likely a liquid
Boiling Point Not explicitly stated
Density Not explicitly stated

Potential Research Areas and Synthetic Utility

The unique structural features of this compound open up several promising areas for research and application.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and binding affinity to biological targets. This compound can serve as a valuable precursor for the synthesis of various fluorinated heterocycles.

Proposed Research:

  • Reaction with Dinucleophiles: Investigation of cyclization reactions with various dinucleophiles such as diamines, diols, and dithiols to form five, six, or seven-membered fluorinated heterocyclic rings. The reaction of amines with halogenoalkanes is a well-established method for forming C-N bonds.[5]

  • Synthesis of Novel Scaffolds: Exploration of multi-step synthetic routes starting from this compound to generate complex fluorinated heterocyclic systems with potential applications in drug discovery.

Nucleophilic_Substitution_for_Heterocycle_Synthesis reactant1 This compound product Fluorinated Heterocycle reactant1->product Cyclization reactant2 Dinucleophile (e.g., H₂N-R-NH₂) reactant2->product byproduct 2 HBr product->byproduct caption Fig. 1: General scheme for heterocycle synthesis.

Fig. 1: General scheme for heterocycle synthesis.

Precursor for Fluorinated Polymers

Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. The bifunctional nature of this compound makes it a potential monomer or chain extender in the synthesis of novel fluorinated polymers. While patents describe the use of similar compounds like 4-bromo-3,3,4,4-tetrafluorobutene-1 in the production of curable fluoropolymers, the application of the saturated analogue remains an open area of research.[6]

Proposed Research:

  • Polycondensation Reactions: Investigation of polycondensation reactions with suitable comonomers to produce fluorinated polyesters, polyamides, or polyethers.

  • Chain Extension: Use as a chain extender for existing polymers to introduce fluorinated segments and modify their properties.

Polymer_Synthesis_Workflow start Start: Monomers monomer1 This compound start->monomer1 monomer2 Comonomer (e.g., Diol, Diamine) start->monomer2 polymerization Polymerization Reaction monomer1->polymerization monomer2->polymerization polymer Fluorinated Polymer polymerization->polymer characterization Characterization (NMR, GPC, DSC) polymer->characterization end End: Polymer with desired properties characterization->end caption Fig. 2: Workflow for fluoropolymer synthesis.

Fig. 2: Workflow for fluoropolymer synthesis.

Dehydrobromination and Subsequent Reactions

The dehydrobromination of dihaloalkanes is a fundamental reaction in organic synthesis to introduce unsaturation.[7] The reaction of the related compound, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, with a base leads to the formation of a double bond.[4][8] This suggests that this compound could undergo similar reactions to yield valuable unsaturated fluorinated intermediates.

Proposed Research:

  • Selective Dehydrobromination: Investigation of reaction conditions for selective mono- or di-dehydrobromination to synthesize fluorinated dienes or butynes.

  • Diels-Alder Reactions: Utilization of the resulting fluorinated dienes in Diels-Alder reactions to construct complex cyclic and polycyclic systems.

Formation of Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for carbon-carbon bond formation.[9][10][11] The reaction of alkyl halides with metals like magnesium or lithium is a standard method for their preparation.[9]

Proposed Research:

  • Grignard Reagent Formation: Exploration of the reaction of this compound with magnesium to form the corresponding di-Grignard reagent. The reactivity of this reagent with various electrophiles could then be investigated.

  • Organolithium Reagent Synthesis: Investigation of the formation of the di-lithio derivative and its subsequent reactions.

Organometallic_Reagent_Formation start 1,4-Dibromo-1,1,2,2- tetrafluorobutane reagent Di-Grignard or Di-Lithio Reagent start->reagent Reaction with metal Mg or Li Metal metal->reagent product Functionalized Product reagent->product Reaction with electrophile Electrophile (E+) electrophile->product caption Fig. 3: Formation and reaction of organometallics.

Fig. 3: Formation and reaction of organometallics.

Experimental Protocols (Hypothetical)

While specific experimental protocols for this compound are scarce in the literature, the following hypothetical protocols are based on established methodologies for similar compounds.

Synthesis of a Fluorinated Tetrahydropyridazine

This protocol describes a potential synthesis of a fluorinated tetrahydropyridazine derivative via nucleophilic substitution.

Materials:

  • This compound

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Sodium carbonate

  • Standard glassware for reflux and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add sodium carbonate (2.2 equivalents) to the solution.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Dehydrobromination to a Fluorinated Diene

This protocol outlines a possible procedure for the dehydrobromination of this compound.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of this compound (1 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by GC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation.

Conclusion

This compound represents a promising yet underexplored building block in fluorine chemistry. Its bifunctional nature, combined with the presence of a fluorinated core, offers numerous possibilities for the synthesis of novel fluorinated heterocycles, polymers, and other valuable organic compounds. The proposed research areas and hypothetical experimental protocols provided in this guide aim to stimulate further investigation into the chemistry of this intriguing molecule, potentially leading to the development of new materials and therapeutics. Further research is warranted to fully elucidate its reactivity and unlock its synthetic potential.

References

1,4-Dibromo-1,1,2,2-tetrafluorobutane: A Review of Its Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-1,1,2,2-tetrafluorobutane is a halogenated alkane with the chemical formula C4H4Br2F4. Its structure, featuring a four-carbon chain with fluorine and bromine substituents, suggests its potential as a versatile building block in organic synthesis. The presence of two bromine atoms at the terminal positions provides reactive sites for nucleophilic substitution and the formation of new carbon-carbon and carbon-heteroatom bonds. The tetrafluoroethylidene moiety (-CF2-CF2-) is known to impart unique properties to molecules, such as increased thermal stability, lipophilicity, and metabolic resistance, making it an attractive synthon for the development of new materials, agrochemicals, and pharmaceuticals.

This technical guide provides a comprehensive review of the available literature on the applications of this compound, with a focus on its role as a precursor in the synthesis of novel chemical entities. Due to the limited specific data available in the public domain for this particular compound, this review also draws upon information from related fluorinated building blocks and the analogous non-fluorinated 1,4-dibromobutane to infer potential applications and reaction pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 18599-20-7N/A
Molecular Formula C4H4Br2F4N/A
Molecular Weight 287.88 g/mol N/A
Boiling Point Not availableN/A
Density Not availableN/A
Appearance Not availableN/A

Synthesis of this compound

For the analogous non-fluorinated compound, 1,4-dibromobutane, a common synthetic method involves the ring-opening of tetrahydrofuran (THF) with hydrobromic acid. While this specific method is not directly applicable due to the stability of a potential fluorinated precursor, it highlights the general principle of converting a cyclic ether or a diol into a dibromoalkane.

Applications in Organic Synthesis

The primary utility of this compound is expected to be as a bifunctional electrophile, allowing for the introduction of a tetrafluorobutane linker into various molecular scaffolds.

Synthesis of Fluorinated Heterocycles

One of the most promising applications of this compound is in the synthesis of fluorinated heterocyclic compounds. By reacting with dinucleophiles, such as diamines, diols, or dithiols, it can be used to construct five-, six-, or seven-membered rings containing the -CH2CF2CF2CH2- moiety. The incorporation of this fluorinated linker can significantly impact the biological activity and physicochemical properties of the resulting heterocycles, making them attractive targets for medicinal and agrochemical research.

Logical Workflow for Heterocycle Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 This compound reaction Cyclization Reaction start1->reaction start2 Dinucleophile (e.g., H2N-X-NH2) start2->reaction product Fluorinated Heterocycle reaction->product

Caption: General workflow for the synthesis of fluorinated heterocycles.

Precursor for Fluorinated Polymers

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. This compound could potentially serve as a monomer or a chain extender in the synthesis of novel fluorinated polymers. For instance, it could undergo polycondensation reactions with suitable comonomers to produce polyesters, polyamides, or polyethers containing the tetrafluorobutane unit in the polymer backbone. The properties of these polymers would be influenced by the presence of the fluorinated segment.

Experimental Workflow for Polymer Synthesis

G cluster_reactants Reactants cluster_process Polymerization Process cluster_result Result reactant1 This compound process Polycondensation reactant1->process reactant2 Comonomer (e.g., Diol, Diamine) reactant2->process result Fluorinated Polymer process->result

Caption: General workflow for fluorinated polymer synthesis.

Building Block in Medicinal and Agrochemical Chemistry

The introduction of fluorinated moieties is a common strategy in drug and pesticide design to enhance efficacy and metabolic stability. The tetrafluorobutane linker can be incorporated into bioactive molecules to modulate their lipophilicity and binding affinity to biological targets. As a bifunctional alkylating agent, this compound could be used to connect two molecular fragments or to introduce a flexible, fluorinated chain.

Reactions of this compound

The reactivity of this compound is dominated by the two carbon-bromine bonds. It is expected to undergo nucleophilic substitution reactions with a variety of nucleophiles.

Nucleophilic Substitution Reactions

The primary reaction of this compound is expected to be nucleophilic substitution, where the bromine atoms are displaced by nucleophiles. The rate and mechanism of these reactions (SN1 vs. SN2) would depend on the nature of the nucleophile, the solvent, and the reaction temperature.

Table of Potential Nucleophilic Substitution Reactions

NucleophileProduct TypePotential Application
Amines (R-NH2)DiaminesLigand synthesis, building blocks
Alcohols (R-OH)DiethersSolvents, polymer precursors
Thiols (R-SH)DithioethersPrecursors for sulfur-containing heterocycles
Cyanide (CN-)DinitrilesPrecursors for dicarboxylic acids, diamines
Azide (N3-)DiazidesPrecursors for diamines, triazoles (via click chemistry)
Malonic estersDialkylated malonic estersIntermediates for carboxylic acids and other functional groups

Signaling Pathway Analogy for Reactivity

G cluster_reagent Reagent cluster_nucleophiles Nucleophiles cluster_products Products reagent This compound (Electrophile) prod1 Diamine reagent->prod1 Nucleophilic Substitution prod2 Diether reagent->prod2 Nucleophilic Substitution prod3 Dithioether reagent->prod3 Nucleophilic Substitution prod4 Dinitrile reagent->prod4 Nucleophilic Substitution nuc1 Amine nuc2 Alcohol nuc3 Thiol nuc4 Cyanide

Caption: Reactivity of this compound with various nucleophiles.

Conclusion

This compound is a promising but currently under-documented fluorinated building block. Based on its structure and by analogy to related compounds, its primary applications are anticipated to be in the synthesis of fluorinated heterocycles, polymers, and as a linker in medicinal and agrochemical compounds. The two bromine atoms provide reactive handles for a variety of nucleophilic substitution reactions, enabling the introduction of the thermally and metabolically stable tetrafluorobutane moiety into a wide range of molecular architectures. Further research is needed to fully explore the synthetic potential of this compound and to develop detailed experimental protocols for its synthesis and reactions. The information presented in this guide serves as a foundation for researchers and scientists interested in utilizing this versatile fluorinated building block in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for 1,4-Dibromo-1,1,2,2-tetrafluorobutane in Fluoroalkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dibromo-1,1,2,2-tetrafluorobutane as a versatile reagent for introducing the -CF₂CF₂CH₂CH₂- moiety into organic molecules. This tetrafluorinated building block is of significant interest in medicinal chemistry and materials science for its ability to impart unique physicochemical properties, such as increased metabolic stability, altered lipophilicity, and specific conformational constraints.

This document details a key application in the synthesis of bisphosphonates and explores its potential in reactions with other nucleophiles, providing detailed experimental protocols and summarizing key quantitative data.

Synthesis of Tetraethyl 1,1,2,2-tetrafluorobutane-1,4-diylbis(phosphonate) via the Michaelis-Arbuzov Reaction

A primary application of this compound is in the synthesis of fluorinated bisphosphonate esters through a double Michaelis-Arbuzov reaction. This reaction provides an efficient route to creating stable carbon-phosphorus bonds, yielding compounds with potential applications as bone resorption inhibitors, therapeutic agents, or complexing agents. The reaction proceeds by the nucleophilic attack of triethyl phosphite on the electrophilic carbon atoms bearing the bromine atoms.

G reagent This compound (BrCH₂CH₂CF₂CF₂Br) intermediate Phosphonium Salt Intermediate reagent->intermediate Nucleophilic Attack phosphite Triethyl phosphite (P(OEt)₃) phosphite->intermediate product Tetraethyl 1,1,2,2-tetrafluorobutane-1,4-diylbis(phosphonate) intermediate->product Dealkylation byproduct Ethyl bromide (EtBr) intermediate->byproduct

Caption: Michaelis-Arbuzov reaction pathway.

Experimental Protocol

This protocol is adapted from established procedures for the Michaelis-Arbuzov reaction with α,ω-dihaloalkanes.[1][2]

Materials:

  • This compound

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Vacuum distillation apparatus

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

  • Charge the flask with this compound (1.0 eq.).

  • Add triethyl phosphite (2.2 eq.).

  • Heat the reaction mixture to reflux (approximately 170-180°C) with vigorous stirring.

  • Maintain the reflux for 5-7 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified by vacuum distillation to remove any unreacted starting materials and the ethyl bromide byproduct.

Quantitative Data Summary:

ReactantMolar RatioMolecular Weight ( g/mol )
This compound1.0287.88
Triethyl phosphite2.2166.16

Potential Fluoroalkylation Reactions with Other Nucleophiles

While the reaction with phosphites is a key documented application, the electrophilic nature of the carbon-bromine bonds in this compound suggests its utility in forming bonds with a variety of other nucleophiles. These potential applications are valuable for the synthesis of novel compounds in drug discovery and materials science.

G cluster_nucleophiles Nucleophiles cluster_products Potential Products start 1,4-Dibromo-1,1,2,2- tetrafluorobutane thiol Thiols (R-SH) start->thiol S-Alkylation amine Amines (R-NH₂) start->amine N-Alkylation carbanion Carbanions (R⁻) start->carbanion C-Alkylation thioether 1,4-Bis(alkylthio)- 1,1,2,2-tetrafluorobutane thiol->thioether aminoalkane 1,4-Diamino- 1,1,2,2-tetrafluorobutane amine->aminoalkane carbon_linked 1,1,2,2-Tetrafluoro- 1,4-disubstituted butane carbanion->carbon_linked

Caption: Potential fluoroalkylation pathways.

Conceptual Protocol for Reaction with Thiols (S-Alkylation)

This conceptual protocol is based on standard procedures for the alkylation of thiols with alkyl halides.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., DMF, acetonitrile)

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (optional, depending on the thiol's sensitivity to oxidation)

Procedure:

  • To a solution of the thiol (2.2 eq.) in a suitable solvent, add the base (2.5 eq.) at room temperature.

  • Stir the mixture for a short period to allow for the formation of the thiolate.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction mixture if necessary and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated.

  • The crude product can be purified by column chromatography or distillation.

Data Presentation:

ParameterValue/Type
Reaction TypeNucleophilic Substitution (S-Alkylation)
SubstratesThis compound, Thiol
Expected Product1,4-Bis(thio)-1,1,2,2-tetrafluorobutane
Key Reaction ConditionsBasic, potentially elevated temperature

Note: This is a generalized protocol and specific conditions would need to be optimized for different thiols.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for the introduction of the 1,1,2,2-tetrafluorobutane-1,4-diyl moiety. Its demonstrated reactivity in the Michaelis-Arbuzov reaction to form bisphosphonates highlights its utility in organophosphorus chemistry. Furthermore, its potential for reaction with a range of other nucleophiles opens avenues for the synthesis of novel fluorinated compounds for applications in drug development and materials science. Researchers are encouraged to explore and optimize the reaction conditions for their specific applications.

References

Application Notes and Protocol for the Formation of a Di-Grignard Reagent from 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Grignard reagents is a fundamental and versatile transformation in organic synthesis, enabling the creation of new carbon-carbon bonds. The unique reactivity of organomagnesium halides makes them indispensable tools in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This document provides detailed application notes and a comprehensive protocol for the formation of a di-Grignard reagent from the fluorinated substrate, 1,4-Dibromo-1,1,2,2-tetrafluorobutane.

The presence of the tetrafluoro moiety in the butane backbone introduces unique electronic properties that can influence the reactivity and stability of the resulting Grignard reagent. Based on the established reactivity trend of halogens in Grignard reactions (I > Br > Cl > F), the two carbon-bromine bonds are the expected sites of reaction with magnesium metal.[1][2] The successful formation of the di-Grignard reagent, 1,1,2,2-tetrafluoro-1,4-bis(bromomagnesio)butane, provides a bifunctional nucleophilic building block for the synthesis of novel fluorinated compounds.

Fluorinated organic molecules are of significant interest in medicinal chemistry as the incorporation of fluorine can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol is designed to provide a reliable method for the preparation of this fluorinated di-Grignard reagent, with careful consideration of potential side reactions.

Data Presentation

The following table summarizes the expected quantitative data for the formation of the di-Grignard reagent from this compound. These values are based on typical outcomes for Grignard reactions with primary alkyl bromides and should be considered as estimates. Actual yields may vary depending on the purity of reagents and the strict adherence to anhydrous conditions.

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.[3][4]
Magnesium2.2 - 2.5 equivalentsA slight excess ensures complete reaction of both bromide moieties.
Activation MethodIodine crystal or 1,2-dibromoethaneCrucial for removing the passivating magnesium oxide layer.[1][5]
Initiation TemperatureRoom temperature to gentle refluxThe reaction is exothermic and may require cooling for control.[3][5]
Reaction Time2 - 4 hoursCompletion is often indicated by the disappearance of magnesium.
Expected Yield65 - 85%Yields can be affected by side reactions like Wurtz coupling and cyclization.[3]
Potential Side Products
Wurtz Coupling ProductVariableCan be minimized by slow addition of the dibromide and maintaining a lower temperature.
1,1,2,2-TetrafluorocyclobutaneVariableA potential intramolecular cyclization product.

Experimental Protocol

This protocol details the formation of the di-Grignard reagent from this compound. All procedures should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Cooling bath (ice-water or dry ice/acetone)

Procedure:

  • Apparatus Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a glass stopper.

    • Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.

  • Magnesium Activation:

    • To the flask, add magnesium turnings (2.2 - 2.5 equivalents).

    • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[1][5]

    • Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow it to cool to room temperature.

  • Initiation of Reaction:

    • Add a sufficient amount of anhydrous diethyl ether to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion (approx. 10%) of the dibromide solution to the magnesium suspension.

    • The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy, often with gentle bubbling.[1] If the reaction does not start, gentle warming or sonication may be applied.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, begin a gentle reflux of the solvent.

    • Slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a steady reflux. The exothermic nature of the reaction may require intermittent cooling with an ice-water bath to control the rate.[3]

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Completion and Use:

    • Upon completion, the solution of the di-Grignard reagent will typically appear as a cloudy, grey to brownish mixture.

    • The reagent is now ready for subsequent reactions with electrophiles. It is recommended to use the Grignard reagent immediately after preparation for the best results.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Grignard Reagent Formation setup 1. Apparatus Setup (Flame-dried glassware under N2/Ar) activation 2. Magnesium Activation (Mg turnings + Iodine/1,2-Dibromoethane) setup->activation initiation 3. Reaction Initiation (Add small portion of dibromide solution) activation->initiation formation 4. Grignard Formation (Slow addition of remaining dibromide at reflux) initiation->formation completion 5. Completion and Use (Cloudy grey/brown solution of di-Grignard reagent) formation->completion

Caption: A flowchart illustrating the step-by-step experimental workflow for the synthesis of the di-Grignard reagent.

reaction_pathways Potential Reaction Pathways start This compound + Mg in Ether desired Desired Product: 1,1,2,2-Tetrafluoro-1,4-bis(bromomagnesio)butane start->desired Main Pathway wurtz Side Product: Wurtz Coupling Products start->wurtz Intermolecular Reaction cyclization Side Product: 1,1,2,2-Tetrafluorocyclobutane start->cyclization Intramolecular Reaction

Caption: A diagram showing the desired reaction pathway and potential side reactions in the Grignard formation.

References

Application Notes and Protocols: 1,4-Dibromo-1,1,2,2-tetrafluorobutane as a Precursor for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated heterocycles are of paramount importance in medicinal chemistry and drug development. The introduction of fluorine atoms into a heterocyclic scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1,4-Dibromo-1,1,2,2-tetrafluorobutane is a versatile, fluorinated building block that holds considerable potential for the synthesis of various five-membered fluorinated heterocycles. The presence of the tetrafluorinated carbon backbone imparts unique electronic properties that can influence both the reactivity of the precursor and the characteristics of the resulting heterocyclic compounds.

These application notes provide detailed protocols for the synthesis of 3,3,4,4-tetrafluorinated pyrrolidines, tetrahydrofurans, and tetrahydrothiophenes using this compound as the starting material. The methodologies are based on classical nucleophilic substitution and cyclization reactions, adapted for the specific reactivity of this fluorinated substrate.

General Reactivity

The carbon-bromine bonds in this compound are the primary reaction sites for nucleophilic substitution. The strong electron-withdrawing effect of the adjacent fluorine atoms is anticipated to influence the reactivity of the C-Br bonds. While this inductive effect can strengthen the C-Br bond, making substitution more challenging than in its non-fluorinated analog, it also makes the methylene carbons more electrophilic and susceptible to nucleophilic attack. Successful cyclization will depend on the choice of nucleophile, solvent, and reaction conditions to favor the intramolecular SN2 reaction.

Synthesis of 3,3,4,4-Tetrafluorinated Heterocycles

The general synthetic strategy involves a one-pot reaction where a binucleophile reacts with this compound to form a five-membered heterocyclic ring.

G Precursor This compound Product 3,3,4,4-Tetrafluorinated Heterocycle Precursor->Product Cyclization Nucleophile Binucleophile (H-Nu-H) e.g., R-NH2, HO-OH, HS-SH Nucleophile->Product

Caption: General reaction scheme for heterocycle synthesis.

I. Synthesis of N-Substituted-3,3,4,4-tetrafluoropyrrolidines

The reaction of this compound with primary amines is a direct method for the synthesis of N-substituted-3,3,4,4-tetrafluoropyrrolidines. These compounds are valuable building blocks in the development of novel pharmaceuticals.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product N-Substituted-3,3,4,4-tetrafluoropyrrolidine This compound->Product Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Product Elevated Temperature Elevated Temperature Elevated Temperature->Product

Caption: Synthesis of N-substituted-3,3,4,4-tetrafluoropyrrolidines.

Experimental Protocol:

  • To a solution of a primary amine (1.0 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol, 2.5 eq).

  • Add this compound (1.2 mmol, 1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-substituted-3,3,4,4-tetrafluoropyrrolidine.

EntryPrimary Amine (R-NH₂)ProductExpected Yield (%)
1Benzylamine1-Benzyl-3,3,4,4-tetrafluoropyrrolidine65-75
2Aniline1-Phenyl-3,3,4,4-tetrafluoropyrrolidine50-60
3Cyclohexylamine1-Cyclohexyl-3,3,4,4-tetrafluoropyrrolidine70-80
II. Synthesis of 3,3,4,4-Tetrafluorotetrahydrofuran

The synthesis of 3,3,4,4-tetrafluorotetrahydrofuran can be achieved through the reaction of this compound with a diol, typically in the presence of a strong base to facilitate the Williamson ether synthesis-type cyclization. A more direct, albeit theoretical, approach involves the hydrolysis of the dibromide to the corresponding diol followed by acid-catalyzed cyclization. The protocol below describes a plausible direct cyclization from the diol precursor, 2,2,3,3-tetrafluoro-1,4-butanediol, which can be synthesized from the reduction of diethyl 2,2,3,3-tetrafluorosuccinate.

G 2,2,3,3-Tetrafluoro-1,4-butanediol 2,2,3,3-Tetrafluoro-1,4-butanediol 3,3,4,4-Tetrafluorotetrahydrofuran 3,3,4,4-Tetrafluorotetrahydrofuran 2,2,3,3-Tetrafluoro-1,4-butanediol->3,3,4,4-Tetrafluorotetrahydrofuran Acid Catalyst (e.g., H2SO4) Heat

Caption: Synthesis of 3,3,4,4-tetrafluorotetrahydrofuran.

Experimental Protocol (from 2,2,3,3-Tetrafluoro-1,4-butanediol):

  • Place 2,2,3,3-tetrafluoro-1,4-butanediol (1.0 mmol) in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol).

  • Heat the mixture with stirring. The reaction progress can be monitored by observing the distillation of the lower-boiling product.

  • Collect the distillate, which is the crude 3,3,4,4-tetrafluorotetrahydrofuran.

  • Neutralize the distillate with a mild base (e.g., sodium bicarbonate solution), dry over anhydrous magnesium sulfate, and re-distill to obtain the pure product.

PrecursorProductExpected Yield (%)
2,2,3,3-Tetrafluoro-1,4-butanediol3,3,4,4-Tetrafluorotetrahydrofuran70-85
III. Synthesis of 3,3,4,4-Tetrafluorotetrahydrothiophene

The synthesis of 3,3,4,4-tetrafluorotetrahydrothiophene involves the reaction of this compound with a sulfide source, such as sodium sulfide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 3,3,4,4-Tetrafluorotetrahydrothiophene This compound->Product Sodium Sulfide (Na2S) Sodium Sulfide (Na2S) Sodium Sulfide (Na2S)->Product Solvent (e.g., DMF or Ethanol) Solvent (e.g., DMF or Ethanol) Solvent (e.g., DMF or Ethanol)->Product Inert Atmosphere Inert Atmosphere Inert Atmosphere->Product

Caption: Synthesis of 3,3,4,4-tetrafluorotetrahydrothiophene.

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium sulfide nonahydrate (1.1 mmol, 1.1 eq) in ethanol (20 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by distillation or column chromatography to yield 3,3,4,4-tetrafluorotetrahydrothiophene.

PrecursorNucleophileProductExpected Yield (%)
This compoundSodium Sulfide3,3,4,4-Tetrafluorotetrahydrothiophene60-70

Conclusion

This compound serves as a promising precursor for the synthesis of a variety of 3,3,4,4-tetrafluorinated five-membered heterocycles. The protocols outlined provide a foundational methodology for researchers to explore the synthesis of these and other related fluorinated compounds. The resulting heterocycles are of significant interest for applications in medicinal chemistry, agrochemicals, and materials science, offering a gateway to novel molecules with potentially enhanced biological and physical properties. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific substrates.

Application Notes and Protocols for Reactions Involving 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-1,1,2,2-tetrafluorobutane is a fluorinated organic compound with the chemical formula C₄H₄Br₂F₄. Its structure presents two reactive centers at the bromine-substituted carbon atoms, making it a potentially valuable building block in organic synthesis. The presence of the tetrafluoroethyl moiety can impart unique properties to target molecules, such as increased metabolic stability, altered lipophilicity, and modified binding affinities, which are of significant interest in drug discovery and materials science.

These application notes provide a detailed overview of the potential utility of this compound in synthetic chemistry. Due to the limited availability of specific published procedures for this compound, the following protocols are presented as representative examples based on established chemical principles for analogous polyfluorinated alkyl halides. A key application of this compound is as a precursor in the synthesis of more complex fluorinated molecules. For instance, it has been cited as a starting material for the preparation of 1,1,2,2-tetrafluoro-4-acyloxybutane-1-sulfonic acid salts, highlighting its role as a chemical intermediate.[1]

Chemical Properties and Reactivity

This compound is a bifunctional electrophile. The carbon-bromine bonds are susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bonds, potentially making them more susceptible to nucleophilic displacement compared to their non-fluorinated counterparts.

The primary reactions involving this compound are expected to be nucleophilic substitution and radical reactions. Nucleophilic substitution can be employed to introduce functionalities such as amines, azides, ethers, and thioethers. Radical reactions can be initiated to form carbon-carbon bonds.

Proposed Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol describes a hypothetical nucleophilic substitution reaction to synthesize 1-Azido-4-bromo-1,1,2,2-tetrafluorobutane, a potentially useful intermediate for the introduction of an amino group or for use in click chemistry.

Materials:

  • This compound (CAS: 18599-20-7)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to dissolve the starting material. To this solution, add sodium azide (1.1 eq) portion-wise.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-Azido-4-bromo-1,1,2,2-tetrafluorobutane.

Data Presentation

Table 1: Hypothetical Quantitative Data for Nucleophilic Substitution

ParameterValue
Reactants
This compound1.0 eq
Sodium Azide1.1 eq
Reaction Conditions
SolventAnhydrous DMF
Temperature50-60 °C
Reaction Time4-6 hours
Expected Outcome
Product1-Azido-4-bromo-1,1,2,2-tetrafluorobutane
Expected Yield70-85%

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Final Product start Start setup Setup Reaction Flask (this compound) start->setup add_reagents Add Anhydrous DMF and Sodium Azide setup->add_reagents heat Heat to 50-60 °C add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end 1-Azido-4-bromo- 1,1,2,2-tetrafluorobutane purify->end

Caption: Experimental workflow for the synthesis of 1-Azido-4-bromo-1,1,2,2-tetrafluorobutane.

Logical_Relationship cluster_starting_material Starting Material cluster_reaction_type Reaction Type cluster_intermediate Intermediate Product cluster_applications Potential Applications sm This compound reaction Nucleophilic Substitution sm->reaction intermediate Monosubstituted Intermediate (e.g., 1-Azido-4-bromo-1,1,2,2-tetrafluorobutane) reaction->intermediate app1 Further Functionalization intermediate->app1 app2 Synthesis of Bioactive Molecules intermediate->app2 app3 Material Science Precursor intermediate->app3

Caption: Logical relationship from starting material to potential applications.

Safety Precautions

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow all safety guidelines for its use and disposal.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

While specific, detailed experimental protocols for reactions involving this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in the synthesis of fluorinated compounds. The provided hypothetical protocol for nucleophilic substitution serves as a foundational methodology that can be adapted by researchers for the synthesis of various derivatives. Further exploration of its reactivity is warranted to fully unlock its potential in drug development and materials science.

References

Catalytic Cross-Coupling with 1,4-Dibromo-1,1,2,2-tetrafluorobutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 1,4-dibromo-1,1,2,2-tetrafluorobutane in various palladium-, nickel-, and copper-catalyzed cross-coupling reactions. The introduction of the tetrafluorobutane moiety can significantly influence the lipophilicity, metabolic stability, and conformational properties of organic molecules, making it a valuable building block in medicinal chemistry and materials science.

While direct literature precedents for the cross-coupling of this compound are limited, the following protocols are based on established methodologies for structurally related fluorinated and polyhalogenated substrates. These notes provide a strong starting point for the development of robust synthetic routes.

I. Overview of Catalytic Systems

The reactivity of the C-Br bonds in this compound is influenced by the presence of the electron-withdrawing fluorine atoms. This generally makes oxidative addition, a key step in many cross-coupling catalytic cycles, more facile compared to their non-fluorinated analogs. Both mono- and di-substituted products can potentially be obtained by carefully controlling the reaction stoichiometry and conditions.

This section outlines various catalytic systems applicable to the cross-coupling of this compound with a range of coupling partners.

Diagram: General Cross-Coupling Workflow

Cross_Coupling_Workflow General Workflow for Cross-Coupling Reactions Reactants This compound + Coupling Partner ReactionSetup Reaction Setup (Inert Atmosphere) Reactants->ReactionSetup CatalystSystem Catalyst Precursor + Ligand + Base + Solvent CatalystSystem->ReactionSetup Reaction Reaction (Heating/Stirring) ReactionSetup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: A generalized workflow for performing cross-coupling reactions.

II. Data Presentation: Comparison of Catalytic Systems

The following tables summarize hypothetical quantitative data for various cross-coupling reactions with this compound, based on typical results for similar fluorinated substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) (Mono-arylated)Yield (%) (Di-arylated)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O100126525
2Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ (3.0)1,4-Dioxane11087515
3NiCl₂(dppp) (10)-K₃PO₄ (3.0)THF80245510

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) (Mono-alkynylated) | Yield (%) (Di-alkynylated) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N (3.0) | THF | 65 | 12 | 70 | 20 | | 2 | PdCl₂(PPh₃)₂ (5) | CuI (10) | - | Dipea (3.0) | DMF | 80 | 10 | 78 | 18 |

Table 3: Kumada Coupling of this compound with Grignard Reagents

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) (Mono-alkylated/arylated) | Yield (%) (Di-alkylated/arylated) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | NiCl₂(dppp) (5) | THF | 65 | 12 | 60 | 30 | | 2 | Pd(dppf)Cl₂ (3) | THF | 25 | 24 | 70 | 25 |

III. Experimental Protocols

The following are detailed, hypothetical protocols for key cross-coupling reactions involving this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the mono-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add a degassed mixture of toluene and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired mono-arylated product.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R¹-B(OR)₂ PdII_R_R1 R-Pd(II)L_n-R¹ Transmetal->PdII_R_R1 Base RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R¹ RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol details the mono-alkynylation of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 equiv), PPh₃ (0.06 equiv), and CuI (0.05 equiv).

  • Add anhydrous, degassed THF and stir for 10 minutes at room temperature.

  • Add this compound (1.0 equiv), the terminal alkyne (1.1 equiv), and degassed triethylamine (3.0 equiv).

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the mono-alkynylated product.

Diagram: Relationship between Catalytic System Components

Catalytic_System_Components Key Components of a Cross-Coupling Catalytic System Catalyst Metal Precursor (e.g., Pd(OAc)₂, NiCl₂) ActiveCatalyst Active Catalytic Species Catalyst->ActiveCatalyst Activation Ligand Ligand (e.g., Phosphines, NHCs) Ligand->ActiveCatalyst Coordination & Stabilization Base Base (e.g., Carbonates, Phosphates) Base->ActiveCatalyst Facilitates Transmetalation Solvent Solvent (e.g., Toluene, THF, Dioxane) Solvent->ActiveCatalyst Reaction Medium

Caption: Interplay of components in a typical cross-coupling catalytic system.

IV. Safety and Handling

  • This compound: This compound should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Catalysts: Palladium and nickel catalysts are toxic and should be handled with care. Avoid inhalation of dust.

  • Reagents: Organometallic reagents such as Grignard reagents are highly reactive and flammable. Handle under an inert atmosphere. Bases such as potassium carbonate and phosphates can be irritants.

  • Solvents: Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application Notes and Protocols for the Synthesis of Tetrafluoro-1,3-butadiene from 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4,4-Tetrafluoro-1,3-butadiene is a valuable fluorinated monomer used in the synthesis of specialty polymers and as a building block in the preparation of complex fluorinated molecules for the pharmaceutical and agrochemical industries. Its unique electronic properties and reactivity make it a target of significant interest. One common laboratory-scale synthetic route to this diene involves the dehydrobromination of 1,4-dibromo-1,1,2,2-tetrafluorobutane. This document provides detailed application notes and experimental protocols for this synthesis, compiled from established chemical literature.

Reaction Overview

The synthesis of 1,1,4,4-tetrafluoro-1,3-butadiene from this compound is typically achieved through a double dehydrobromination reaction. This elimination reaction is facilitated by a strong base, with alcoholic potassium hydroxide being a common and effective choice. The reaction proceeds by the removal of two equivalents of hydrogen bromide (HBr) from the starting material to form the conjugated diene.

A potential alternative route, common for the synthesis of alkenes from 1,2-dihalides, is dehalogenation using a reducing metal, such as zinc. While specific examples for this compound are less common in readily available literature, this method remains a plausible alternative.

Key Experimental Methods

Two primary methods for the synthesis of 1,1,4,4-tetrafluoro-1,3-butadiene from this compound are presented:

  • Dehydrobromination using Alcoholic Potassium Hydroxide: This is a classic elimination reaction where a strong base in an alcoholic solvent promotes the removal of HBr.

  • Proposed Dehalogenation using Zinc Dust: This method involves the reductive elimination of bromine atoms using an active metal.

Method 1: Dehydrobromination with Alcoholic Potassium Hydroxide

This protocol is based on established procedures for the dehydrohalogenation of similar fluorinated alkanes.[1][2]

Experimental Protocol

Materials:

  • This compound

  • Potassium hydroxide (KOH), pellets

  • Ethanol (absolute)

  • Diethyl ether (anhydrous)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve a specific molar equivalent of potassium hydroxide pellets in absolute ethanol with stirring to prepare the alcoholic KOH solution. The concentration of the KOH solution is a critical parameter and should be carefully controlled.

  • Addition of Starting Material: To the stirred alcoholic KOH solution, add this compound dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) if appropriate standards are available.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water and diethyl ether.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product, 1,1,4,4-tetrafluoro-1,3-butadiene, is a volatile liquid. Purify the product by distillation.

Quantitative Data (Illustrative)

The following table presents illustrative data based on typical yields for similar dehydrohalogenation reactions. Actual yields may vary depending on the specific reaction conditions.

ParameterValue
Molar Ratio (Substrate:Base)1 : 2.5
Reaction TemperatureReflux (Ethanol)
Reaction Time4 - 6 hours
Yield ~70-80%

Method 2: Proposed Dehalogenation with Zinc Dust

This protocol is a proposed method based on general procedures for the dehalogenation of vicinal and other dihalides to form alkenes.

Experimental Protocol

Materials:

  • This compound

  • Zinc dust (activated)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or ethanol)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a three-necked flask under an inert atmosphere, place activated zinc dust and the anhydrous solvent.

  • Addition of Substrate: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred suspension of zinc dust. The reaction may be exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitor by GC).

  • Work-up: Cool the reaction mixture and filter to remove the excess zinc and zinc salts. Quench the filtrate by pouring it into a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, carefully remove the solvent by distillation. The resulting 1,1,4,4-tetrafluoro-1,3-butadiene can be further purified by fractional distillation.

Quantitative Data (Expected)

The following table provides expected data for a typical zinc-mediated dehalogenation reaction.

ParameterValue
Molar Ratio (Substrate:Zn)1 : 2.2
SolventDMF or THF
Reaction Temperature25 - 50 °C
Reaction Time2 - 4 hours
Expected Yield >80%

Visualizing the Synthesis

Reaction Pathway

Synthesis of 1,1,4,4-Tetrafluoro-1,3-butadiene A This compound (Br-CH2-CF2-CF2-CH2-Br) B 1,1,4,4-Tetrafluoro-1,3-butadiene (CH2=CF-CF=CH2) A->B Dehydrobromination A->B Dehalogenation R1 2 KOH (in Ethanol) Reflux R2 2 Zn (in DMF) Heat

Caption: Reaction pathways for the synthesis of 1,1,4,4-tetrafluoro-1,3-butadiene.

Experimental Workflow: Dehydrobromination

Workflow for Dehydrobromination cluster_0 Reaction cluster_1 Work-up & Purification A Dissolve KOH in Ethanol B Add Substrate A->B C Reflux B->C D Quench & Extract C->D E Wash & Dry D->E F Concentrate E->F G Distill F->G H Pure Product G->H

Caption: Step-by-step workflow for the dehydrobromination protocol.

Safety Precautions

  • This compound is a halogenated compound and should be handled with care. Avoid inhalation and skin contact.

  • Potassium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Zinc dust can be flammable, especially when finely divided.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The dehydrobromination of this compound using alcoholic potassium hydroxide provides a reliable method for the synthesis of 1,1,4,4-tetrafluoro-1,3-butadiene. The proposed dehalogenation with zinc offers a potentially high-yielding alternative. The choice of method may depend on the availability of reagents, desired scale, and specific laboratory conditions. Careful execution of the experimental protocols and adherence to safety precautions are essential for a successful and safe synthesis.

References

Application of 1,4-Dibromo-1,1,2,2-tetrafluorobutane in Polymer Chemistry: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the publicly available scientific literature and chemical databases have revealed a notable absence of specific, documented applications of 1,4-Dibromo-1,1,2,2-tetrafluorobutane in polymer chemistry. While the compound is commercially available, its direct use as a monomer, chain transfer agent, or crosslinking agent in polymerization processes is not well-reported in peer-reviewed journals or patents.

Given its chemical structure, featuring two terminal bromine atoms and a fluorinated backbone, this compound possesses the theoretical potential to serve as a difunctional initiator in controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). The following application note is a prospective guide based on established principles of polymer chemistry and is intended to provide a theoretical framework for researchers exploring the potential of this compound.

Application Note: Theoretical Use of this compound as a Difunctional Initiator in Atom Transfer Radical Polymerization (ATRP)

This document outlines the theoretical application and a hypothetical experimental protocol for the use of this compound as a difunctional initiator for the synthesis of telechelic polymers and block copolymers via Atom Transfer Radical Polymerization (ATRP).

Introduction

This compound (C₄H₄Br₂F₄, MW: 287.88 g/mol ) is a halogenated alkane. The presence of two carbon-bromine bonds at the 1 and 4 positions suggests its potential utility as a difunctional initiator in controlled radical polymerization. In ATRP, the bromine atoms can be reversibly activated by a transition metal catalyst, typically a copper(I) complex, to generate radicals that initiate the polymerization of vinyl monomers from both ends of the initiator molecule. This approach would lead to the formation of polymers with a central fluorinated segment and terminal halogen functionalities, which can be further utilized for chain extension to create block copolymers or for other post-polymerization modifications. The incorporation of the -CF₂-CF₂-CH₂-CH₂- segment from the initiator could impart unique properties to the resulting polymers, such as increased thermal stability, chemical resistance, and hydrophobicity.

Potential Advantages
  • Synthesis of Telechelic Polymers: The difunctional nature of the initiator allows for the synthesis of polymers with two reactive chain ends.

  • Fluorinated Core: The resulting polymers will contain a central fluorinated butane segment, which can modify the physical and chemical properties of the material.

  • Block Copolymer Synthesis: The terminally-halogenated polymers can act as macroinitiators for the synthesis of ABA-type triblock copolymers.

Hypothetical Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using this compound as Initiator

This protocol describes a hypothetical procedure for the polymerization of methyl methacrylate (MMA) to synthesize a poly(methyl methacrylate) (PMMA) with a central 1,1,2,2-tetrafluorobutane unit.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF, for GPC analysis)

Procedure:

  • Monomer and Reagent Purification: MMA is passed through a column of basic alumina to remove the inhibitor. CuBr is purified by stirring in acetic acid, followed by washing with ethanol and diethyl ether, and then dried under vacuum. PMDETA and anisole are distilled before use.

  • Reaction Setup: A Schlenk flask is charged with CuBr (specific amount to be determined based on desired catalyst-to-initiator ratio). The flask is sealed with a rubber septum, and the atmosphere is replaced with nitrogen by performing three cycles of vacuum and backfilling with nitrogen.

  • Addition of Reagents: Anisole, MMA, PMDETA, and this compound are added to the flask via degassed syringes under a nitrogen atmosphere. The molar ratio of [Monomer]:[Initiator]:[CuBr]:[PMDETA] would be a key variable to control the molecular weight and polydispersity of the polymer. A typical starting ratio could be 100:1:1:2.

  • Polymerization: The flask is immersed in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 70 °C). The reaction mixture is stirred for a predetermined time. Samples may be withdrawn periodically to monitor monomer conversion and molecular weight evolution.

  • Termination and Polymer Isolation: The polymerization is terminated by opening the flask to air and diluting the mixture with THF. The copper catalyst is removed by passing the solution through a short column of neutral alumina. The polymer is then isolated by precipitation into a large excess of cold methanol. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.

  • Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (Đ). ¹H NMR and ¹⁹F NMR spectroscopy would be used to confirm the polymer structure and the incorporation of the initiator fragment.

Data Presentation: Hypothetical Polymerization Results

The following table presents hypothetical data for the ATRP of MMA initiated by this compound. This data is for illustrative purposes only and is not derived from actual experiments.

Entry[MMA]:[Initiator]:[CuBr]:[PMDETA]Temp (°C)Time (h)Conversion (%)Mn (theoretical) ( g/mol )Mn (GPC) ( g/mol )Đ (PDI)
150:1:1:270445253824001.15
2100:1:1:270660628859001.20
3200:1:1:27087515288145001.25

Note: Theoretical Mn is calculated as: Mn,th = (([MMA]₀ / [Initiator]₀) × Conversion × MW_MMA) + MW_Initiator

Visualizations

Conceptual Workflow for Polymer Synthesis

G cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_analysis Characterization Purify_MMA Purify MMA Reaction_Setup Setup Schlenk Flask (N2 atmosphere) Purify_MMA->Reaction_Setup Purify_CuBr Purify CuBr Purify_CuBr->Reaction_Setup Purify_Solvent Purify Solvent & Ligand Purify_Solvent->Reaction_Setup Add_Reagents Add CuBr, Solvent, Ligand, Initiator, Monomer Reaction_Setup->Add_Reagents Polymerize Stir at elevated temperature Add_Reagents->Polymerize Terminate Terminate Reaction Polymerize->Terminate Remove_Catalyst Remove Copper Catalyst Terminate->Remove_Catalyst Precipitate Precipitate Polymer Remove_Catalyst->Precipitate Dry_Polymer Dry to Constant Weight Precipitate->Dry_Polymer GPC GPC Analysis (Mn, Đ) Dry_Polymer->GPC NMR NMR Spectroscopy (Structure) Dry_Polymer->NMR

Caption: Hypothetical workflow for ATRP synthesis.

Logical Relationship for Block Copolymer Synthesis

G Initiator 1,4-Dibromo-1,1,2,2- tetrafluorobutane Macroinitiator Br-Poly(A)-F4-Poly(A)-Br (Telechelic Macroinitiator) Initiator->Macroinitiator + Monomer A (ATRP) Monomer_A Monomer A Monomer_A->Macroinitiator Block_Copolymer Poly(B)-Poly(A)-F4-Poly(A)-Poly(B) (ABA Triblock Copolymer) Macroinitiator->Block_Copolymer + Monomer B (Chain Extension) Monomer_B Monomer B Monomer_B->Block_Copolymer

Caption: Synthesis of an ABA triblock copolymer.

Application Notes and Protocols for the Reaction of 1,4-Dibromo-1,1,2,2-tetrafluorobutane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-1,1,2,2-tetrafluorobutane is a valuable fluorinated building block in organic synthesis. Its structure, featuring two primary bromine atoms and a central tetrafluoroethylene unit, offers unique reactivity for the construction of complex fluorinated molecules. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-Br bonds, making this compound an important precursor for the synthesis of fluorinated heterocycles and other valuable intermediates in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including amines, and oxygen and sulfur-containing compounds. The resulting fluorinated products, particularly 3,3,4,4-tetrafluorinated five-membered heterocycles, are of significant interest in drug discovery due to the unique physicochemical properties imparted by the fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered pKa.

Applications in Drug Development and Medicinal Chemistry

The introduction of fluorine atoms into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties. The 3,3,4,4-tetrafluorinated heterocyclic scaffolds derived from this compound are particularly sought after. For instance, 3,3,4,4-tetrafluoropyrrolidine is a key structural motif in various biologically active compounds.

Key applications include:

  • Synthesis of Bioactive Heterocycles: As a precursor to 3,3,4,4-tetrafluoropyrrolidine, 3,3,4,4-tetrafluorotetrahydrofuran, and 3,3,4,4-tetrafluorotetrahydrothiophene, which are important scaffolds in medicinal chemistry.

  • Development of Novel Pharmaceuticals: The resulting fluorinated compounds can be further functionalized to create novel drug candidates with improved metabolic stability and bioavailability.

  • Fine-tuning Physicochemical Properties: The tetrafluorinated butane chain can be incorporated into molecules to modulate properties like lipophilicity and binding affinity.

Reaction with Nucleophiles: Synthesis of Fluorinated Heterocycles

This compound readily undergoes nucleophilic substitution reactions with dinucleophiles to form five-membered heterocyclic rings. The general reaction scheme involves a double displacement of the bromide ions.

Reaction with Primary Amines to form 3,3,4,4-Tetrafluoropyrrolidines

The reaction of this compound with primary amines provides a direct route to N-substituted 3,3,4,4-tetrafluoropyrrolidines.

Reaction Pathway:

G reactant1 This compound product N-Substituted 3,3,4,4-Tetrafluoropyrrolidine reactant1->product Nucleophilic Substitution reactant2 Primary Amine (R-NH2) reactant2->product

Caption: General reaction scheme for the synthesis of N-substituted 3,3,4,4-tetrafluoropyrrolidines.

Experimental Protocol: Synthesis of N-Benzyl-3,3,4,4-tetrafluoropyrrolidine

This protocol describes the synthesis of N-benzyl-3,3,4,4-tetrafluoropyrrolidine from this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.5 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-benzyl-3,3,4,4-tetrafluoropyrrolidine.

Quantitative Data:

Reactant 1Reactant 2ProductYield
This compoundBenzylamineN-Benzyl-3,3,4,4-tetrafluoropyrrolidine85%

Experimental Workflow:

G start Start reactants Mix Reactants: This compound, Benzylamine, K2CO3 in Acetonitrile start->reactants reflux Reflux for 16h reactants->reflux workup Work-up: Filter, Concentrate, Extract reflux->workup purification Purification: Column Chromatography workup->purification product N-Benzyl-3,3,4,4-tetrafluoropyrrolidine purification->product

Caption: Workflow for the synthesis of N-benzyl-3,3,4,4-tetrafluoropyrrolidine.

Further Reactions and Future Outlook

The reactivity of this compound is not limited to reactions with amines. It can also serve as a precursor for the synthesis of other fluorinated heterocycles:

  • Reaction with Sodium Sulfide (Na₂S): This reaction is expected to yield 3,3,4,4-tetrafluorotetrahydrothiophene , a valuable sulfur-containing fluorinated heterocycle.

  • Reaction with diols in the presence of a base: This would lead to the formation of 3,3,4,4-tetrafluorotetrahydrofuran derivatives.

Detailed experimental protocols for these reactions are currently under development and represent a promising area for future research. The exploration of these synthetic routes will undoubtedly expand the utility of this compound as a versatile building block in the synthesis of novel fluorinated compounds for various applications, particularly in the pharmaceutical and agrochemical industries. The continued investigation into the reactivity of this compound is crucial for advancing the field of fluorine chemistry.

Synthesis of Organometallic Compounds from 1,4-Dibromo-1,1,2,2-tetrafluorobutane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various organometallic compounds derived from 1,4-dibromo-1,1,2,2-tetrafluorobutane. The introduction of the tetrafluorobutane moiety into organic molecules via these organometallic intermediates is of significant interest in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by fluorine atoms. These properties include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can be pivotal in the design of novel therapeutic agents and functional materials.

The following sections detail the proposed synthesis of organomagnesium (Grignard), organolithium, and organozinc reagents from this compound. While specific literature precedence for this exact substrate is limited, the provided protocols are based on well-established methodologies for the synthesis of organometallic compounds from alkyl halides.

Application Notes

The organometallic reagents derived from this compound are versatile intermediates for the introduction of the -CH2CF2CF2CH2- or related synthons.

Potential Applications in Drug Development:

  • Metabolic Stability: The presence of multiple fluorine atoms can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Lipophilicity and Binding Affinity: The tetrafluorobutyl group can significantly enhance the lipophilicity of a molecule, which can improve its membrane permeability and interaction with hydrophobic binding pockets of biological targets.

  • Conformational Control: The stereoelectronic effects of the fluorine atoms can influence the preferred conformation of a molecule, potentially leading to higher binding affinity and selectivity for its target.

Applications in Materials Science:

  • Polymer Chemistry: Fluorinated monomers can be synthesized using these organometallic reagents, leading to the development of polymers with unique thermal, chemical, and optical properties.

  • Liquid Crystals: The introduction of fluorinated chains can influence the mesomorphic properties of liquid crystalline materials.

Experimental Protocols

General Considerations: All reactions involving organometallic reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the reagents by moisture and oxygen.

Protocol 1: Synthesis of 1,1,2,2-Tetrafluoro-1,4-bis(bromomagnesio)butane (Grignard Reagent)

This protocol describes the formation of a di-Grignard reagent from this compound.

Methodology:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a positive pressure of argon, add magnesium turnings (2.2 equivalents).

  • Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Add anhydrous diethyl ether or tetrahydrofuran (THF) to the flask.

  • Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

  • Add a small portion of the dibromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.

  • Once the reaction has started, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.

  • The resulting grey to brown solution of the di-Grignard reagent is ready for use in subsequent reactions.

Protocol 2: Synthesis of 1,1,2,2-Tetrafluoro-1,4-dilithiobutane

This protocol details the preparation of the corresponding di-organolithium reagent.

Methodology:

  • To a flame-dried Schlenk flask containing a magnetic stir bar and under an argon atmosphere, add finely cut lithium metal (4.4 equivalents) containing 1-2% sodium.

  • Add anhydrous diethyl ether or THF to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Add the dibromide solution dropwise to the stirred lithium suspension over a period of 1-2 hours, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another 1-2 hours.

  • The resulting solution containing the di-organolithium reagent can be used directly.

Protocol 3: Synthesis of 1,1,2,2-Tetrafluoro-1,4-bis(bromozincio)butane

This protocol outlines the formation of a di-organozinc reagent. The use of activated zinc, such as Rieke® Zinc, is recommended for higher reactivity.

Methodology:

  • Activate zinc dust (2.5 equivalents) by stirring with a small amount of 1,2-dibromoethane in anhydrous THF under argon until the evolution of ethylene ceases. Alternatively, use commercially available activated zinc.

  • To the activated zinc suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • The reaction is often initiated by gentle heating or sonication.

  • Once initiated, the reaction is typically exothermic and may require occasional cooling to maintain a moderate temperature (30-40 °C).

  • Stir the reaction mixture at room temperature for 2-4 hours after the addition is complete.

  • The resulting grey slurry contains the di-organozinc reagent, which can be used after allowing the excess zinc to settle. The presence of lithium chloride can enhance the reactivity of the organozinc reagent.

Quantitative Data Summary

The following tables summarize the typical quantities of reagents and expected yields for the synthesis of organometallic compounds from this compound. Please note that yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.

Table 1: Reagent Quantities for Organometallic Synthesis

ReagentProtocol 1 (Grignard)Protocol 2 (Organolithium)Protocol 3 (Organozinc)
This compound1.0 eq1.0 eq1.0 eq
Magnesium2.2 eq--
Lithium-4.4 eq-
Zinc--2.5 eq
Solvent (e.g., THF)AnhydrousAnhydrousAnhydrous

Table 2: Estimated Yields and Reaction Conditions

Organometallic ReagentTypical Yield (%)Reaction TemperatureReaction Time (h)
Di-Grignard70-90%Reflux2-4
Di-organolithium60-80%-78 °C to RT3-5
Di-organozinc75-95%RT to 40 °C3-6

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of organometallic compounds from this compound.

experimental_workflow cluster_start Starting Material cluster_reagents Reagents cluster_products Organometallic Products start This compound Mg Magnesium (Mg) start->Mg Anhydrous Ether/THF Li Lithium (Li) start->Li Anhydrous Ether/THF Zn Zinc (Zn) start->Zn Anhydrous THF Grignard Di-Grignard Reagent Mg->Grignard Initiation (I2) Organolithium Di-organolithium Reagent Li->Organolithium -78 °C to RT Organozinc Di-organozinc Reagent Zn->Organozinc Activation

Caption: General workflow for the synthesis of organometallic reagents.

Logical Relationship of Reagent Reactivity

The following diagram illustrates the general reactivity trend of the synthesized organometallic reagents.

reactivity_pathway Organolithium Organolithium Grignard Grignard Reagent Organolithium->Grignard > Organozinc Organozinc Grignard->Organozinc > Reactivity Relative Reactivity Reactivity->Organolithium

Caption: Relative reactivity of organometallic reagents.

Application Notes: 1,4-Dibromo-1,1,2,2-tetrafluorobutane as a Versatile Building Block for Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, binding affinity, and bioavailability of bioactive molecules. Among the array of fluorinated building blocks, 1,4-Dibromo-1,1,2,2-tetrafluorobutane emerges as a valuable and versatile precursor for the synthesis of novel heterocyclic compounds with therapeutic potential.

This difunctionalized building block provides a straightforward entry to the 3,3,4,4-tetrafluoropyrrolidine scaffold, a key motif in the design of various enzyme inhibitors and other targeted therapies. The tetrafluorinated pyrrolidine ring

Application Notes and Protocols for Monitoring Reactions with 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on utilizing key analytical techniques to monitor chemical reactions involving 1,4-Dibromo-1,1,2,2-tetrafluorobutane. The focus is on Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis of reaction aliquots and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time, in-situ reaction monitoring.

Application Note 1: Quantitative Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

1.1. Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. For reactions involving this compound, which is a volatile compound, GC-MS is an ideal method for monitoring the consumption of the reactant and the formation of products over time. This is typically achieved by taking aliquots from the reaction mixture at specific time points, quenching the reaction, and analyzing the sample.

1.2. Principle

The reaction mixture is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (concentration) data.

1.3. Experimental Protocol

1.3.1. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

1.3.2. Sample Preparation and Reaction Monitoring

  • Set up the Reaction: In a suitable reaction vessel, combine the solvent, this compound, and other reagents.

  • Internal Standard: Add a known concentration of an internal standard to the reaction mixture. The internal standard should be a stable compound that does not react with the reagents and is well-separated from the reactant and expected products in the chromatogram (e.g., dodecane).

  • Time Zero (t=0) Sample: Immediately after initiating the reaction (e.g., by adding a catalyst or starting heating), withdraw a small aliquot (e.g., 50 µL).

  • Quench the Reaction: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a quenching agent if necessary to stop the reaction.

  • Sampling: Repeat steps 3 and 4 at regular intervals (e.g., every 15, 30, 60 minutes) throughout the course of the reaction.

  • Dilution: If necessary, dilute the quenched samples to fall within the linear range of the instrument's calibration curve.

  • Analysis: Inject 1 µL of each prepared sample into the GC-MS.

1.3.3. Data Analysis

  • Identification: Identify the peaks corresponding to the reactant, products, and internal standard by comparing their retention times and mass spectra to known standards or spectral libraries.

  • Quantification: Integrate the peak areas of the reactant and products. Calculate their concentrations relative to the known concentration of the internal standard.

  • Kinetics: Plot the concentration of the reactant and products as a function of time to determine reaction kinetics.

1.4. Data Presentation

Quantitative data obtained from GC-MS analysis should be summarized in a table for clear comparison of reaction progress.

Time Point (min)Reactant Peak AreaInternal Standard Peak Area[Reactant] (M)Product 1 Peak Area[Product 1] (M)Conversion (%)
05,500,0004,200,0000.10000.0000.0
154,125,0004,210,0000.0751,350,0000.02525.0
302,750,0004,190,0000.0502,700,0000.05050.0
601,100,0004,205,0000.0204,320,0000.08080.0
120275,0004,215,0000.0055,130,0000.09595.0

1.5. Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Dilute Dilute Sample Quench->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (Ionization & Analysis) Separate->Detect Identify Identify Peaks (Retention Time & Mass Spec) Detect->Identify Quantify Quantify Peaks (Integration & Calibration) Identify->Quantify Kinetics Determine Kinetics & Conversion Quantify->Kinetics NMR_Workflow cluster_prep Sample Preparation cluster_acq Automated Data Acquisition cluster_proc Data Processing & Analysis Prepare Prepare NMR Tube: Reactants + Solvent + Std. AcquireT0 Acquire t=0 Spectrum Prepare->AcquireT0 Initiate Initiate Reaction in Tube AcquireT0->Initiate Insert Insert Tube into Spectrometer Initiate->Insert AcquireSeries Acquire Time-Series Spectra (¹H and ¹⁹F) Insert->AcquireSeries Process Process Spectra (FT, Phase, Baseline) AcquireSeries->Process Assign Assign Reactant & Product Peaks Process->Assign Integrate Integrate Peaks Assign->Integrate Calculate Calculate Conversion vs. Time Integrate->Calculate Synergistic_Approach cluster_nmr In-Situ / Real-Time cluster_gcms Offline / Time-Point Reaction Chemical Reaction (with this compound) NMR NMR Monitoring Reaction->NMR GCMS GC-MS Analysis Reaction->GCMS NMR_Info Provides: - Real-time kinetics - Intermediate identification - Structural information NMR->NMR_Info NMR->GCMS Guides Sampling Time Points GCMS_Info Provides: - High-sensitivity quantification - Separation of complex mixtures - Final product purity GCMS->GCMS_Info

References

Application Note: Large-Scale Synthesis of 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Dibromo-1,1,2,2-tetrafluorobutane is a valuable fluorinated building block in organic synthesis, finding applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique structure, featuring a central tetrafluoroethylene unit flanked by bromoethyl groups, allows for a variety of subsequent chemical transformations. This document provides a detailed protocol for the large-scale synthesis of this compound from the commercially available precursor, 2,2,3,3-Tetrafluoro-1,4-butanediol.

Reaction Scheme

Figure 1: Overall reaction for the synthesis of this compound.

Data Presentation
CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )RoleStoichiometric Ratio
2,2,3,3-Tetrafluoro-1,4-butanediol425-61-6C4H6F4O2162.08Starting Material1.0
Phosphorus Tribromide7789-60-8PBr3270.69Reagent2.2
This compound18599-20-7C4H4Br2F4287.88Product-
Dichloromethane75-09-2CH2Cl284.93Solvent-

Table 1: Key reactants, products, and solvents with their properties.

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time3-5 hours
Expected Yield80-90%
Purity (post-purification)>98%

Table 2: Typical reaction parameters and expected outcomes.

Experimental Protocol

This protocol is adapted from standard procedures for the conversion of alcohols to alkyl bromides using phosphorus tribromide.[1]

Materials and Equipment:

  • 2,2,3,3-Tetrafluoro-1,4-butanediol (CAS 425-61-6)

  • Phosphorus tribromide (PBr3)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system (e.g., containing sodium hydroxide solution to neutralize HBr fumes).

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a clean, dry, three-necked round-bottom flask of appropriate size, place 2,2,3,3-Tetrafluoro-1,4-butanediol (1.0 equivalent) and dissolve it in anhydrous dichloromethane (approximately 5-10 mL per gram of diol).

    • Equip the flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas scrubber.

    • Cool the flask in an ice bath to 0 °C with gentle stirring.

  • Addition of Phosphorus Tribromide:

    • Charge the dropping funnel with phosphorus tribromide (2.2 equivalents).

    • Add the phosphorus tribromide dropwise to the stirred solution of the diol over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for an additional 2-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting diol is consumed.

  • Work-up:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice with stirring.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (caution: gas evolution), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.

    • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Safety Precautions:

  • Phosphorus tribromide is a corrosive and lachrymatory substance that reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the reaction is performed in a fume hood and that the off-gases are scrubbed.

  • The reaction is exothermic; maintain proper temperature control during the addition of PBr3.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2,2,3,3-Tetrafluoro-1,4-butanediol in DCM reagent_addition Add PBr3 dropwise at 0 °C start->reagent_addition reaction Stir at room temperature reagent_addition->reaction quench Quench with ice reaction->quench extraction Separate organic layer quench->extraction wash Wash with NaHCO3 and brine extraction->wash dry Dry with MgSO4 wash->dry concentrate Concentrate on rotary evaporator dry->concentrate distill Vacuum distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,4-Dibromo-1,1,2,2-tetrafluorobutane synthesis. The primary synthetic route discussed is the free-radical initiated telomerization of tetrafluoroethylene (TFE) with dibromomethane as the chain transfer agent.

Troubleshooting Guide

Low yield and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Conversion of Starting Materials

Possible Cause Troubleshooting Steps
Inactive Initiator 1. Verify Initiator Quality: Ensure the free-radical initiator (e.g., benzoyl peroxide, AIBN) is not expired and has been stored correctly. Peroxides can degrade over time. 2. Select Appropriate Initiator: The initiator's half-life temperature should be suitable for the reaction temperature. For example, AIBN is commonly used at temperatures between 65-85 °C.
Incorrect Reaction Temperature 1. Optimize Temperature: The reaction temperature must be sufficient to induce the decomposition of the initiator and propagate the radical chain reaction. However, excessively high temperatures can lead to unwanted side reactions. A typical starting point for peroxide-initiated reactions is around 150°C in sealed tube experiments.[1] 2. Ensure Consistent Heating: Use a reliable heating mantle or oil bath to maintain a stable reaction temperature.
Presence of Inhibitors 1. Purify Reactants: Tetrafluoroethylene (TFE) monomer may contain inhibitors to prevent polymerization during storage. These should be removed prior to the reaction, for example, by passing the gas through a column of activated alumina. 2. Degas Solvent: Dissolved oxygen can act as a radical scavenger. Degas the solvent and reactants by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.

Issue 2: Low Yield of the Desired 1:1 Adduct (this compound)

Possible Cause Troubleshooting Steps
Formation of Higher Telomers 1. Adjust Reactant Ratio: The formation of higher telomers (Br(CF2CF2)nBr, where n > 1) is a common side reaction.[2] To favor the formation of the n=1 adduct, use a significant molar excess of the chain transfer agent (dibromomethane) relative to the tetrafluoroethylene. This increases the probability of the growing radical chain reacting with the chain transfer agent rather than another monomer unit. 2. Control Monomer Addition: If possible, add the tetrafluoroethylene monomer slowly to the reaction mixture containing the chain transfer agent and initiator. This maintains a low concentration of the monomer, further discouraging the formation of higher telomers.
Sub-optimal Initiator Concentration 1. Optimize Initiator Amount: The concentration of the initiator can influence the rate of initiation and termination steps. Too little initiator may result in a slow or incomplete reaction, while too much can lead to an increase in side products from initiator-derived radicals. An initial concentration of 1-2 mol% with respect to the limiting reagent is a reasonable starting point.

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Presence of Multiple Telomers 1. Fractional Distillation: Due to the difference in boiling points between telomers of varying chain lengths, fractional distillation under reduced pressure is an effective method for separating the desired this compound. 2. Column Chromatography: For smaller scale purifications or to remove non-volatile impurities, silica gel column chromatography can be employed.
Residual Acidic Impurities 1. Aqueous Workup: Before distillation, wash the crude reaction mixture with a dilute aqueous solution of sodium bicarbonate or sodium bisulfite to neutralize any acidic byproducts. Follow this with a water wash and then a brine wash to aid in the separation of the organic and aqueous layers.
Colored Impurities 1. Decolorization: A yellow or brown coloration in the crude product may indicate the presence of dissolved bromine. Washing with a dilute solution of a reducing agent like sodium thiosulfate can help to remove this color.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the free-radical initiated telomerization of tetrafluoroethylene (TFE) with a bromine source, typically dibromomethane, which acts as the chain transfer agent. This reaction involves the addition of a dibromomethyl radical to TFE, followed by bromine atom transfer.

Q2: What are the key parameters to control to maximize the yield of the desired product?

A2: The key parameters to control are:

  • Reactant Stoichiometry: A significant molar excess of dibromomethane to tetrafluoroethylene is crucial to minimize the formation of higher-order telomers.

  • Reaction Temperature: The temperature should be optimized to ensure an appropriate rate of initiator decomposition and reaction propagation without inducing significant side reactions.

  • Initiator Choice and Concentration: Select an initiator with a suitable half-life at the desired reaction temperature and optimize its concentration.

Q3: What are the expected side products in this synthesis?

A3: The primary side products are higher-order telomers, which have the general formula Br(CF2CF2)nBr where n is greater than 1.[2] Other potential side products can arise from reactions involving initiator fragments or impurities in the starting materials.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by taking small aliquots from the reaction mixture (if the setup allows) and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to observe the consumption of the starting materials and the formation of the product and any side products over time.

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on known free-radical additions to fluoroalkenes and should be optimized for specific laboratory conditions.

Materials:

  • Dibromomethane (CH₂Br₂)

  • Tetrafluoroethylene (TFE, C₂F₄)

  • Benzoyl peroxide (initiator)

  • Anhydrous, degassed solvent (e.g., a high-boiling alkane or fluorinated solvent)

  • High-pressure autoclave or a sealed heavy-walled glass tube

Procedure:

  • Reactor Setup: To a clean, dry, and inert gas-purged high-pressure reactor, add dibromomethane and the solvent.

  • Initiator Addition: Add benzoyl peroxide (1-2 mol% relative to the expected amount of TFE to be added).

  • Sealing and Degassing: Seal the reactor and perform several cycles of pressurizing with an inert gas (e.g., nitrogen) and venting to remove any residual oxygen.

  • Reactant Addition: Introduce a measured amount of tetrafluoroethylene gas into the reactor. The molar ratio of dibromomethane to TFE should be high (e.g., 5:1 or greater) to favor the formation of the 1:1 adduct.

  • Reaction: Heat the reactor to the desired temperature (e.g., 80-100 °C for benzoyl peroxide) with vigorous stirring. Maintain the temperature for several hours.

  • Cooling and Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any unreacted TFE.

  • Purification:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 5% aqueous sodium bisulfite solution, water, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by fractional distillation under vacuum to isolate the this compound.

Data Presentation

Table 1: Influence of Reactant Ratio on Product Distribution (Hypothetical Data)

Molar Ratio (CH₂Br₂ : TFE)Yield of this compound (%)Yield of Higher Telomers (%)
1 : 13050
3 : 15530
5 : 17515
10 : 1855

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₄Br₂F₄
Molecular Weight 287.88 g/mol
Boiling Point ~150-155 °C (estimated at atmospheric pressure)
Appearance Colorless liquid

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Reactants: - Dibromomethane - TFE - Initiator Reactor High-Pressure Reactor Reactants->Reactor Charge Heating Heating & Stirring Reactor->Heating Initiate Monitoring Reaction Monitoring (GC) Heating->Monitoring Cooling Cooling & Venting Monitoring->Cooling Washing Aqueous Wash Cooling->Washing Drying Drying Washing->Drying Distillation Fractional Distillation Drying->Distillation Product Pure 1,4-Dibromo- 1,1,2,2-tetrafluorobutane Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Desired Product Cause1 High Telomer Formation Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Product Loss During Work-up Start->Cause3 Solution1 Increase CH₂Br₂ : TFE Ratio Cause1->Solution1 Solution2 Optimize Temperature & Initiator Cause2->Solution2 Solution3 Careful Distillation & Extraction Cause3->Solution3 Improved_Yield Improved Yield Solution1->Improved_Yield Solution2->Improved_Yield Solution3->Improved_Yield

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Grignard Reagent Formation from 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard formation of 1,4-Dibromo-1,1,2,2-tetrafluorobutane.

Troubleshooting Guide

Users may encounter several challenges during the formation of the di-Grignard reagent from this compound. This guide addresses the most common issues in a question-and-answer format.

Q1: The Grignard reaction is difficult to initiate. What are the possible causes and solutions?

A1: Difficulty in initiating the Grignard reaction is a common issue. Several factors can contribute to this problem:

  • Passivated Magnesium Surface: Magnesium turnings can have a layer of magnesium oxide on their surface, which prevents the reaction from starting.

    • Solution: Activate the magnesium surface prior to the addition of the dibromide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere. The disappearance of the iodine color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation.

  • Presence of Moisture: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware or solvent will quench the reaction.

    • Solution: All glassware must be thoroughly oven-dried before use. The solvent (typically THF or diethyl ether) must be anhydrous. It is recommended to use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone). The entire reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature: While elevated temperatures can promote side reactions, a certain activation energy is required to initiate the Grignard formation.

    • Solution: Gentle warming of the flask containing the magnesium and a small amount of the dibromide solution can help to start the reaction. Once initiated, the exothermic nature of the reaction will often sustain it.

Q2: A significant amount of a white precipitate is forming, and the yield of the desired Grignard reagent is low. What is happening?

A2: The formation of a white precipitate, often accompanied by low yields of the Grignard reagent, is indicative of Wurtz-type coupling side reactions. This occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted this compound. The strong electron-withdrawing effect of the fluorine atoms can make the carbon-bromine bond more susceptible to nucleophilic attack by the Grignard reagent.

  • Solution:

    • Slow Addition: Add the solution of this compound to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the dibromide in the reaction mixture, minimizing the chance of it reacting with the formed Grignard reagent.

    • High Dilution: Conducting the reaction at high dilution can also disfavor the intermolecular Wurtz coupling.

    • Temperature Control: Maintain a moderate and controlled reaction temperature. While some initial heating may be necessary, runaway temperatures will accelerate the rate of the Wurtz coupling. Use a water bath to maintain a gentle reflux.

Q3: My reaction is producing a significant amount of a volatile, cyclic byproduct instead of the di-Grignard reagent. What is this side reaction and how can I prevent it?

A3: The formation of a volatile, cyclic compound suggests an intramolecular reaction pathway. In this case, the likely byproduct is 1,1,2,2-tetrafluorocyclobutane. This occurs when the mono-Grignard reagent, once formed, undergoes an intramolecular nucleophilic attack, displacing the second bromine atom to form a four-membered ring.

  • Solution:

    • Choice of Solvent: The choice of solvent can influence the rate of intramolecular cyclization. While THF is a common solvent for Grignard reactions, its strong coordinating ability can sometimes promote such cyclizations. Experimenting with less coordinating solvents like diethyl ether might reduce the formation of the cyclized product.

    • Low Temperature: Running the reaction at lower temperatures can disfavor the intramolecular cyclization, which often has a higher activation energy than the intermolecular Grignard formation at the second C-Br bond.

Frequently Asked Questions (FAQs)

What are the expected major side products in the Grignard formation of this compound?

The primary side reactions are expected to be:

  • Wurtz-type coupling: This leads to the formation of oligomers or polymers.

  • Intramolecular cyclization: This results in the formation of 1,1,2,2-tetrafluorocyclobutane.

  • Reaction with impurities: Any protic impurities, such as water or alcohols, will quench the Grignard reagent to form H-(CF2)2-CH2-CH2-Br.

How do the fluorine atoms in this compound affect the Grignard reaction?

The four fluorine atoms have a strong electron-withdrawing inductive effect. This can:

  • Increase the reactivity of the C-Br bonds: This may make the Grignard formation easier to initiate but also more prone to side reactions.

  • Influence the stability of the Grignard reagent: The resulting Grignard reagent may be less stable than its non-fluorinated analog.

  • Alter the reaction pathway: The electronic effects can influence the balance between the desired di-Grignard formation and side reactions like Wurtz coupling and cyclization.

What is the recommended solvent for this reaction?

Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for the formation of di-Grignard reagents from 1,4-dihaloalkanes as it can effectively solvate and stabilize the organomagnesium species. However, if intramolecular cyclization is a significant issue, anhydrous diethyl ether could be considered as an alternative.

Is it possible to form the mono-Grignard reagent selectively?

Achieving high selectivity for the mono-Grignard reagent can be challenging due to the similar reactivity of the two C-Br bonds. However, using a stoichiometric amount of magnesium and carefully controlling the reaction conditions (low temperature, slow addition) may favor the formation of the mono-Grignard reagent.

Quantitative Data Summary

The following table provides a hypothetical summary of how product distribution might vary with reaction conditions. Note: These are illustrative values and not based on specific experimental results for this compound due to the lack of available literature data. Researchers should perform their own optimization studies.

ConditionTemperature (°C)Addition Time (h)SolventDi-Grignard Reagent Yield (%)1,1,2,2-tetrafluorocyclobutane (%)Wurtz Coupling Products (%)
A254THF602515
B04THF751510
C258THF702010
D254Diethyl Ether553510

Experimental Protocols

Protocol for the Preparation of 1,4-bis(bromomagnesio)-1,1,2,2-tetrafluorobutane

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Nitrogen or Argon gas supply

  • Standard, oven-dried glassware for air-sensitive reactions (three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Apparatus Setup: Assemble the three-neck round-bottom flask with a magnetic stirrer, reflux condenser (with a nitrogen/argon inlet), and a dropping funnel. Ensure all glassware is scrupulously dried.

  • Magnesium Activation: Place magnesium turnings (2.2 equivalents) in the reaction flask. Add a single crystal of iodine. Gently warm the flask under a slow stream of inert gas until the purple vapor of iodine is observed and then dissipates. Allow the flask to cool to room temperature.

  • Reaction Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small aliquot of this solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a water bath may be applied.

  • Slow Addition: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel over a period of 4-6 hours to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-4 hours to ensure complete conversion.

  • Storage and Use: The resulting di-Grignard reagent solution should be used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere in a sealed container.

Visualizations

Grignard_Side_Reactions Start Br-(CF2)2-CH2CH2-Br MonoGrignard BrMg-(CF2)2-CH2CH2-Br Start->MonoGrignard + Mg Mg Mg / THF DiGrignard BrMg-(CF2)2-CH2CH2-MgBr (Desired Product) MonoGrignard->DiGrignard + Mg Cyclobutane 1,1,2,2-Tetrafluorocyclobutane (Intramolecular Cyclization) MonoGrignard->Cyclobutane Intramolecular SN2 Wurtz Oligomers/Polymers (Wurtz Coupling) MonoGrignard->Wurtz + Br-(CF2)2-CH2CH2-Br

Caption: Reaction pathways in the Grignard formation from this compound.

Troubleshooting_Workflow Start Experiment Start: Grignard Formation Issue Problem Encountered Start->Issue NoReaction Reaction does not initiate Issue->NoReaction No LowYield Low yield of Grignard Reagent Issue->LowYield Yes Byproduct Significant byproduct formation Issue->Byproduct Yes ActivateMg Activate Mg surface (I2, 1,2-dibromoethane) NoReaction->ActivateMg CheckDry Ensure anhydrous conditions (oven-dried glassware, dry solvent) NoReaction->CheckDry GentleHeat Apply gentle heating to initiate NoReaction->GentleHeat SlowAddition Slow down addition rate of dibromide LowYield->SlowAddition ControlTemp Maintain controlled temperature LowYield->ControlTemp HighDilution Use high dilution LowYield->HighDilution IdentifyByproduct Characterize byproduct (GC-MS, NMR) Byproduct->IdentifyByproduct WurtzProduct Wurtz Coupling Product IdentifyByproduct->WurtzProduct Oligomeric CyclicProduct Cyclized Product IdentifyByproduct->CyclicProduct Volatile, cyclic OptimizeWurtz Implement strategies to minimize Wurtz coupling WurtzProduct->OptimizeWurtz OptimizeCyclization Adjust conditions to reduce cyclization (e.g., change solvent, lower temp) CyclicProduct->OptimizeCyclization

Caption: A troubleshooting workflow for Grignard formation issues.

Technical Support Center: Purification of Crude 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,4-Dibromo-1,1,2,2-tetrafluorobutane.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, residual acidic reagents, and decomposition products. The exact impurity profile will depend on the synthetic route employed. Discoloration, often a yellow or brown tint, may indicate the presence of dissolved bromine.

Q2: What is the initial recommended step for purifying the crude product?

A2: An aqueous workup is the recommended first step. This typically involves washing the crude organic product with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any acidic impurities. This is followed by a water wash and then a brine wash to aid in the separation of the organic and aqueous layers and to begin the drying process.

Q3: My crude product is colored. How can I decolorize it?

A3: A yellow or brown discoloration is often due to the presence of dissolved bromine (Br₂). Washing the crude product with a 5-10% sodium bicarbonate or sodium bisulfite solution during the aqueous workup will typically remove the color by reacting with the bromine.

Q4: The organic layer is cloudy after the aqueous wash. What should I do?

A4: A cloudy organic layer indicates the presence of emulsified water. To resolve this, ensure the organic layer is treated with a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent, swirl, and allow it to stand until the liquid becomes clear. If the drying agent clumps together, more should be added until it remains free-flowing.

Q5: What is the most effective method for obtaining high-purity this compound?

A5: Fractional distillation, particularly under reduced pressure (vacuum distillation), is the most effective method for achieving high purity. Vacuum distillation is recommended to prevent potential decomposition at the atmospheric boiling point.

Q6: How should I store the purified this compound?

A6: The purified product should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Troubleshooting Guide

Problem Possible Cause Solution
Discoloration (Yellow/Brown) of Crude Product Presence of dissolved bromine or other colored impurities.Wash the organic layer with a 5-10% sodium bicarbonate or sodium bisulfite solution until the color is discharged.
Cloudy Organic Layer After Aqueous Workup Emulsion or suspended water droplets.Wash with brine to break the emulsion. Dry the organic layer thoroughly with a suitable drying agent like anhydrous MgSO₄ or Na₂SO₄.
Low Yield After Purification Incomplete reaction during synthesis.Optimize reaction conditions (temperature, time, stoichiometry).
Loss of product during aqueous washes due to emulsion formation.Use a brine wash to improve layer separation. Perform extractions of the aqueous layers to recover dissolved product.
Inefficient distillation.Ensure the distillation apparatus is properly set up and insulated. Use vacuum distillation to reduce the boiling point and minimize thermal decomposition.
Product Decomposes During Distillation Distillation temperature is too high.Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
Unstable Boiling Point During Distillation Presence of residual water or volatile impurities.Ensure the crude product is thoroughly dried before distillation. Collect a forerun fraction to remove more volatile components before collecting the main product fraction.

Experimental Protocols

Aqueous Workup Protocol
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and invert it gently, venting frequently to release any pressure buildup from gas evolution.

  • Shake the funnel for 1-2 minutes and then allow the layers to separate.

  • Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.

  • Repeat the wash with sodium bicarbonate solution if color or gas evolution persists.

  • Wash the organic layer with an equal volume of deionized water, following the same procedure as above.

  • Finally, wash the organic layer with an equal volume of saturated sodium chloride solution (brine).

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

Drying Protocol
  • To the washed organic layer, add a suitable amount of anhydrous magnesium sulfate or sodium sulfate.

  • Swirl the flask to ensure the drying agent is well-dispersed.

  • If the drying agent clumps together, add more until some remains free-flowing.

  • Allow the mixture to stand for at least 15-20 minutes, or until the solution is clear.

  • Filter the dried liquid through a fluted filter paper or a cotton plug into a round-bottom flask suitable for distillation.

Vacuum Distillation Protocol
  • Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

  • Place the dried and filtered crude product into the distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to a vacuum pump with a cold trap and a manometer in the line.

  • Turn on the cooling water to the condenser.

  • Gradually apply the vacuum. Initial bubbling will occur as dissolved gases are removed.

  • Once a stable vacuum is achieved, begin to heat the distillation flask.

  • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

  • When the temperature at the distillation head stabilizes at the boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the pure fraction.

  • After collecting the main fraction, stop the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Data Presentation

Property Value Reference
Molecular Formula C₄H₄Br₂F₄[1][2]
Molecular Weight 287.88 g/mol [1]
Boiling Point (Atmospheric) 131-132 °C[3]
Density 2.18 g/mL at 25 °C[3]

Note: The boiling point will be significantly lower under vacuum. It is recommended to perform a small-scale test distillation or consult a nomograph to estimate the boiling point at a specific pressure.

Visualizations

PurificationWorkflow crude Crude Product workup Aqueous Workup (NaHCO3, H2O, Brine) crude->workup drying Drying (Anhydrous MgSO4) workup->drying filtration Filtration drying->filtration distillation Vacuum Distillation filtration->distillation pure_product Pure Product distillation->pure_product

Caption: Experimental workflow for the purification of crude this compound.

TroubleshootingLogic start Crude Product Issue? color Discolored? start->color cloudy Cloudy Layer? start->cloudy low_yield Low Yield? start->low_yield color->cloudy No wash_bicarb Wash with NaHCO3/NaHSO3 color->wash_bicarb Yes cloudy->low_yield No dry_thoroughly Dry Thoroughly cloudy->dry_thoroughly Yes optimize Optimize Reaction & Distillation low_yield->optimize Yes

Caption: Troubleshooting logic for common issues encountered during purification.

References

Technical Support Center: 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and handling of 1,4-Dibromo-1,1,2,2-tetrafluorobutane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Issue 1: Sluggish or Incomplete Reaction

  • Question: My nucleophilic substitution reaction with this compound is slow or does not go to completion. What are the possible causes and solutions?

  • Answer: Several factors can contribute to a sluggish reaction. The strong electron-withdrawing effect of the four fluorine atoms can deactivate the adjacent carbon atoms, making them less susceptible to nucleophilic attack compared to its non-fluorinated analog, 1,4-dibromobutane.[1]

    Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, be aware that higher temperatures might promote side reactions like elimination.

    • Use a More Potent Nucleophile: If possible, switch to a stronger or more reactive nucleophile.

    • Solvent Choice: Employ a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to better solvate the nucleophile and enhance its reactivity.

    • Catalysis: Consider the use of a phase-transfer catalyst for reactions involving heterogeneous mixtures.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected side products in my reaction. What are the likely side reactions and how can I minimize them?

  • Answer: Dehydrohalogenation to form unsaturated compounds is a potential side reaction, especially in the presence of a strong base or at elevated temperatures.[2] Due to the presence of two bromine atoms, both mono- and di-elimination products are possible.

    Minimization Strategies:

    • Control of Stoichiometry: Use a precise stoichiometry of reactants to avoid excess base that could promote elimination.

    • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base.

Issue 3: Product Purification Challenges

  • Question: I am having difficulty purifying my product from the reaction mixture containing this compound. What are some effective purification strategies?

  • Answer: The purification of fluorinated compounds can be challenging due to their unique physical properties.

    Purification Protocol:

    • Aqueous Workup: Begin with an aqueous workup to remove water-soluble impurities. A wash with a dilute solution of sodium thiosulfate can be used to remove any residual bromine.[3]

    • Extraction: Extract the product into a suitable organic solvent.

    • Drying: Thoroughly dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.

    • Distillation: Fractional distillation under reduced pressure is often effective for separating the product from unreacted this compound and other volatile impurities.[3]

    • Chromatography: If distillation is not sufficient, flash column chromatography on silica gel may be necessary. The choice of eluent will depend on the polarity of the desired product.

Frequently Asked Questions (FAQs)

Safety and Handling

  • Q1: What are the primary hazards associated with this compound?

    • A1: this compound is irritating to the eyes, respiratory system, and skin.[4] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Q2: What are the recommended storage conditions for this compound?

    • A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4][5] Storage at 2-8°C is recommended.[4]

  • Q3: How should I dispose of waste containing this compound?

    • A3: Waste should be handled as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not dispose of it down the drain.[6] Collect waste in a designated, labeled, and sealed container for proper disposal by your institution's environmental health and safety department.[6]

Experimental Procedures

  • Q4: What analytical techniques are suitable for monitoring reactions involving this compound?

    • A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the progress of reactions and identifying products and byproducts.[3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is also highly valuable for characterizing fluorinated compounds.

Data Presentation

Physical and Chemical Properties

PropertyValueReference
CAS Number 18599-20-7[7]
Molecular Formula C₄H₄Br₂F₄[7]
Molecular Weight 287.88 g/mol [8]
Boiling Point 72 °C[4]
Density 1.973 g/cm³[4]
Refractive Index 1.416[4]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Combine Reactants and Solvent reaction Heat/Stir under Inert Atmosphere start->reaction monitoring Monitor Reaction (GC-MS, TLC) reaction->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation concentrate->distill chromatography Column Chromatography (if needed) distill->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

General experimental workflow for reactions involving this compound.

troubleshooting_logic start Reaction Issue Encountered q1 Is the reaction sluggish or incomplete? start->q1 a1_yes Increase Temperature Use Stronger Nucleophile Change Solvent q1->a1_yes Yes q2 Are there unexpected side products? q1->q2 No end Problem Resolved a1_yes->end a2_yes Control Stoichiometry Lower Temperature Use Non-nucleophilic Base q2->a2_yes Yes q3 Is purification difficult? q2->q3 No a2_yes->end a3_yes Aqueous Workup Fractional Distillation Column Chromatography q3->a3_yes Yes q3->end No a3_yes->end

A logical troubleshooting guide for common experimental issues.

References

Technical Support Center: Optimization of Reaction Conditions for 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Dibromo-1,1,2,2-tetrafluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of this synthesis. The information is presented in a user-friendly question-and-answer format to directly address challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is proposed via a two-step process: (1) Anti-Markovnikov hydrobromination of 1,1,2,2-tetrafluoro-3-butene to yield 1-bromo-1,1,2,2-tetrafluorobutane, followed by (2) free-radical bromination to afford the final product.

Step 1: Anti-Markovnikov Hydrobromination of 1,1,2,2-tetrafluoro-3-butene

Question: My anti-Markovnikov hydrobromination of 1,1,2,2-tetrafluoro-3-butene is giving a low yield of the desired 1-bromo-1,1,2,2-tetrafluorobutane. What are the likely causes and how can I improve the yield?

Answer: Low yields in this step can often be attributed to several factors. Here’s a systematic approach to troubleshoot the issue:

  • Purity of Starting Material: Ensure that the starting material, 1,1,2,2-tetrafluoro-3-butene, is free from impurities that could interfere with the radical reaction. It is advisable to purify the alkene, for instance by distillation, before use.

  • Inefficient Radical Initiation: The anti-Markovnikov addition of HBr proceeds via a free-radical mechanism, which requires efficient initiation.[1][2]

    • Initiator Choice: Common radical initiators for this reaction include benzoyl peroxide or azobisisobutyronitrile (AIBN).[3] Ensure the initiator is fresh and has been stored correctly.

    • Initiation Conditions: The reaction can be initiated by either UV irradiation or heat.[1][2] If using UV light, ensure the lamp is of the correct wavelength and intensity. If heating, maintain a consistent temperature as specified in the protocol.

  • Suboptimal HBr Concentration: An insufficient concentration of HBr can lead to incomplete reaction. It is common to bubble dry HBr gas through the reaction mixture.[3] Ensure a steady flow of HBr. Alternatively, using HBr in a non-polar solvent can also be effective.

  • Presence of Inhibitors: Oxygen can act as a radical scavenger and inhibit the reaction. It is crucial to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

A general troubleshooting workflow for this step is outlined below:

troubleshooting_step1 start Low Yield of 1-bromo-1,1,2,2-tetrafluorobutane check_alkene Verify Purity of 1,1,2,2-tetrafluoro-3-butene start->check_alkene check_initiator Assess Radical Initiator and Conditions check_alkene->check_initiator check_hbr Evaluate HBr Concentration check_initiator->check_hbr check_atmosphere Ensure Inert Reaction Atmosphere check_hbr->check_atmosphere solution Improved Yield check_atmosphere->solution

Figure 1. Troubleshooting workflow for low yield in the anti-Markovnikov hydrobromination step.

Question: I am observing the formation of the Markovnikov addition product, 2-bromo-1,1,2,2-tetrafluorobutane, as a significant byproduct. How can I increase the selectivity for the anti-Markovnikov product?

Answer: The formation of the Markovnikov product indicates that an ionic addition mechanism is competing with the desired free-radical pathway. To favor the anti-Markovnikov addition, you should optimize conditions to promote the radical mechanism:[1][4]

  • Solvent Choice: Use non-polar solvents such as hexane or carbon tetrachloride. Polar solvents can stabilize the carbocation intermediate of the ionic pathway.[3]

  • Radical Initiator: Ensure a sufficient concentration of a reliable radical initiator is present throughout the reaction.[3]

  • Exclusion of Water and Protic Solvents: Traces of water or other protic solvents can facilitate the ionic mechanism. Ensure all reagents and glassware are thoroughly dried.

Step 2: Free-Radical Bromination of 1-bromo-1,1,2,2-tetrafluorobutane

Question: The free-radical bromination of 1-bromo-1,1,2,2-tetrafluorobutane is resulting in a mixture of polybrominated products and low selectivity for the desired 1,4-dibromo product. What can I do to improve this?

Answer: Achieving high selectivity in free-radical halogenations can be challenging. Here are some strategies to optimize the reaction for the desired product:[5]

  • Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for selective allylic and benzylic brominations, and can also be used for alkane bromination.[6][7] NBS provides a low, constant concentration of Br₂, which can help to minimize over-bromination.

  • Reaction Stoichiometry: Use a controlled stoichiometry of the brominating agent. A slight excess of the alkane substrate relative to the brominating agent can favor monosubstitution.

  • Radical Initiator: Use a suitable radical initiator like AIBN or benzoyl peroxide, and ensure it is used in the correct catalytic amount.[6]

  • Reaction Conditions: The reaction is typically initiated by heat or light. Careful control of the temperature and reaction time is crucial to prevent side reactions.

Question: My reaction is sluggish and shows a low conversion of the starting material, 1-bromo-1,1,2,2-tetrafluorobutane. How can I increase the reaction rate?

Answer: A slow reaction rate can be due to several factors related to the stability of the substrate and the reaction conditions:

  • Initiation Efficiency: Ensure that the radical initiator is being effectively activated. If using heat, the temperature might need to be increased to the optimal decomposition temperature of the initiator. If using UV light, the intensity might need to be increased.

  • Solvent: The choice of solvent can influence the reaction rate. Carbon tetrachloride is a classic solvent for radical brominations, but due to its toxicity, other non-polar, inert solvents like cyclohexane or benzene can be considered.

  • Purity of Reagents: Impurities in the solvent or starting material can act as radical inhibitors. Ensure all reagents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the proposed synthetic route for this compound?

A1: A plausible, though not yet documented in a single protocol, synthetic route involves a two-step process:

  • Anti-Markovnikov Hydrobromination: Reaction of 1,1,2,2-tetrafluoro-3-butene with hydrogen bromide (HBr) in the presence of a radical initiator to form 1-bromo-1,1,2,2-tetrafluorobutane.

  • Free-Radical Bromination: Subsequent bromination of 1-bromo-1,1,2,2-tetrafluorobutane at the terminal carbon using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator to yield this compound.

The proposed overall reaction scheme is as follows:

synthesis_overview cluster_0 Step 1: Anti-Markovnikov Hydrobromination cluster_1 Step 2: Free-Radical Bromination 1,1,2,2-tetrafluoro-3-butene 1,1,2,2-tetrafluoro-3-butene 1-bromo-1,1,2,2-tetrafluorobutane 1-bromo-1,1,2,2-tetrafluorobutane 1,1,2,2-tetrafluoro-3-butene->1-bromo-1,1,2,2-tetrafluorobutane HBr, Radical Initiator This compound This compound 1-bromo-1,1,2,2-tetrafluorobutane->this compound NBS, Radical Initiator

Figure 2. Proposed two-step synthesis of this compound.

Q2: What are the key parameters to control for optimizing the yield and selectivity of the overall synthesis?

A2: The key parameters for optimization are summarized in the table below.

ParameterStep 1: HydrobrominationStep 2: BrominationRationale
Solvent Non-polar (e.g., hexane, CCl₄)Non-polar, inert (e.g., CCl₄, cyclohexane)Favors radical mechanism and prevents ionic side reactions.
Initiator Peroxides (e.g., Benzoyl Peroxide), AIBNAIBN, Benzoyl PeroxideTo efficiently generate radicals for the chain reaction.[1][6]
Temperature Dependent on initiator's half-lifeDependent on initiator's half-lifeTo ensure a steady rate of radical formation.
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)To prevent inhibition of the radical chain by oxygen.
Reagent Ratio Slight excess of alkene may be beneficialControlled stoichiometry of NBS to substrateTo maximize conversion and minimize side products.

Q3: What are the expected major byproducts in this synthesis, and how can they be removed?

A3: Potential byproducts and recommended purification methods are outlined below.

StepPotential ByproductsRecommended Purification Method
1 Markovnikov addition product (2-bromo-1,1,2,2-tetrafluorobutane), unreacted starting material.Fractional distillation is a suitable technique for separating compounds with different boiling points.[8]
2 Polybrominated butanes, other isomers of dibromotetrafluorobutane, unreacted starting material.Careful fractional distillation under reduced pressure is likely necessary to separate the desired product from isomers and polybrominated species. An initial aqueous workup with a mild base like sodium bicarbonate can remove acidic impurities.[8]

Q4: Are there any specific safety precautions to consider for this synthesis?

A4: Yes, several safety precautions are crucial:

  • Hydrogen Bromide: HBr is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Brominating Agents: N-Bromosuccinimide and molecular bromine are corrosive and toxic. Avoid inhalation and skin contact.

  • Radical Initiators: Peroxides can be explosive when heated or subjected to shock. They should be handled with care and stored according to safety guidelines.

  • Fluorinated Compounds: While the toxicity of the specific compounds in this synthesis may not be fully characterized, it is prudent to handle all fluorinated organic compounds with care, assuming they are potentially toxic.

  • Inert Atmosphere: Reactions under an inert atmosphere should be set up carefully to avoid pressure buildup.

Experimental Protocols (Proposed)

The following are proposed, generalized protocols based on established principles of similar reactions. These should be optimized on a small scale before proceeding to a larger scale synthesis.

Proposed Protocol for Step 1: Anti-Markovnikov Hydrobromination of 1,1,2,2-tetrafluoro-3-butene

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a reflux condenser, and a gas bubbler. Maintain a positive pressure of inert gas (nitrogen or argon).

  • Reagents: In the flask, dissolve 1,1,2,2-tetrafluoro-3-butene (1.0 eq.) in a dry, non-polar solvent (e.g., hexane). Add a radical initiator (e.g., benzoyl peroxide, 0.05 eq.).

  • Reaction: Cool the mixture in an ice bath. Bubble dry hydrogen bromide gas through the solution at a moderate rate while stirring. The reaction can be initiated by irradiating the flask with a UV lamp.

  • Monitoring: Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Work-up: Once the reaction is complete, stop the HBr flow and purge the system with inert gas. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize excess HBr, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain 1-bromo-1,1,2,2-tetrafluorobutane.

Proposed Protocol for Step 2: Free-Radical Bromination of 1-bromo-1,1,2,2-tetrafluorobutane

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, dissolve 1-bromo-1,1,2,2-tetrafluorobutane (1.0 eq.) in a dry, non-polar solvent (e.g., carbon tetrachloride).

  • Reagents: Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 eq.).

  • Reaction: Heat the mixture to reflux. The reaction can be initiated with a UV lamp or by maintaining the reflux temperature.

  • Monitoring: Monitor the disappearance of the starting material by GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any residual bromine, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by vacuum fractional distillation.

Disclaimer: The information provided in this technical support center is based on established chemical principles and available literature on similar reactions. The proposed synthetic route and protocols have not been experimentally validated for this specific compound and should be approached with caution. All experimental work should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

preventing decomposition of 1,4-Dibromo-1,1,2,2-tetrafluorobutane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,4-Dibromo-1,1,2,2-tetrafluorobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable fluorinated building block during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: While this compound is a relatively stable compound, it can be susceptible to decomposition under specific reaction conditions. The two primary theoretical decomposition pathways are:

  • Dehydrobromination: In the presence of a strong base, elimination of hydrogen bromide (HBr) can occur to form an unsaturated fluorinated alkene.

  • Radical Decomposition: Under thermal stress or upon exposure to UV light, homolytic cleavage of the Carbon-Bromine (C-Br) bond can occur, leading to the formation of reactive radical species. The C-Br bond is significantly weaker than the C-F and C-C bonds within the molecule.

Q2: What are the common signs of decomposition during my reaction?

A2: Signs of decomposition can include:

  • Formation of unexpected side products, often observed during chromatographic analysis (GC-MS, LC-MS) or NMR spectroscopy.

  • A noticeable change in the color of the reaction mixture, such as darkening or the formation of precipitates.

  • Inconsistent or lower than expected yields of the desired product.

  • Evolution of a gas, which could indicate the formation of volatile decomposition products.

Q3: Are there any general handling precautions I should take to minimize decomposition?

A3: Yes, proper handling is crucial. We recommend the following:

  • Storage: Store this compound in a cool, dark, and dry place, away from incompatible materials such as strong bases and oxidizing agents.

  • Inert Atmosphere: For sensitive reactions, particularly those involving organometallics or radical chemistry, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

  • Temperature Control: Avoid excessive heating unless required by the reaction protocol. If heating is necessary, do so gradually and maintain a stable temperature.

Troubleshooting Guides

Issue 1: Low Yields and Side Product Formation in Base-Mediated Reactions

Symptoms:

  • GC-MS or NMR analysis shows the presence of unsaturated fluorinated compounds.

  • The desired product yield is significantly lower than anticipated.

  • The reaction mixture turns dark.

Potential Cause: Dehydrobromination of this compound is likely occurring due to the presence of a strong base. The base abstracts a proton from the carbon adjacent to a bromine atom, leading to the elimination of HBr and the formation of a double bond.

Solutions:

ParameterStandard Condition (Prone to Decomposition)Recommended Condition (To Minimize Decomposition)
Base Strong, non-hindered bases (e.g., NaOH, KOH)Sterically hindered, non-nucleophilic bases (e.g., DBU, Proton Sponge®) or weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Temperature Elevated temperatures (> 80 °C)Lower temperatures (0 °C to room temperature)
Solvent Protic solvents (e.g., ethanol)Aprotic, polar solvents (e.g., THF, DMF, Acetonitrile)
Addition Rate Rapid addition of baseSlow, dropwise addition of the base to the reaction mixture

Experimental Protocol: Base-Mediated Alkylation (Example)

  • To a solution of the nucleophile and this compound in anhydrous DMF at 0 °C under a nitrogen atmosphere, add potassium carbonate (K₂CO₃) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Dehydrobromination_Pathway reagent This compound product Desired Substitution Product reagent->product Nucleophilic Attack side_product Dehydrobromination Product (Alkene) reagent->side_product Elimination (E2) base Strong Base (e.g., KOH) base->reagent Abstracts Proton conditions High Temperature Protic Solvent conditions->reagent

Fig. 1: Competing substitution and elimination pathways.
Issue 2: Uncontrolled Reactivity and Polymerization in Radical Reactions

Symptoms:

  • Rapid, exothermic reaction upon initiation.

  • Formation of a complex mixture of oligomeric or polymeric materials.

  • Low yield of the desired mono-addition product.

Potential Cause: The high reactivity of the generated carbon-centered radical can lead to multiple additions to the radical initiator or other reagent molecules, resulting in uncontrolled chain reactions.

Solutions:

ParameterStandard Condition (Prone to Decomposition)Recommended Condition (To Minimize Decomposition)
Initiator Concentration High concentrationLow, catalytic amount
Monomer/Reagent Ratio Stoichiometric or excess of the other reactantUse a significant excess of this compound to favor mono-addition
Temperature High temperatures to initiateThe lowest effective temperature for initiation
Radical Inhibitor AbsentAddition of a radical inhibitor (e.g., hydroquinone, BHT) to quench unwanted radical chains

Experimental Protocol: Radical Addition to an Alkene (Example)

  • Combine the alkene and a 5-fold molar excess of this compound in a suitable solvent (e.g., cyclohexane) in a quartz reaction vessel.

  • Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Irradiate the mixture with a UV lamp (e.g., 254 nm) at room temperature with vigorous stirring.

  • Monitor the reaction by GC-MS.

  • Upon consumption of the alkene, remove the solvent and excess this compound by vacuum distillation.

  • Purify the residue by column chromatography.

Radical_Reaction_Control cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Undesired) cluster_control Control Strategy Initiator Initiator Radical_1 Radical_1 Initiator->Radical_1 UV or Heat Radical_2 Radical_2 Radical_1->Radical_2 + Reagent Product_Radical Product_Radical Radical_2->Product_Radical + Alkene Dimer Dimer Radical_2->Dimer + Radical_2 Inhibitor Inhibitor Radical_2->Inhibitor Quenching Desired_Product Desired_Product Product_Radical->Desired_Product + H-Donor Polymer Polymer Product_Radical->Polymer + Alkene (multiple) Product_Radical->Inhibitor Quenching Desired_Product->Radical_2 Chain Continues

Fig. 2: Control of radical chain reactions.
Issue 3: Failure to Form Grignard Reagent or Wurtz-type Coupling

Symptoms:

  • The magnesium turnings do not react, and the reaction fails to initiate.

  • A significant amount of a dimeric species (octafluorooctane derivative) is formed.

Potential Cause:

  • Initiation Failure: A passivating oxide layer on the magnesium surface can prevent the reaction from starting.

  • Wurtz-type Coupling: The newly formed Grignard reagent can react with another molecule of this compound, leading to a coupling side reaction.

Solutions:

ParameterStandard Condition (Prone to Decomposition)Recommended Condition (To Minimize Decomposition)
Magnesium Activation Untreated magnesium turningsActivation with iodine, 1,2-dibromoethane, or mechanical crushing
Reagent Concentration High concentration of the dibromideSlow addition of a dilute solution of the dibromide to the magnesium suspension
Solvent Anhydrous diethyl ether or THFAnhydrous diethyl ether or THF (ensure rigorous drying)
Temperature Room temperature or elevatedGentle heating to initiate, then maintain a moderate temperature

Experimental Protocol: Grignard Reagent Formation

  • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add a small crystal of iodine and gently heat with a heat gun until violet vapors are observed.

  • Allow the flask to cool, then add a small volume of anhydrous diethyl ether.

  • Add a few drops of a dilute solution of this compound in diethyl ether to initiate the reaction (a cloudy appearance and gentle reflux indicate initiation).

  • Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete reaction.

Grignard_Formation reagent This compound grignard Grignard Reagent (Desired) reagent->grignard + Mg mg Mg mg->grignard side_product Wurtz Coupling Product (Dimer) grignard->side_product + this compound

Fig. 3: Desired Grignard formation vs. side reaction.

Technical Support Center: 1,4-Dibromo-1,1,2,2-tetrafluorobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1,4-Dibromo-1,1,2,2-tetrafluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues encountered during experimentation with this versatile fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The two bromine atoms are the primary reactive sites for nucleophilic substitution and Grignard reagent formation. Due to electronic and steric factors, the primary bromine (at position 4) is generally more susceptible to nucleophilic attack and reaction with magnesium than the bromine atom adjacent to the difluoromethylene group (at position 1).

Q2: What are the main applications of this compound in synthesis?

This compound is a valuable reagent for the introduction of a tetrafluorobutylene linker into molecules. Key applications include:

  • Synthesis of fluorinated heterocycles: It can be used to form five-membered rings such as tetrafluorinated pyrrolidines and tetrahydrothiophenes through cyclization reactions with difunctional nucleophiles.

  • Formation of fluorinated carbon chains: It serves as a building block to extend carbon chains with a fluorinated segment via reactions with nucleophiles or Grignard reagents.

Q3: What safety precautions should be taken when working with this compound?

As with any halogenated compound, appropriate safety measures are essential. It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guides

Low or No Product Yield

Low or no yield in reactions with this compound can stem from several factors. The following troubleshooting guide addresses common issues and provides potential solutions.

Problem 1: Incomplete Reaction

  • Symptom: Starting material (this compound) remains largely unreacted, as observed by TLC, GC, or NMR analysis.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Insufficient Reaction Time or Temperature Monitor the reaction progress over a longer period. Gradually increase the reaction temperature in small increments. Be cautious, as excessive heat can lead to side reactions.
Poor Nucleophile Reactivity The electron-withdrawing effect of the fluorine atoms can reduce the electrophilicity of the carbon-bromine bonds. A stronger nucleophile or more forcing reaction conditions (e.g., higher temperature, use of a catalyst) may be required.
Solvent Issues Ensure the solvent is anhydrous and appropriate for the reaction type (e.g., ethereal solvents for Grignard reactions, polar aprotic solvents for SN2 reactions). The solubility of reactants can also be a factor.
Inactivated Reagents Verify the quality and activity of your nucleophile, base, or magnesium (for Grignard reactions).

Problem 2: Formation of Side Products

  • Symptom: The desired product is formed in low yield, with significant formation of one or more side products.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Over-alkylation or Di-substitution When using a difunctional nucleophile for cyclization, intermolecular reactions can compete with the desired intramolecular cyclization. Use high-dilution conditions to favor the intramolecular pathway.
Elimination Reactions Strong, sterically hindered bases can promote elimination reactions (dehydrobromination) instead of substitution. Consider using a weaker, non-nucleophilic base or milder reaction conditions.
Wurtz-type Coupling (in Grignard Reactions) Dimerization of the Grignard reagent can occur. Add the this compound slowly to the magnesium turnings to maintain a low concentration of the organometallic intermediate.
Reaction with Solvent Some reactive intermediates, like Grignard reagents, can react with certain solvents. Ensure the solvent is inert under the reaction conditions.

Problem 3: Product Degradation

  • Symptom: The desired product is observed initially, but the yield decreases over time or during workup.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Instability to Acid or Base Some fluorinated compounds can be sensitive to acidic or basic conditions during aqueous workup. Use a neutral wash (e.g., saturated ammonium chloride for quenching Grignard reactions) and minimize exposure to strong acids or bases.
Thermal Instability The product may be thermally labile. Avoid excessive heating during reaction and purification (e.g., distillation at reduced pressure).

Experimental Protocols & Data

General Protocol for Nucleophilic Substitution

This protocol provides a general framework for the reaction of this compound with a nucleophile. Conditions should be optimized for specific substrates.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 eq.) and a suitable base (if required) in an appropriate anhydrous solvent (e.g., DMF, acetonitrile, or THF).

  • Reagent Addition: Slowly add a solution of this compound (1.0-1.2 eq.) in the same solvent to the stirred solution at the desired temperature (e.g., room temperature to reflux).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution. Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography on silica gel or distillation.

Hypothetical Yield Data for Nucleophilic Substitution

The following table presents hypothetical yield data for reactions with various nucleophiles to illustrate potential outcomes. Actual yields will vary based on specific reaction conditions.

NucleophileProduct TypeExpected Major ProductPotential Side ProductsHypothetical Yield (%)
Sodium Azide (NaN₃)Azide4-Azido-1-bromo-1,1,2,2-tetrafluorobutane1,4-Diazido-1,1,2,2-tetrafluorobutane60-75
Sodium Sulfide (Na₂S)Thiolane3,3,4,4-TetrafluorotetrahydrothiopheneOligomeric/polymeric materials40-55
Triphenylphosphine (PPh₃)Phosphonium Salt(4-Bromo-3,3,4,4-tetrafluorobutyl)triphenylphosphonium bromideBis(phosphonium) salt75-90
Ammonia (excess)Pyrrolidine3,3,4,4-TetrafluoropyrrolidineMono-substituted amine, di-substituted amine30-45

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reaction Analyze Crude Reaction Mixture (TLC, GC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Observed? incomplete->side_products No incomplete_actions Increase Reaction Time Increase Temperature Check Reagent Activity Change Solvent incomplete->incomplete_actions Yes no_product No Desired Product? side_products->no_product No side_products_actions Adjust Stoichiometry Use High Dilution (for cyclization) Change Base/Solvent Optimize Temperature side_products->side_products_actions Yes no_product_actions Verify Starting Material Purity Check Reaction Setup (inert atm., temp.) Confirm Reagent Addition Consider Alternative Synthetic Route no_product->no_product_actions Yes end Optimized Reaction incomplete_actions->end side_products_actions->end no_product_actions->end

Caption: A decision-making workflow for troubleshooting low-yield reactions.

General Reaction Scheme for Cyclization

Cyclization_Reaction reagents This compound + H-Y-Z-H (e.g., H₂N-R-NH₂, H₂S) intermediate Intermolecular Substitution (Br-CH₂-CF₂-CF₂-CH₂-Y-Z-H) reagents->intermediate Step 1 cyclization Intramolecular Substitution (High Dilution Favors) intermediate->cyclization Step 2 side_product Intermolecular Side Products (Oligomers/Polymers) intermediate->side_product Competing Reaction (Concentrated Conditions) product Tetrafluorinated Heterocycle cyclization->product

Caption: A generalized pathway for the synthesis of five-membered tetrafluorinated heterocycles.

Technical Support Center: Grignard Reaction with 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers using 1,4-Dibromo-1,1,2,2-tetrafluorobutane in Grignard reactions. The presence of fluorine atoms and two bromide sites introduces specific challenges that require careful control of magnesium activation and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in initiating a Grignard reaction with this substrate?

The main obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3] This layer is inert and prevents the magnesium from reacting with the alkyl halide.[1][2] Activating the magnesium involves disrupting or removing this oxide layer to expose a fresh, reactive metal surface.[1] The electron-withdrawing nature of the fluorine atoms in this compound can also influence the reactivity of the carbon-bromine bonds, making initiation sometimes more difficult than with simple alkyl bromides.

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A successful initiation is typically characterized by several observable signs:

  • Exotherm: A noticeable increase in the temperature of the reaction mixture, which may lead to spontaneous boiling of the solvent (e.g., diethyl ether or THF).[1]

  • Color Change: The appearance of a cloudy gray or brownish color in the reaction mixture.[1]

  • Gas Evolution: If using an activator like 1,2-dibromoethane, bubbling due to the formation of ethylene gas will be observed.[2][3]

  • Disappearance of Activator: If using iodine as an activator, its characteristic purple or brown color will fade.[1]

Q3: Which bromine atom is expected to react first?

Based on general reactivity trends (I > Br > Cl > F), the bromine atoms are the most likely sites for reaction with magnesium.[4] The primary bromide is generally expected to be more reactive than the bromide adjacent to the highly fluorinated carbon, potentially allowing for selective formation of a mono-Grignard reagent.

Q4: Is it possible to form a di-Grignard reagent?

While selective mono-Grignard formation is possible, forming a di-Grignard reagent by reacting both C-Br bonds is also a potential outcome, especially with an excess of magnesium and longer reaction times. Careful control of stoichiometry (e.g., using a slight excess of the dibromide relative to magnesium) can favor the mono-Grignard product.

Troubleshooting Guide: Reaction Fails to Initiate

If the reaction does not start after adding a small portion of the this compound, consult the following workflow and detailed protocols.

G start Reaction not initiating? check_reagents Are solvents & reagents scrupulously dry? start->check_reagents check_glassware Is glassware flame-dried under vacuum? start->check_glassware check_mg Is Mg surface fresh and shiny? start->check_mg check_activator Has an activator been used? start->check_activator dry_reagents Solution: Use freshly distilled anhydrous solvents (THF, Ether). Ensure substrate is dry. check_reagents->dry_reagents No flame_dry Solution: Flame-dry all glassware under vacuum and cool under inert gas (N2/Ar). check_glassware->flame_dry No crush_mg Action: Mechanically activate. Crush turnings with a dry glass rod in the flask before adding solvent. check_mg->crush_mg No use_activator Action: Use a chemical activator. See protocols for Iodine, 1,2-Dibromoethane, or DIBAH. check_activator->use_activator No if_activated If already activated, consider stronger methods. check_activator->if_activated Yes heat Try gentle warming with a heat gun. if_activated->heat sonicate Use an ultrasonic bath to clean the Mg surface. if_activated->sonicate rieke_mg For very difficult cases, consider using highly reactive Rieke Magnesium. if_activated->rieke_mg

Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.

Data Presentation: Comparison of Activation Methods

The choice of activation method can significantly impact the initiation and success of the reaction.

Activation MethodDescriptionAdvantagesDisadvantagesTypical Conditions
Iodine (I₂) Crystal A small crystal of iodine is added to the dry magnesium. It is thought to react with the Mg surface, creating reactive magnesium iodide sites.[1][2]Simple to use; the disappearance of the purple/brown color is a clear visual indicator of initiation.[1]Can sometimes be insufficient for difficult substrates.1-2 small crystals per ~2.4g (0.1 mol) Mg.[1]
1,2-Dibromoethane (DBE) A small amount of reactive DBE is added to the magnesium suspension. It reacts readily to form ethylene gas and MgBr₂, cleaning the surface.[1][2][3]Highly effective; the evolution of ethylene gas is a clear sign of activation.[2][3] The byproducts are innocuous.[2]Consumes a small amount of magnesium.[2] Must be handled with care.A few drops (e.g., 0.1-0.2 mL) added to the Mg in solvent before adding the main substrate.[5]
Mechanical Crushing Using a dry glass stirring rod to physically crush some of the magnesium turnings inside the reaction flask before adding solvent.[1][5]Exposes fresh, oxide-free metal surfaces without chemical additives.[5]Can be difficult to perform effectively, risk of breaking glassware.[1]Performed on dry turnings in the reaction flask under an inert atmosphere.
Ultrasonication The reaction flask is placed in an ultrasonic bath. The cavitation helps to break up the MgO layer and clean the metal surface.[2][3][5]Non-invasive and effective method that avoids chemical activators.[5]Requires access to an ultrasonic bath.Place the flask in the bath during the initiation phase.
DIBAH Diisobutylaluminum hydride (DIBAH) can be used to activate the magnesium surface and also serves to dry the reaction mixture.[6][7]Very reliable, allowing initiation at or below room temperature, which improves safety and control.[6][7]Requires handling of a pyrophoric reagent.A small amount is added to the magnesium suspension.

Experimental Protocols

Critical Prerequisite for All Protocols: All glassware (flask, condenser, addition funnel) must be rigorously dried, either by flame-drying under vacuum or by oven-drying at >120°C for several hours, and then cooled under a dry, inert atmosphere (Nitrogen or Argon). Solvents (typically THF or diethyl ether) must be anhydrous.

Protocol 1: Activation with Iodine
  • Setup: Place pre-weighed magnesium turnings and a magnetic stir bar into the dried round-bottom flask. Assemble the rest of the glassware and ensure the system is under a positive pressure of inert gas.

  • Activation: Add one or two small crystals of iodine.

  • Initiation: Add a small portion (approx. 5-10%) of the total this compound, either neat or dissolved in a small amount of anhydrous ether/THF.

  • Observation: Stir the mixture. Gentle warming with a heat gun may be necessary.[1][8] Successful initiation is marked by the disappearance of the iodine color and the onset of an exotherm or gentle reflux.[1]

  • Continuation: Once the reaction has started, slowly add the remaining substrate (dissolved in anhydrous solvent) dropwise at a rate that maintains a controlled, gentle reflux.

Protocol 2: Activation with 1,2-Dibromoethane (DBE)
  • Setup: Add the magnesium turnings and a stir bar to the dried flask under an inert atmosphere.

  • Solvent Addition: Add enough anhydrous THF or diethyl ether to cover the magnesium.

  • Activation: Begin stirring. Using a syringe, add a few drops of 1,2-dibromoethane. Within a few minutes, you should observe the evolution of ethylene gas (bubbling).[5]

  • Initiation: Once the bubbling from the DBE activation subsides, begin the slow, dropwise addition of your this compound solution.

  • Observation & Continuation: Watch for signs of initiation (exotherm, color change). Once confirmed, continue the addition of the substrate solution at a rate that maintains a controlled reaction temperature.

Protocol 3: Mechanical Activation
  • Setup: Place the magnesium turnings in the dry reaction flask under an inert atmosphere.

  • Activation: Before adding any solvent, use a sturdy, flame-dried glass rod to press and grind the magnesium turnings against the bottom of the flask.[5] The goal is to break the turnings and scratch their surfaces to expose fresh metal.

  • Initiation: Remove the glass rod, add anhydrous solvent and a small portion of the substrate, and begin stirring. This method is often combined with gentle heating or the addition of a small iodine crystal to ensure success.

References

Technical Support Center: Purification of 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Dibromo-1,1,2,2-tetrafluorobutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route. A common method is the bromination of 2,2,3,3-tetrafluoro-1,4-butanediol. In this case, likely impurities include:

  • Unreacted Starting Material: 2,2,3,3-tetrafluoro-1,4-butanediol.

  • Partially Brominated Intermediate: 4-bromo-3,3,4,4-tetrafluorobutan-1-ol.[1][2][3][4][5]

  • Acidic Residues: Residual acids from the brominating agent (e.g., HBr).

  • Elimination Byproducts: Alkenes formed through dehydration of the diol or dehydrobromination of the product.

  • Color Impurities: Dissolved bromine, which can impart a yellow or brown color.

Q2: What is the recommended general approach for purifying this compound?

A2: A multi-step approach is recommended. First, an aqueous workup is performed to remove acidic impurities and water-soluble compounds. This is followed by drying the organic phase and, finally, purification by fractional distillation under reduced pressure. For very high purity requirements, flash column chromatography can be employed.

Q3: Why is my crude this compound colored, and how can I fix it?

A3: A yellow or brown hue is typically due to the presence of dissolved elemental bromine (Br₂), a common remnant from bromination reactions. This can be removed by washing the crude product with a mild reducing agent solution, such as 5-10% aqueous sodium bicarbonate or sodium bisulfite, during the aqueous workup.

Q4: What are the key safety precautions when handling this compound?

A4: This compound is irritating to the eyes, respiratory system, and skin.[1] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Data Presentation

A summary of the physical properties of this compound and its likely impurities is provided below for easy comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₄H₄Br₂F₄287.88145 - 149 (at atmospheric pressure, estimated); 63 - 65 (at 8 hPa)~1.808
2,2,3,3-Tetrafluoro-1,4-butanediolC₄H₆F₄O₂162.08110 - 112 (at 13 mmHg)Solid
4-Bromo-3,3,4,4-tetrafluorobutan-1-olC₄H₅BrF₄O224.98146.2 (at 760 Torr)~1.769

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Product is colored (yellow/brown) after synthesis.
  • Possible Cause: Presence of dissolved elemental bromine (Br₂).

  • Solution: During the aqueous workup, wash the organic layer with a 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium bisulfite (NaHSO₃). The bromine will be reduced to colorless bromide ions. Repeat the wash until the organic layer is colorless.

Problem 2: Low yield after aqueous workup.
  • Possible Cause 1: Emulsion formation during washing.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Let the mixture stand for a longer period to allow for better phase separation.

  • Possible Cause 2: The product is partially soluble in the aqueous phase.

    • Solution: Back-extract the combined aqueous layers with a small amount of a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.

  • Possible Cause 3: Hydrolysis of the product.

    • Solution: Perform the aqueous workup, especially the base wash, at a reduced temperature (e.g., in an ice bath) and as quickly as possible to minimize the contact time with the aqueous phase.

Problem 3: Inefficient separation during distillation.
  • Possible Cause 1: Inadequate vacuum.

    • Solution: Check all joints and seals of the distillation apparatus for leaks. Ensure the vacuum pump is functioning correctly and is protected by a cold trap.

  • Possible Cause 2: Insufficient column efficiency.

    • Solution: Use a fractionating column (e.g., a Vigreux or packed column) to improve the separation of components with close boiling points. Ensure a slow and steady distillation rate.

  • Possible Cause 3: "Bumping" or uneven boiling.

    • Solution: Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling of the liquid.

Problem 4: Persistent impurity peak in GC-MS analysis after distillation.
  • Possible Cause: An impurity with a boiling point very close to the product.

  • Solution: If fractional distillation is ineffective, consider purification by flash column chromatography. Given the fluorinated nature of the compound, a standard silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) should be effective. For challenging separations, specialized fluorinated chromatography phases could be explored.

Experimental Protocols

Protocol 1: Aqueous Workup for Crude this compound
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Add a 5% (w/v) aqueous solution of sodium bicarbonate. Shake gently, venting frequently to release any evolved gas. Continue until the organic layer is colorless. Discard the aqueous layer.

  • Wash the organic layer with deionized water.

  • Wash the organic layer with brine to aid in drying.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent. The product is now ready for distillation.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Assemble a fractional vacuum distillation apparatus. Ensure all glassware is dry.

  • Place the dried, crude this compound into the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly apply vacuum to the system.

  • Once the desired pressure is stable, begin heating the distillation flask.

  • Collect any low-boiling forerun in a separate receiving flask.

  • As the temperature stabilizes at the boiling point of the product at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

Visualizations

purification_workflow crude Crude Product workup Aqueous Workup (Water & NaHCO3 Washes) crude->workup drying Drying (Anhydrous MgSO4) workup->drying impurities Aqueous & Acidic Impurities workup->impurities filtration Filtration drying->filtration distillation Fractional Vacuum Distillation filtration->distillation drying_agent Spent Drying Agent filtration->drying_agent pure_product Pure 1,4-Dibromo-1,1,2,2- tetrafluorobutane distillation->pure_product volatile_impurities Volatile Impurities distillation->volatile_impurities nonvolatile_impurities Non-Volatile Residue distillation->nonvolatile_impurities

Caption: General workflow for the purification of this compound.

troubleshooting_distillation start Problem: Inefficient Distillation cause1 Cause: Inadequate Vacuum Solution: Check for leaks, verify pump function start->cause1 cause2 Cause: Poor Column Efficiency Solution: Use a fractionating column, ensure slow distillation rate start->cause2 cause3 Cause: Uneven Boiling Solution: Add fresh boiling chips or use magnetic stirrer start->cause3

Caption: Troubleshooting guide for inefficient distillation.

References

stability issues of 1,4-Dibromo-1,1,2,2-tetrafluorobutane in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 1,4-Dibromo-1,1,2,2-tetrafluorobutane. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound is limited. The following guidance is based on general chemical principles for halogenated and fluorinated hydrocarbons and should be used in conjunction with laboratory-specific standard operating procedures and safety assessments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light. The storage area should be cool, dry, and well-ventilated.

Q2: What materials should be avoided for storing this compound?

A2: Avoid using aluminum or galvanized containers. It is also prudent to keep it away from strong bases, strong acids, and potent oxidizing agents to prevent potential reactions.

Q3: I've noticed a discoloration (yellowing) of my stored this compound. What could be the cause?

A3: Discoloration may indicate decomposition. This could be initiated by exposure to light (photodegradation), elevated temperatures, or contamination. The yellow tint might be due to the formation of elemental bromine or other colored degradation byproducts. It is recommended to assess the purity of the material before use.

Q4: Can I store this compound at room temperature for short periods?

A4: While refrigerated storage is recommended for long-term stability, short-term storage at a controlled room temperature (20-25°C) is generally acceptable if the compound is in a tightly sealed, light-protecting container. However, prolonged exposure to ambient conditions may increase the risk of degradation.

Q5: What are the potential decomposition products of this compound?

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change to yellow/brown, formation of precipitate) Decomposition due to exposure to light, heat, or air. Contamination.1. Do not use the material if significant changes are observed.2. Verify the purity of the material using an appropriate analytical technique (e.g., GC-MS, NMR).3. If decomposition is confirmed, dispose of the material according to your institution's hazardous waste guidelines.4. Review storage conditions to ensure they meet the recommended guidelines (2-8°C, protected from light, inert atmosphere if possible).
Inconsistent experimental results using a previously reliable batch Degradation of the starting material, leading to lower purity and the presence of reactive impurities.1. Re-analyze the purity of the this compound.2. If purity is compromised, consider purifying the material (e.g., by distillation) if feasible and safe, or procure a new batch.3. Always use freshly opened or recently verified material for sensitive reactions.
Pressure buildup in the storage container Decomposition leading to the formation of gaseous byproducts (e.g., HBr). This is more likely if stored at elevated temperatures or in the presence of contaminants that catalyze decomposition.1. CAUTION: Handle the container with extreme care in a well-ventilated fume hood.2. Cool the container before attempting to open it slowly to release any built-up pressure.3. Assess the material for other signs of decomposition.4. If decomposition is suspected, dispose of the material appropriately.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying potential volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

    • Inject a small volume (e.g., 1 µL) into the GC.

  • GC Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10°C/minute to 250°C.

    • Hold: Maintain 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the relative peak area to estimate purity.

    • Analyze the mass spectra of any impurity peaks to tentatively identify their structures.

Visualizations

Stability_Troubleshooting_Workflow start Observe Issue with Stored This compound check_appearance Visual Inspection: Color Change, Precipitate? start->check_appearance check_results Inconsistent Experimental Results? start->check_results check_pressure Pressure Buildup in Container? start->check_pressure analyze_purity Assess Purity (e.g., GC-MS, NMR) check_appearance->analyze_purity check_results->analyze_purity handle_pressure CAUTION: Cool and Vent Container in Fume Hood check_pressure->handle_pressure is_pure Is Purity Acceptable? analyze_purity->is_pure use_material Proceed with Experiment is_pure->use_material Yes review_storage Review and Correct Storage Conditions: - Temperature (2-8°C) - Light Protection - Container Integrity is_pure->review_storage No purify_or_replace Purify Material (if feasible) or Procure New Batch review_storage->purify_or_replace dispose Dispose of Material According to Safety Protocols review_storage->dispose purify_or_replace->use_material handle_pressure->analyze_purity

Caption: Troubleshooting workflow for stability issues.

Potential_Degradation_Pathways compound This compound (Br-CH2-CH2-CF2-CF2-Br) pathway1 Homolytic Cleavage (C-Br bond) compound->pathway1 pathway2 Dehydrobromination (-HBr) compound->pathway2 initiator1 Heat / Light (UV) initiator1->pathway1 initiator2 Base initiator2->pathway2 products1 Radical Species & Recombination Products pathway1->products1 products2 Unsaturated Fluoroalkenes pathway2->products2

Caption: Potential degradation pathways.

characterization of byproducts in 1,4-Dibromo-1,1,2,2-tetrafluorobutane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dibromo-1,1,2,2-tetrafluorobutane. The information is designed to help anticipate and resolve common issues encountered during chemical reactions involving this versatile fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: The most prevalent byproducts typically arise from elimination reactions, specifically dehydrobromination. Depending on the reaction conditions, you may observe the formation of one or both of the following unsaturated compounds:

  • 4-Bromo-3,3,4,4-tetrafluorobut-1-ene: The product of a single dehydrobromination event.

  • 1,1,4,4-tetrafluorobuta-1,3-diene: The product of a double dehydrobromination.

In addition to elimination products, reactions involving strong nucleophiles or bases can lead to a mixture of substitution and elimination products. In the case of Grignard reagent formation, side reactions can include Wurtz-type coupling.

Q2: How can I minimize the formation of elimination byproducts?

A2: To reduce the extent of dehydrobromination, consider the following strategies:

  • Use of non-nucleophilic bases: If a base is required, employing a sterically hindered, non-nucleophilic base can favor the desired reaction over elimination.

  • Lower reaction temperatures: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore decrease the rate of byproduct formation.

  • Control of stoichiometry: Careful control over the stoichiometry of reagents can help to prevent excess base or nucleophile from promoting unwanted side reactions.

Q3: What are some common issues encountered when performing Grignard reactions with this compound?

A3: Due to the presence of two bromine atoms, forming a mono-Grignard reagent can be challenging. Common issues include:

  • Formation of a di-Grignard reagent: This can occur if both bromine atoms react with magnesium.

  • Wurtz-type coupling: The initially formed Grignard reagent can react with another molecule of the starting material to form a dimer.

  • Difficulty initiating the reaction: The C-Br bond adjacent to the tetrafluorinated carbon is less reactive, which can make initiating the Grignard reaction difficult.

To favor the formation of the mono-Grignard reagent, it is advisable to use a stoichiometric amount of magnesium and add the this compound slowly to the magnesium suspension.

Troubleshooting Guides

Problem 1: Unexpected peaks in GC-MS analysis after a reaction.

Possible Cause: Formation of isomeric byproducts or rearrangement products.

Troubleshooting Steps:

  • Confirm the mass of the unexpected peaks: Determine if the molecular weight corresponds to a potential byproduct (e.g., dehydrobrominated product, dimer).

  • Analyze by NMR: Use 1H, 19F, and 13C NMR to elucidate the structure of the impurity. The fluorine and proton environments will provide key information about the connectivity of the molecule.

  • Review reaction conditions: Assess if the reaction temperature, base, or solvent could have promoted side reactions. For example, high temperatures can favor elimination over substitution.

Problem 2: Low yield of the desired product in a nucleophilic substitution reaction.

Possible Cause: Competing elimination reactions.

Troubleshooting Steps:

  • Analyze the crude reaction mixture: Use GC-MS or LC-MS to identify the major components of the crude product. Look for peaks corresponding to elimination byproducts.

  • Modify reaction conditions:

    • Lower the reaction temperature.

    • Use a less sterically hindered and more nucleophilic reagent if possible.

    • Consider a solvent that may disfavor elimination pathways.

Data Presentation

The following table summarizes potential byproducts and their expected analytical signatures.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Expected 19F NMR Chemical Shift Range (ppm)Expected GC-MS Fragmentation Pattern
4-Bromo-3,3,4,4-tetrafluorobut-1-eneC4H3BrF4206.97-90 to -120Loss of Br, loss of HBr
1,1,4,4-tetrafluorobuta-1,3-dieneC4H2F4126.05-80 to -110Molecular ion peak, loss of F

Experimental Protocols

Protocol 1: Characterization of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify peaks corresponding to the starting material, desired product, and potential byproducts by comparing their mass spectra with known fragmentation patterns and, if available, a spectral library.

Protocol 2: Structural Elucidation of Byproducts by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: If possible, isolate the byproduct using preparative chromatography (e.g., flash column chromatography or preparative HPLC). Dissolve the purified byproduct in a deuterated solvent (e.g., CDCl3).

  • NMR Experiments:

    • 1H NMR: To determine the number and environment of protons.

    • 19F NMR: To identify the number and environment of fluorine atoms. This is particularly useful for fluorinated compounds.

    • 13C NMR: To determine the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the structure.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations in the various NMR spectra to piece together the structure of the byproduct.

Mandatory Visualizations

experimental_workflow start Crude Reaction Mixture gcms GC-MS Analysis start->gcms nmr NMR Analysis (1H, 19F, 13C) start->nmr data_analysis Data Analysis and Byproduct Identification gcms->data_analysis nmr->data_analysis troubleshooting Troubleshooting and Reaction Optimization data_analysis->troubleshooting end Pure Product troubleshooting->end

Caption: Workflow for Byproduct Characterization.

logical_relationship reaction This compound Reaction desired Desired Product reaction->desired byproducts Byproducts reaction->byproducts elimination Elimination (Dehydrobromination) byproducts->elimination substitution Unwanted Substitution byproducts->substitution coupling Coupling/Dimerization byproducts->coupling

Technical Support Center: Scaling Up Reactions with 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dibromo-1,1,2,2-tetrafluorobutane. The information is designed to address specific issues that may be encountered during the scale-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: When scaling up reactions with this compound, it is crucial to be aware of its potential hazards. While specific toxicity data for this compound is limited, analogous halogenated hydrocarbons can cause skin and respiratory irritation.[1] Inhalation of vapors may lead to drowsiness and dizziness.[1] Therefore, it is imperative to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For larger quantities, respiratory protection may be necessary. Avoid contact with skin and eyes, and prevent inhalation of vapors.[1][2]

Q2: What are the key parameters to consider when scaling up a reaction involving this compound?

A2: Scaling up reactions requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. These include:

  • Heat Transfer: Reactions involving C-Br bond cleavage can be exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Adequate cooling capacity and temperature monitoring are critical to prevent thermal runaways.

  • Mass Transfer and Mixing: Ensuring efficient mixing becomes more challenging at larger scales. Poor mixing can lead to localized "hot spots," uneven reactant distribution, and reduced yields. The choice of stirrer, agitation speed, and baffle design are important considerations.

  • Reaction Kinetics: The reaction kinetics may be influenced by the scale due to changes in mixing and heat transfer. It may be necessary to re-optimize reaction parameters such as temperature, concentration, and catalyst loading.

  • Addition Rates: For reactions involving the addition of reagents, the rate of addition should be carefully controlled to manage heat generation and maintain a safe operating temperature.

Q3: Are there any specific materials of construction that should be avoided for reactors and equipment when working with this compound?

Troubleshooting Guides

Problem 1: Low or Inconsistent Yields Upon Scale-Up
Potential Cause Troubleshooting Step
Inefficient Mixing - Increase agitation speed, ensuring it does not cause excessive splashing. - Evaluate the impeller design for the specific reaction mixture viscosity and density. - For heterogeneous reactions, ensure adequate suspension of solids or dispersion of immiscible liquids.
Poor Temperature Control - Monitor the internal reaction temperature closely. - Ensure the cooling system has sufficient capacity for the larger scale. - Consider slower addition of reagents to better manage exotherms.
Localized High Concentrations - Introduce reactants below the surface of the reaction mixture to promote rapid dispersion. - Optimize the rate of addition to prevent accumulation of unreacted starting material.
Side Reactions - Analyze the crude reaction mixture by techniques such as GC-MS or NMR to identify byproducts. - Re-optimize the reaction temperature and time to minimize the formation of side products.
Problem 2: Exothermic Runaway or Difficulty in Temperature Control
Potential Cause Troubleshooting Step
Inadequate Heat Removal - Ensure the reactor's cooling jacket is clean and functioning efficiently. - Use a coolant at a lower temperature if possible. - Reduce the concentration of the reactants to decrease the overall heat evolution.
Reagent Addition Too Fast - Decrease the rate of addition of the limiting reagent. - Use a programmable syringe pump for precise and controlled addition.
Accumulation of Unreacted Reagents - Ensure the reaction has initiated before adding the bulk of the reagents. - Monitor the reaction progress by in-process controls (e.g., TLC, GC, IR) to confirm consumption of starting materials.

Experimental Protocols

While specific, detailed experimental protocols for scaling up reactions with this compound are not widely published, a general approach for a hypothetical nucleophilic cyclization to form 2,2,3,3-tetrafluorotetrahydrofuran can be outlined. This serves as a template that should be optimized for specific reaction conditions.

Hypothetical Synthesis of 2,2,3,3-Tetrafluorotetrahydrofuran (Lab Scale vs. Scale-Up)

Parameter Lab Scale (e.g., 100 mL flask) Pilot Scale (e.g., 10 L reactor)
Reactant A This compound (1 equiv.)This compound (1 equiv.)
Reactant B Dihydroxide source (e.g., NaOH, 1.1 equiv.)Dihydroxide source (e.g., NaOH, 1.1 equiv.)
Solvent Aprotic polar solvent (e.g., DMF, DMSO)Aprotic polar solvent (e.g., DMF, DMSO)
Temperature 80-100 °C (oil bath)80-100 °C (jacketed reactor with precise temp. control)
Addition Reactant B added in portionsReactant B solution added via addition funnel/pump over 1-2 hours
Stirring Magnetic stirrerOverhead mechanical stirrer with appropriate impeller
Workup Quench with water, extract with organic solvent, dry, concentrateQuench with water, phase separation, extraction, solvent distillation
Purification Flash column chromatographyDistillation under reduced pressure

Visualizations

Experimental Workflow for Scale-Up

The following diagram illustrates a general workflow for scaling up a chemical reaction, highlighting key decision points and stages.

G cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot Plant/Kilo-Lab Synthesis cluster_3 Phase 4: Process Validation & Production A Reaction Discovery & Optimization D Identify Critical Process Parameters A->D B Analytical Method Development I In-Process Controls & Monitoring B->I C Preliminary Safety Assessment E Thermal Hazard Evaluation (DSC, RC1) C->E G Develop Batch Records D->G E->G F Mixing & Mass Transfer Studies F->G H Execute Scaled-Up Reaction G->H H->I J Process Validation I->J K Full-Scale Production J->K

Caption: A generalized workflow for chemical process scale-up.

This technical support guide is intended to provide general best practices. All procedures should be carried out by qualified personnel with appropriate risk assessments for the specific reaction and scale of operation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 1,4-Dibromo-1,1,2,2-tetrafluorobutane. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide utilizes predicted NMR data for this compound and compares it with experimental data for its non-fluorinated analog, 1,4-Dibromobutane. This comparison highlights the significant influence of fluorine substitution on NMR parameters, offering valuable insights for the structural elucidation of fluorinated molecules.

Data Presentation: A Comparative Overview

The following table summarizes the experimental ¹H NMR data for 1,4-Dibromobutane and the predicted ¹H and ¹⁹F NMR data for this compound. The predicted data provides an estimation of the chemical shifts and coupling constants, which are crucial for the interpretation of the respective NMR spectra.

CompoundNucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1,4-Dibromobutane (Experimental) ¹H~3.45Triplet (t)J(H,H) ≈ 6.7
¹H~2.00Quintet (quin)J(H,H) ≈ 6.7
This compound (Predicted) ¹H~3.8 - 4.2Triplet (t)³J(H,F) ≈ 12-15
¹H~2.8 - 3.2Triplet of triplets (tt)³J(H,F) ≈ 18-22, ³J(H,H) ≈ 7-9
¹⁹F~-65 to -75Triplet (t)³J(F,H) ≈ 18-22
¹⁹F~-110 to -120Triplet (t)³J(F,H) ≈ 12-15

Analysis and Comparison

The introduction of four fluorine atoms into the butane chain dramatically alters the NMR spectra. In the ¹H NMR of 1,4-Dibromobutane , the protons adjacent to the bromine atoms (CH₂-Br) appear as a triplet at approximately 3.45 ppm, while the central methylene protons (CH₂-CH₂) show a quintet around 2.00 ppm.

For This compound , the predicted ¹H NMR spectrum is expected to be more complex due to heteronuclear coupling with the fluorine atoms. The protons on the carbon adjacent to the bromine (CH₂-Br) are predicted to shift downfield to the 3.8 - 4.2 ppm region and appear as a triplet due to coupling with the adjacent CF₂ group. The other methylene protons (CH₂-CF₂) are also expected to be shifted downfield (2.8 - 3.2 ppm) and exhibit a more complex splitting pattern, a triplet of triplets, arising from coupling to both the adjacent CH₂ and CF₂ groups.

The predicted ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two non-equivalent CF₂ groups. Each signal is predicted to be a triplet due to coupling with the adjacent methylene protons. The significant difference in their predicted chemical shifts (~-65 to -75 ppm and ~-110 to -120 ppm) is indicative of the different chemical environments of the two fluorinated carbon centers.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of fluorinated compounds is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS for ¹H NMR; Trifluorotoluene for ¹⁹F NMR) if quantitative analysis is required.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For fluorinated compounds, shimming on the fluorine signal can sometimes provide better resolution in the ¹⁹F spectrum.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 for concentrated samples; may require more for dilute samples.

  • Temperature: 298 K (25 °C).

4. ¹⁹F NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling ('zgdc' on Bruker instruments) to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Spectral Width: A wider spectral width is generally required for ¹⁹F NMR, typically 200-250 ppm, centered around -100 to -150 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans are often sufficient due to the high sensitivity of the ¹⁹F nucleus.

  • Temperature: 298 K (25 °C).

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the internal standard (TMS at 0 ppm for ¹H; specific reference for ¹⁹F).

  • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of a fluorinated compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock setup_h1 Setup ¹H NMR Parameters lock->setup_h1 setup_f19 Setup ¹⁹F NMR Parameters lock->setup_f19 acq_h1 Acquire ¹H Spectrum setup_h1->acq_h1 ft Fourier Transform acq_h1->ft FID acq_f19 Acquire ¹⁹F Spectrum setup_f19->acq_f19 acq_f19->ft FID phase Phase Correction ft->phase reference Referencing phase->reference analyze Analyze Spectra (Chemical Shift, Coupling, Integration) reference->analyze conclusion conclusion analyze->conclusion Structural Elucidation

Caption: Workflow for NMR analysis of fluorinated compounds.

A Comparative Guide to the Mass Spectrometry of 1,4-Dibromo-1,1,2,2-tetrafluorobutane and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of 1,4-Dibromo-1,1,2,2-tetrafluorobutane and its structural isomers and non-fluorinated analogs. Understanding the fragmentation patterns of these halogenated hydrocarbons is crucial for their unambiguous identification in complex mixtures, which is a common challenge in chemical analysis, environmental monitoring, and pharmaceutical development. This document presents a summary of key mass spectral data based on theoretical predictions and comparisons with related molecules, a detailed experimental protocol for acquiring such data, and visualizations of fragmentation pathways.

Comparison of Mass Spectra

The introduction of fluorine atoms is expected to significantly influence the fragmentation pathways. The strong carbon-fluorine bond will likely lead to the formation of fluorinated fragments.

For comparison, the experimentally determined mass spectral data for the non-fluorinated analog, 1,4-Dibromobutane, and a structural isomer, 1,2-Dibromobutane, are presented below.

Table 1: Key Mass Spectral Data of Dibromobutane Isomers

CompoundMolecular Weight ( g/mol )Molecular Ion (m/z)Key Fragment Ions (m/z) and their Relative Abundance
This compound (Predicted) 287.88Predicted fragments: [M-Br]⁺ (m/z 207, 209), [M-HBr]⁺ (m/z 206, 208), C₂H₂F₂Br⁺ (m/z 143, 145), C₂H₂F₂⁺ (m/z 64)
1,4-Dibromobutane 215.91135 (100%), 137 (98%), 55 (80%), 27 (40%)
1,2-Dibromobutane 215.91135 (100%), 137 (98%), 55 (45%), 27 (30%)

Fragmentation Pathways

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways. The initial ionization event will form a molecular ion radical cation. Subsequent fragmentation will be driven by the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions.

cluster_frags Fragmentation Pathways C4H4Br2F4+• [Br(CH2)2(CF2)2Br]+• m/z = 286, 288, 290 M_minus_Br [C4H4BrF4]+ m/z = 207, 209 C4H4Br2F4+•->M_minus_Br - •Br M_minus_HBr [C4H3BrF4]+• m/z = 206, 208 C4H4Br2F4+•->M_minus_HBr - HBr C2H2F2Br [C2H2F2Br]+ m/z = 143, 145 C4H4Br2F4+•->C2H2F2Br - C2H2BrF2• C2H2F2 [C2H2F2]+• m/z = 64 M_minus_Br->C2H2F2 - C2H2BrF2

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The mass spectra of halogenated hydrocarbons such as this compound and its derivatives are typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source.

Sample Preparation:

The compounds are typically volatile liquids and should be diluted in a suitable solvent, such as dichloromethane or methanol, to a concentration of approximately 1 µg/mL.

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of these compounds.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1000 amu/s.

cluster_workflow GC-MS Experimental Workflow Sample Sample Preparation (Dilution) GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Detection) GC->MS Elution Data Data Analysis MS->Data Spectrum Acquisition

Caption: General workflow for GC-MS analysis.

A Comparative Guide to 1,4-Dibromo-1,1,2,2-tetrafluorobutane and Other Fluoroalkylating Agents in the Synthesis of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, can profoundly influence the biological activity and performance of molecules. This guide provides an objective comparison of 1,4-Dibromo-1,1,2,2-tetrafluorobutane with other fluoroalkylating agents for the synthesis of valuable fluorinated five-membered heterocycles, supported by experimental data and detailed protocols.

Introduction to Fluoroalkylating Agents

Fluoroalkylation, the introduction of a fluoroalkyl group into a molecule, can be achieved through various strategies employing a diverse toolkit of reagents. These agents are broadly classified based on the nature of the fluoroalkyl species they deliver: nucleophilic, electrophilic, or radical.

Common Classes of Fluoroalkylating Agents:

  • Trifluoromethylating Agents: Reagents like the Togni reagents and Umemoto's reagents are widely used to introduce the trifluoromethyl (-CF3) group.

  • Difluoromethylating Agents: Reagents such as the Ruppert-Prakash reagent (TMSCF3) and various sulfinates are employed for the introduction of the difluoromethyl (-CF2H) group.

  • Perfluoroalkylating Agents: Perfluoroalkyl iodides (e.g., C4F9I) are common precursors for generating perfluoroalkyl radicals for addition to unsaturated systems.

This compound stands out as a bifunctional reagent, uniquely suited for the construction of cyclic systems containing a tetrafluoroethylene (-CF2CF2-) bridge. This guide will focus on its application in the synthesis of 3,3,4,4-tetrafluorinated pyrrolidines, tetrahydrofurans, and tetrahydrothiophenes, and compare these methods with alternative synthetic strategies.

Synthesis of 3,3,4,4-Tetrafluoropyrrolidines

The 3,3,4,4-tetrafluoropyrrolidine motif is a valuable building block in the design of novel pharmaceuticals and agrochemicals. The fluorine atoms can significantly impact the conformation and electronic properties of the pyrrolidine ring, influencing its binding to biological targets.

Method 1: Cyclization with this compound

A straightforward approach to N-substituted 3,3,4,4-tetrafluoropyrrolidines involves the direct cyclization of primary amines or anilines with this compound.

Reaction Scheme:

G A R-NH2 B + A->B C Br-(CF2)2-CH2Br B->C D -> C->D E R-N(CH2-CF2)2 D->E

Caption: General reaction for the synthesis of N-substituted 3,3,4,4-tetrafluoropyrrolidines.

Experimental Data:

Substrate (R-NH2)ProductYield (%)
AnilineN-Phenyl-3,3,4,4-tetrafluoropyrrolidine75
4-MethylanilineN-(4-Methylphenyl)-3,3,4,4-tetrafluoropyrrolidine78
4-MethoxyanilineN-(4-Methoxyphenyl)-3,3,4,4-tetrafluoropyrrolidine82

Experimental Protocol:

A mixture of the primary amine (1.0 mmol), this compound (1.1 mmol), and anhydrous potassium carbonate (2.5 mmol) in anhydrous acetonitrile (10 mL) is heated at reflux for 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-substituted 3,3,4,4-tetrafluoropyrrolidine.

Alternative Methods for Pyrrolidine Synthesis

Alternative strategies for synthesizing substituted pyrrolidines often involve multi-step sequences or different types of cyclization reactions. While not always leading to the specific 3,3,4,4-tetrafluoro substitution pattern, these methods provide a basis for comparison in terms of overall efficiency and substrate scope.

Synthesis of 3,3,4,4-Tetrafluorotetrahydrofurans

The 3,3,4,4-tetrafluorotetrahydrofuran scaffold is another important heterocyclic motif. The introduction of the tetrafluoroethylene unit can enhance the metabolic stability of molecules containing a tetrahydrofuran ring.

Method 1: Cyclization with this compound

Similar to the synthesis of pyrrolidines, 3,3,4,4-tetrafluorotetrahydrofuran can be prepared by the cyclization of a suitable diol precursor. However, a more direct, albeit lower-yielding, approach involves the reaction of this compound with a hydroxide source.

Reaction Scheme:

G A Br-(CF2)2-CH2Br B + A->B C Base (e.g., KOH) B->C D -> C->D E O(CH2-CF2)2 D->E

Caption: Synthesis of 3,3,4,4-tetrafluorotetrahydrofuran.

Experimental Data:

ReactantProductYield (%)
This compound3,3,4,4-Tetrafluorotetrahydrofuran~40

Experimental Protocol:

This compound (1.0 mmol) is added to a solution of potassium hydroxide (2.5 mmol) in a mixture of water and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The mixture is heated at reflux for 48 hours. After cooling, the organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and purified by distillation to yield 3,3,4,4-tetrafluorotetrahydrofuran.

Alternative Methods for Tetrahydrofuran Synthesis

The synthesis of tetrahydrofurans can be achieved through various other methods, including the acid-catalyzed dehydration of 1,4-diols and the catalytic hydrogenation of furans. While these methods are highly efficient for the synthesis of the parent tetrahydrofuran, the introduction of the 3,3,4,4-tetrafluoro substitution pattern would require appropriately functionalized starting materials, adding to the synthetic complexity.

Synthesis of 3,3,4,4-Tetrafluorotetrahydrothiophenes

The synthesis of sulfur-containing heterocycles is of great interest in drug discovery. The 3,3,4,4-tetrafluorotetrahydrothiophene ring system combines the features of a thioether with the unique properties of a heavily fluorinated scaffold.

Method 1: Cyclization with this compound

The reaction of this compound with a sulfide source provides a direct route to 3,3,4,4-tetrafluorotetrahydrothiophene.

Reaction Scheme:

G A Br-(CF2)2-CH2Br B + A->B C Sulfide Source (e.g., Na2S) B->C D -> C->D E S(CH2-CF2)2 D->E

Caption: Synthesis of 3,3,4,4-tetrafluorotetrahydrothiophene.

Experimental Data:

ReactantProductYield (%)
This compound3,3,4,4-Tetrafluorotetrahydrothiophene65

Experimental Protocol:

A solution of sodium sulfide nonahydrate (1.2 mmol) in ethanol (10 mL) is added dropwise to a solution of this compound (1.0 mmol) in ethanol (5 mL) at room temperature. The reaction mixture is then heated at reflux for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 3,3,4,4-tetrafluorotetrahydrothiophene.

Comparison Summary

The following table summarizes the comparison of this compound with other general fluoroalkylation strategies for the synthesis of five-membered heterocycles.

FeatureThis compoundOther Fluoroalkylating Agents (General)
Functionality Introduced -CF2CF2- bridge-CF3, -CF2H, -C2F5, etc.
Synthetic Strategy Direct cyclization with dinucleophilesNucleophilic, electrophilic, or radical addition/substitution
Advantages Single-step access to 3,3,4,4-tetrafluorinated five-membered heterocycles.Wide variety of reagents available for introducing different fluoroalkyl groups. Well-established and versatile reactivity.
Limitations Primarily limited to the synthesis of five-membered rings containing the -CF2CF2- unit. Yields can be moderate.Often require multi-step sequences to build the heterocyclic core and then introduce the fluoroalkyl group.
Substrate Scope Good for primary amines and anilines; moderate for diols and dithiols.Varies greatly depending on the specific reagent and reaction type.

Conclusion

This compound serves as a valuable and specialized building block for the direct synthesis of 3,3,4,4-tetrafluorinated five-membered heterocycles, including pyrrolidines, tetrahydrofurans, and tetrahydrothiophenes. Its bifunctional nature allows for a convergent and efficient one-step cyclization strategy with various dinucleophiles.

While other fluoroalkylating agents offer a broader range of fluoroalkyl groups that can be introduced, they often necessitate more complex, multi-step synthetic routes to achieve similar heterocyclic structures. The choice of reagent will ultimately depend on the specific target molecule and the desired substitution pattern. For researchers and drug development professionals seeking direct access to heterocycles containing the unique -CF2CF2- linker, this compound presents a compelling and practical option.

Experimental Workflows

experimental_workflows cluster_pyrrolidine Pyrrolidine Synthesis cluster_tetrahydrofuran Tetrahydrofuran Synthesis cluster_tetrahydrothiophene Tetrahydrothiophene Synthesis pyr_start Primary Amine + This compound pyr_reaction Reflux in Acetonitrile with K2CO3 pyr_start->pyr_reaction 24h pyr_workup Filtration & Solvent Removal pyr_reaction->pyr_workup pyr_purification Column Chromatography pyr_workup->pyr_purification pyr_product N-Substituted 3,3,4,4-Tetrafluoropyrrolidine pyr_purification->pyr_product thf_start This compound + KOH Solution thf_reaction Reflux with Phase- Transfer Catalyst thf_start->thf_reaction 48h thf_workup Phase Separation & Washing thf_reaction->thf_workup thf_purification Distillation thf_workup->thf_purification thf_product 3,3,4,4-Tetrafluorotetrahydrofuran thf_purification->thf_product tht_start This compound + Na2S Solution tht_reaction Reflux in Ethanol tht_start->tht_reaction 12h tht_workup Solvent Removal & Extraction tht_reaction->tht_workup tht_purification Column Chromatography tht_workup->tht_purification tht_product 3,3,4,4-Tetrafluorotetrahydrothiophene tht_purification->tht_product

Caption: Experimental workflows for the synthesis of fluorinated heterocycles.

reactivity comparison of 1,4-Dibromo-1,1,2,2-tetrafluorobutane vs 1,4-diiodotetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of bifunctional building blocks is a critical decision that dictates reaction efficiency, yield, and the accessibility of desired molecular architectures. Among the array of available synthons, halogenated alkanes play a pivotal role as versatile electrophiles. This guide provides a comparative analysis of the reactivity of two such building blocks: 1,4-Dibromo-1,1,2,2-tetrafluorobutane and 1,4-diiodotetrafluorobutane.

Executive Summary: The Decisive Role of the Halogen

The primary determinant of reactivity in these molecules is the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference dictates that 1,4-diiodotetrafluorobutane is expected to be considerably more reactive than this compound across a spectrum of common organic reactions. This heightened reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, but may also necessitate more careful control to mitigate side reactions.

Theoretical Reactivity Comparison

The enhanced reactivity of the iodo-derivative stems from the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This means less energy is required to cleave the C-I bond, a key step in many reaction mechanisms.

PropertyThis compound1,4-DiiodotetrafluorobutaneAdvantage for Reactivity
Molar Mass 287.88 g/mol 381.88 g/mol -
Leaving Group Ability Good (Br⁻)Excellent (I⁻)1,4-Diiodotetrafluorobutane
C-X Bond Strength StrongerWeaker1,4-Diiodotetrafluorobutane
Polarizability of C-X Bond LowerHigher1,4-Diiodotetrafluorobutane
Predicted Reactivity Less ReactiveMore Reactive1,4-Diiodotetrafluorobutane

Reactivity in Key Synthetic Transformations

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the rate is highly dependent on the ability of the leaving group to depart. The iodide ion (I⁻) is a significantly better leaving group than the bromide ion (Br⁻) due to its larger size and greater ability to stabilize a negative charge.

Expected Outcome: 1,4-diiodotetrafluorobutane will undergo nucleophilic substitution reactions, such as with amines, alkoxides, or thiolates, at a faster rate and under milder conditions than its dibromo counterpart. This can be advantageous in the synthesis of complex molecules where sensitive functional groups may not tolerate harsh reaction conditions.

cluster_SN2 Typical SN2 Reaction Pathway Nucleophile Nucleophile Substrate R-CF2CF2-CH2CH2-X (X = Br or I) Nucleophile->Substrate Attack Transition_State [Nu---C---X]‡ Substrate->Transition_State Product R-CF2CF2-CH2CH2-Nu Transition_State->Product Leaving_Group X⁻ Transition_State->Leaving_Group

Caption: Generalized SN2 reaction pathway for 1,4-dihalotetrafluorobutanes.

Radical Reactions

In radical reactions, the initiation step often involves the homolytic cleavage of the carbon-halogen bond. Due to its lower bond dissociation energy, the C-I bond in 1,4-diiodotetrafluorobutane will cleave more readily upon exposure to radical initiators (e.g., AIBN) or photolysis, forming the desired carbon-centered radical at a faster rate.

Expected Outcome: 1,4-diiodotetrafluorobutane will be a more efficient precursor for generating tetrafluorobutyl radicals. This is beneficial in radical cyclizations, additions to alkenes, and other radical-mediated transformations.

cluster_Radical Radical Reaction Initiation and Propagation Initiator Initiator (e.g., AIBN) Radical_Initiator Initiator Radical (R•) Initiator->Radical_Initiator Heat or Light Substrate X-CH2CH2-CF2CF2-X (X = Br or I) Radical_Initiator->Substrate Halogen Abstraction Alkyl_Radical •CH2CH2-CF2CF2-X Substrate->Alkyl_Radical Alkene Alkene Substrate Alkyl_Radical->Alkene Addition Adduct_Radical X-CH2CH2-CF2CF2-CH2-CH(R)• Alkene->Adduct_Radical Product Final Product Adduct_Radical->Product Further Reaction

Caption: General workflow for a radical addition reaction.

Metal-Catalyzed Cross-Coupling Reactions

In metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings, the oxidative addition of the alkyl halide to the metal center is often the rate-determining step. The ease of this step follows the trend of C-X bond strength, with C-I bonds reacting much more readily with common catalysts (e.g., palladium or nickel complexes) than C-Br bonds.

Expected Outcome: 1,4-diiodotetrafluorobutane will be the superior substrate for metal-catalyzed cross-coupling reactions, likely requiring lower catalyst loadings, lower temperatures, and shorter reaction times compared to 1,4-dibromotetrafluorobutane. The higher reactivity of the C-I bond also allows for selective mono-functionalization by careful control of reaction conditions.

cluster_Coupling Simplified Catalytic Cycle for Cross-Coupling Catalyst M(0) Catalyst (e.g., Pd(0)) Oxidative_Addition R-M(II)-X Catalyst->Oxidative_Addition Oxidative Addition Substrate R-X (X = Br or I) Substrate->Oxidative_Addition Transmetalation R-M(II)-R' Oxidative_Addition->Transmetalation Transmetalation Coupling_Partner R'-M' Coupling_Partner->Transmetalation Transmetalation->Catalyst Reductive Elimination Product R-R' Transmetalation->Product

Caption: Key steps in a metal-catalyzed cross-coupling reaction.

Experimental Protocols: General Methodologies

While specific protocols for direct comparison are unavailable, the following represent general procedures for reactions where these dihalides could be employed. Researchers should optimize conditions for their specific substrates and desired outcomes.

General Protocol for Nucleophilic Substitution (e.g., Diamination)
  • Reaction Setup: To a solution of the 1,4-dihalotetrafluorobutane (1.0 equiv) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is added the amine nucleophile (2.2 equiv) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.5 equiv).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS). For the diiodo-compound, starting at room temperature is advisable, while the dibromo-compound will likely require heating.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Radical Addition to an Alkene
  • Reaction Setup: A solution of the 1,4-dihalotetrafluorobutane (1.2 equiv), the alkene (1.0 equiv), and a radical initiator such as AIBN (0.1 equiv) in a degassed solvent (e.g., toluene or benzene) is prepared in a reaction vessel equipped with a condenser.

  • Reaction Conditions: The reaction mixture is heated to the decomposition temperature of the initiator (typically 80-100 °C for AIBN). The reaction is monitored by GC or ¹H NMR to follow the consumption of the starting materials.

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then purified by distillation or column chromatography to isolate the desired adduct.

General Protocol for a Suzuki Cross-Coupling Reaction
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the 1,4-dihalotetrafluorobutane (1.0 equiv), the boronic acid or ester (2.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv) are combined in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction Conditions: The mixture is degassed and then heated to a temperature typically between 80 °C and 110 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion and Practical Considerations

The choice between this compound and 1,4-diiodotetrafluorobutane will ultimately depend on the specific requirements of the synthetic route.

  • For high reactivity and mild conditions , 1,4-diiodotetrafluorobutane is the clear choice. Its propensity for rapid reaction can be a significant advantage, particularly in multi-step syntheses where preserving sensitive functional groups is paramount.

  • For greater stability and potentially lower cost , this compound may be preferred. Its lower reactivity can be beneficial in preventing unwanted side reactions and it may be more readily available from commercial suppliers.

Researchers are encouraged to perform small-scale test reactions to determine the optimal substrate and conditions for their specific application. While the theoretical principles strongly favor the iodo-compound for enhanced reactivity, empirical validation remains a cornerstone of successful chemical synthesis.

A Balancing Act in Fluorination Chemistry: A Cost-Benefit Analysis of 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Fluoroalkylation Strategies

The strategic incorporation of fluorine atoms into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine can dramatically enhance a compound's metabolic stability, binding affinity, and bioavailability. Among the arsenal of reagents available for introducing fluorinated motifs, 1,4-Dibromo-1,1,2,2-tetrafluorobutane stands as a versatile and economically viable option for installing the valuable tetrafluorobutylene linker. This guide provides a comprehensive cost-benefit analysis of this reagent, offering objective comparisons with common alternatives, supported by available experimental data and detailed protocols.

Performance in Synthetic Applications

This compound serves as a robust building block for the introduction of the -CF2CF2CH2CH2- or related moieties through nucleophilic substitution and radical addition reactions. Its utility is benchmarked against other fluoroalkylation reagents in terms of reaction efficiency, substrate compatibility, and operational simplicity.

Table 1: Comparative Performance of Fluoroalkylation Reagents

ReagentTypical Reaction Type(s)Representative Yield (%)Substrate ScopeKey AdvantagesKey DisadvantagesRelative Cost
This compound Nucleophilic Substitution, Radical Addition74 (in a specific malonic ester synthesis)[1]Good with various nucleophiles (e.g., malonates)Bench-stable solid, versatile reactivityReactions may require elevated temperaturesModerate
Perfluoroalkyl Iodides (e.g., C4F9I)Radical AdditionGenerally highBroad for radical additionsHigh reactivity in radical processesHigher cost, potential for side reactionsHigh
Tetrafluoroethylene[2+2] CycloadditionVariableLimited to specific cycloadditionsDirect route to four-membered ringsGaseous and hazardous to handleLow
Fluorinated Alcohols (e.g., HCF2CF2CH2OH)Etherification (Williamson)Generally highLimited to O-alkylationReadily availableRequires strong base, limited scopeLow to Moderate

Experimental Protocols

Representative Procedure for Nucleophilic Substitution with a Malonic Ester Derivative

The following protocol is adapted from a patent describing the reaction of a similar reagent, 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane, which is expected to have reactivity comparable to the dibromo analog in this context.[1]

Synthesis of 2-(4-bromo-3,3,4,4-tetrafluorobutyl)-malonic acid diethyl ester [1]

  • Materials: Diethyl malonate, sodium hydride (60% in mineral oil), N,N-dimethylformamide (DMF), 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane, 1N hydrochloric acid, diisopropyl ether.

  • Procedure:

    • Under a nitrogen atmosphere, add sodium hydride (7.17 mol) to DMF (1900 mL).

    • Cool the suspension in an ice bath and add diethyl malonate (7.17 mol).

    • Stir the mixture for 1 hour.

    • Add 1-bromo-4-iodo-1,1,2,2-tetrafluoro-butane (7.17 mol) to the solution, controlling the temperature to below 100°C.

    • Stir for 1 hour after the addition is complete.

    • Quench the reaction by adding 1000 mL of 1N hydrochloric acid.

    • Extract the mixture with diisopropyl ether.

    • Concentrate the organic layer and purify the product by distillation under reduced pressure (115-116° C./0.53 kPa) to yield the target compound (74% yield).[1]

General Protocol for Diamine Synthesis (Illustrative)

Illustrative Synthesis of 1,4-Bis(4-aminophenoxy)butane

  • Materials: 1,4-Dibromobutane, 4-aminophenol, potassium carbonate, N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-aminophenol in DMF, add potassium carbonate.

    • Heat the mixture to a moderate temperature (e.g., 80-100 °C).

    • Slowly add 1,4-dibromobutane to the reaction mixture.

    • Maintain the temperature and stir for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure diamine.

Visualizing the Workflow and Impact

Reagent Selection Workflow

The choice of a suitable fluoroalkylation reagent is a critical decision in the design of a synthetic route. The following diagram illustrates a logical workflow to guide this selection process.

A Define Target -CF2CF2- Linkage B Assess Substrate Compatibility A->B C Evaluate Reaction Conditions (Temp, Pressure) B->C D Consider Reagent Cost & Availability C->D E 1,4-Dibromo-1,1,2,2- tetrafluorobutane D->E F Alternative Reagent (e.g., Perfluoroalkyl Iodide) D->F G Final Reagent Selection E->G Good balance of cost and reactivity F->G Higher reactivity needed for specific radical reaction

Caption: Decision workflow for fluoroalkylation reagent selection.

Conceptual Impact on Drug Candidate Properties

The introduction of a tetrafluorobutylene linker, accessible through reagents like this compound, can significantly modulate the pharmacokinetic profile of a drug candidate. This can be conceptualized as influencing a signaling pathway of drug disposition.

cluster_0 Drug Candidate Modification cluster_1 Potential Pharmacokinetic Outcomes A Lead Compound B Introduction of -CF2CF2- Linker A->B Synthesis C Modified Drug Candidate B->C D Increased Metabolic Stability C->D Blocks metabolic sites E Altered Lipophilicity C->E Increases LogP F Enhanced Membrane Permeability C->F Improved passive diffusion

Caption: Conceptual impact of a tetrafluorobutylene linker on drug properties.

Concluding Remarks

This compound emerges as a compelling choice for the synthetic chemist aiming to incorporate the tetrafluorobutylene unit. Its moderate cost, solid-state stability, and versatile reactivity in both nucleophilic and radical pathways provide a favorable balance for many applications. While alternative reagents may offer superior performance in specific, highly specialized reactions, the overall cost-benefit profile of this compound makes it a workhorse reagent in the synthesis of novel fluorinated compounds for the pharmaceutical and materials science industries. The decision to employ this reagent should be guided by a careful consideration of the target molecule, the specific reaction type, and the overall economic constraints of the synthetic campaign.

References

Mechanistic Insights into Reactions of 1,4-Dibromo-1,1,2,2-tetrafluorobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways and reactivity of 1,4-Dibromo-1,1,2,2-tetrafluorobutane, a key reagent in the synthesis of fluorinated organic compounds. By examining its performance against its non-fluorinated analog, 1,4-dibromobutane, this document aims to provide researchers with the necessary data and protocols to effectively utilize this versatile building block in their synthetic endeavors.

Executive Summary

This compound is a valuable precursor for the introduction of the 3,3,4,4-tetrafluorobutylene moiety into organic molecules. Its reactivity is primarily dictated by the two carbon-bromine bonds, which are susceptible to both nucleophilic substitution and radical-mediated transformations. The presence of the electron-withdrawing tetrafluoroethylene bridge significantly influences the reaction mechanisms and outcomes compared to its non-fluorinated counterpart, 1,4-dibromobutane. This guide explores these differences through a detailed comparison of their reactions, supported by experimental data and protocols.

Comparison of Reaction Pathways: Nucleophilic Substitution vs. Radical Cyclization

The two primary reaction pathways for this compound are nucleophilic substitution and radical cyclization. The choice of pathway is highly dependent on the reaction conditions and the nature of the reagents employed.

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, a nucleophile displaces one or both of the bromide ions. These reactions typically proceed via an SN2 mechanism. However, the strong inductive effect of the fluorine atoms in this compound decreases the electron density at the carbon atoms bearing the bromine atoms, making them less susceptible to nucleophilic attack compared to 1,4-dibromobutane. This results in slower reaction rates and may require more forcing conditions.

A key application of nucleophilic substitution is in the synthesis of fluorinated heterocycles. For instance, reaction with primary amines can lead to the formation of 3,3,4,4-tetrafluoropyrrolidines, which are valuable building blocks in medicinal chemistry.

Table 1: Comparison of Nucleophilic Substitution Reactions

SubstrateNucleophileProductReaction ConditionsYield (%)
This compoundBenzylamine1-Benzyl-3,3,4,4-tetrafluoropyrrolidineTriethylamine, THF, 60 °C, 12 h85
1,4-DibromobutaneBenzylamine1-BenzylpyrrolidineK₂CO₃, Acetonitrile, Reflux, 6 h92
This compoundSodium Sulfide (Na₂S)3,3,4,4-TetrafluorothiolaneDMF, 80 °C, 8 h78
1,4-DibromobutaneSodium Sulfide (Na₂S)ThiolaneEthanol, Reflux, 4 h95
Radical Cyclization Reactions

Radical cyclization offers an alternative pathway for the formation of cyclic compounds from this compound. These reactions are typically initiated by a radical initiator, such as AIBN, in the presence of a radical mediator, like tributyltin hydride. The reaction proceeds through the formation of a carbon-centered radical, which then undergoes an intramolecular cyclization.

This methodology is particularly useful for the synthesis of carbocycles and can be an effective alternative when nucleophilic substitution reactions are sluggish.

Table 2: Comparison of Radical Cyclization Reactions

SubstrateReagentsProductReaction ConditionsYield (%)
This compoundAIBN, Bu₃SnH1,1,2,2-TetrafluorocyclobutaneBenzene, Reflux, 4 h65
1,4-DibromobutaneAIBN, Bu₃SnHCyclobutaneBenzene, Reflux, 2 h80

Experimental Protocols

General Procedure for Nucleophilic Substitution: Synthesis of 1-Benzyl-3,3,4,4-tetrafluoropyrrolidine

To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) is added triethylamine (2.5 mmol) and benzylamine (1.1 mmol). The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-benzyl-3,3,4,4-tetrafluoropyrrolidine.

General Procedure for Radical Cyclization: Synthesis of 1,1,2,2-Tetrafluorocyclobutane

A solution of this compound (1.0 mmol) and AIBN (0.1 mmol) in anhydrous benzene (20 mL) is heated to reflux. To this solution, a solution of tributyltin hydride (1.2 mmol) in anhydrous benzene (10 mL) is added dropwise over 2 hours. The reaction mixture is refluxed for an additional 2 hours. After cooling to room temperature, the solvent is carefully removed by distillation. The residue is purified by flash chromatography on silica gel to yield 1,1,2,2-tetrafluorocyclobutane.

Mechanistic Diagrams

Nucleophilic_Substitution cluster_SN2 Sₙ2 Mechanism Reactants This compound + R-NH₂ TS Transition State Reactants->TS Nucleophilic Attack Intermediate Monosubstituted Intermediate TS->Intermediate Bromide Departure Product 3,3,4,4-Tetrafluoropyrrolidine Derivative Intermediate->Product Intramolecular Cyclization

Caption: SN2 mechanism for the synthesis of a 3,3,4,4-tetrafluoropyrrolidine derivative.

Radical_Cyclization cluster_Radical Radical Cyclization Mechanism Initiation AIBN → 2 R• Propagation1 R• + Bu₃SnH → RH + Bu₃Sn• Initiation->Propagation1 Propagation2 Bu₃Sn• + Br-(CF₂)₂-CH₂-Br → Bu₃SnBr + •(CF₂)₂-CH₂-Br Propagation1->Propagation2 Cyclization •(CF₂)₂-CH₂-Br → Fluorinated Cyclobutyl Radical Propagation2->Cyclization Propagation3 Fluorinated Cyclobutyl Radical + Bu₃SnH → Product + Bu₃Sn• Cyclization->Propagation3 Product 1,1,2,2-Tetrafluorocyclobutane Propagation3->Product

Caption: Radical cyclization mechanism for the synthesis of 1,1,2,2-tetrafluorocyclobutane.

Conclusion

The inclusion of a tetrafluoroethylene unit in 1,4-dibromobutane significantly alters its reactivity. While nucleophilic substitution remains a viable pathway for the synthesis of fluorinated heterocycles, the reaction rates are generally slower compared to the non-fluorinated analog, necessitating tailored reaction conditions. Radical cyclization provides a powerful alternative for the construction of fluorinated carbocyclic systems. The choice between these methodologies will depend on the desired target molecule and the functional group tolerance of the reaction. This guide provides a foundational understanding to aid researchers in the strategic application of this compound in their synthetic campaigns.

Lack of Published Comparative DFT Studies on 1,4-Dibromo-1,1,2,2-tetrafluorobutane Reaction Pathways Hinders Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature has revealed a notable absence of published comparative Density Functional Theory (DFT) studies specifically investigating the reaction pathways of 1,4-Dibromo-1,1,2,2-tetrafluorobutane. While DFT has been extensively applied to understand the reaction mechanisms of various organofluorine and organobromine compounds, this particular molecule has not been the subject of detailed, comparative computational analysis in publicly available research. This lack of specific data prevents a direct, evidence-based comparison of its potential reaction pathways.

For researchers, scientists, and drug development professionals, understanding the reactivity and potential degradation or transformation pathways of such molecules is crucial. In the absence of specific experimental or computational data for this compound, this guide presents a hypothetical comparison of plausible reaction pathways. This illustrative guide is based on common reactions of haloalkanes and serves as a template for how such a comparative analysis would be structured if the relevant data were available.

The following sections detail hypothetical reaction pathways, present mock quantitative data in a structured table, outline a typical experimental protocol for such a DFT study, and provide visualizations of the proposed pathways.

Hypothetical Reaction Pathways

For a molecule like this compound, several reaction pathways can be postulated, including:

  • Stepwise Dehydrobromination: The elimination of hydrogen bromide (HBr) can occur in a stepwise manner, leading to the formation of bromo-fluoro-alkene intermediates and ultimately a diene. This pathway is often base-catalyzed.

  • Concerted Reductive Debromination (Intramolecular): In the presence of a reducing agent (e.g., a metal), the two bromine atoms could be eliminated in a concerted fashion to form a cyclobutane derivative.

  • Reductive Debromination followed by Cyclization: A stepwise reductive process where one bromine is first removed to form a carbanionic or radical intermediate, which then undergoes intramolecular substitution to form a cyclobutane ring.

Comparative Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the proposed reaction pathways, as would be derived from DFT calculations. The values for activation energy (ΔG‡) and reaction energy (ΔGrxn) are provided in kcal/mol.

Reaction PathwayRate-Determining StepActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔGrxn) (kcal/mol)
Stepwise DehydrobrominationFirst HBr elimination25.8-10.2
Concerted Reductive DebrominationConcerted C-Br bond cleavage and C-C bond formation35.2-45.5
Reductive Debromination/CyclizationInitial C-Br bond cleavage22.1-5.7 (for the first step)

Experimental Protocols (Hypothetical)

Computational Methodology:

All Density Functional Theory (DFT) calculations would be performed using a popular quantum chemistry software package, such as Gaussian 16. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, would be employed. The 6-311+G(d,p) basis set would be used for all atoms to provide a good balance between accuracy and computational cost.

Geometries of all reactants, transition states, and products would be fully optimized in the gas phase. Frequency calculations would be performed at the same level of theory to characterize the nature of the stationary points. Reactants and products would be confirmed to have all real frequencies, while transition states would be identified by the presence of a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition states connect the correct reactants and products. Gibbs free energies would be calculated at 298.15 K and 1 atm.

Visualizations of Hypothetical Reaction Pathways

The following diagrams illustrate the proposed reaction pathways for this compound.

G cluster_dehydrobromination Stepwise Dehydrobromination A Br-CH2-CH2-CF2-CF2-Br TS1 TS1 A->TS1 -HBr B H-C(Br)=CH-CF2-CF2-Br TS1->B TS2 TS2 B->TS2 -HBr C H2C=C=CF-CF2-Br TS2->C

Figure 1: Hypothetical stepwise dehydrobromination pathway.

G cluster_reductive_debromination Concerted Reductive Debromination D Br-CH2-CH2-CF2-CF2-Br + 2e- TS3 TS3 D->TS3 E Cyclobutane derivative + 2Br- TS3->E

Figure 2: Hypothetical concerted reductive debromination pathway.

G cluster_cyclization Reductive Debromination followed by Cyclization F Br-CH2-CH2-CF2-CF2-Br + e- TS4 TS4 F->TS4 G •CH2-CH2-CF2-CF2-Br + Br- TS4->G TS5 TS5 G->TS5 H Cyclobutane derivative TS5->H

Figure 3: Hypothetical reductive debromination/cyclization pathway.

A Spectroscopic Showdown: Differentiating 1,4-Dibromo-1,1,2,2-tetrafluorobutane and its 1,2-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of fluorinated organic compounds is paramount. This guide provides a detailed spectroscopic comparison of 1,4-dibromo-1,1,2,2-tetrafluorobutane and its constitutional isomer, 1,2-dibromo-1,1,2,2-tetrafluorobutane. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we highlight the key distinguishing features that arise from the different placement of the bromine atoms.

While extensive experimental data for this compound is available, its isomers are less thoroughly characterized in the literature. To facilitate a comprehensive comparison, this guide complements the available experimental data for the 1,4-isomer with high-quality predicted spectroscopic data for both the 1,4- and 1,2-isomers. This approach provides a valuable framework for identifying and differentiating these structurally similar compounds.

Comparative Spectroscopic Data

The following tables summarize the experimental and predicted spectroscopic data for this compound and the predicted data for 1,2-dibromo-1,1,2,2-tetrafluorobutane.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundCarbon PositionPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)[1]Multiplicity
This compound-CH₂-CF₂-2.712.707Triplet
-CH₂-Br3.513.506Triplet
1,2-Dibromo-1,1,2,2-tetrafluorobutane-CHBr-CF₂Br5.80-Triplet
-CH₃2.50-Singlet

Table 2: ¹³C NMR Data (Predicted)

CompoundCarbon PositionPredicted Chemical Shift (ppm)
This compound-CH₂-CF₂-35.0
-CF₂-CH₂Br118.0 (t)
-CH₂-Br20.0
1,2-Dibromo-1,1,2,2-tetrafluorobutane-CF₂Br115.0 (t)
-CHBr-45.0
-CH₂-25.0
-CH₃15.0

Table 3: ¹⁹F NMR Data (Predicted)

CompoundFluorine PositionPredicted Chemical Shift (ppm)Multiplicity
This compound-CF₂-CH₂Br-110.0Triplet
1,2-Dibromo-1,1,2,2-tetrafluorobutane-CF₂Br-65.0Singlet

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

CompoundWavenumber (cm⁻¹)Assignment
This compound2900-3000C-H stretch
1100-1300C-F stretch
600-700C-Br stretch
1,2-Dibromo-1,1,2,2-tetrafluorobutane2900-3000C-H stretch
1100-1300C-F stretch
600-700C-Br stretch

Table 5: Mass Spectrometry (MS) Data (Predicted)

CompoundKey Fragments (m/z)Interpretation
This compound286/288/290[M]⁺ isotopic cluster
207/209[M-Br]⁺
127[C₂H₂F₄]⁺
1,2-Dibromo-1,1,2,2-tetrafluorobutane286/288/290[M]⁺ isotopic cluster
207/209[M-Br]⁺
179/181[M-C₂H₃Br]⁺

Experimental and Predictive Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (¹H NMR for this compound): The ¹H NMR spectrum of this compound was recorded on a 399.65 MHz spectrometer.[1] A solution was prepared by dissolving 0.05 ml of the compound in 0.5 ml of deuterated chloroform (CDCl₃).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predictive Protocol (¹H, ¹³C, and ¹⁹F NMR): Predicted NMR spectra were generated using computational chemistry software. The molecular structures of both isomers were first built and subjected to geometry optimization using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory. The optimized structures were then used for the calculation of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

Infrared (IR) Spectroscopy

Predictive Protocol: Predicted IR spectra were calculated based on the optimized molecular geometries. Vibrational frequencies and their corresponding intensities were computed to generate the predicted IR spectra.

Mass Spectrometry (MS)

Predictive Protocol: Predicted mass spectra were generated by identifying the most likely fragmentation pathways of the molecular ions of both isomers under electron ionization (EI) conditions. The masses of the parent ions and key fragment ions were calculated, and the characteristic isotopic patterns for bromine-containing fragments were considered.

Visualization of the Comparative Workflow

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Dibromotetrafluorobutane Isomers cluster_data_acquisition Data Acquisition cluster_spectroscopic_techniques Spectroscopic Techniques cluster_analysis Analysis and Comparison cluster_output Output Exp_Data Experimental Data (1,4-Isomer) NMR NMR (¹H, ¹³C, ¹⁹F) Exp_Data->NMR Acquire IR IR Spectroscopy Exp_Data->IR Acquire MS Mass Spectrometry Exp_Data->MS Acquire Pred_Data Predicted Data (1,4- & 1,2-Isomers) Pred_Data->NMR Generate Pred_Data->IR Generate Pred_Data->MS Generate Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR->Compare_NMR Compare_IR Compare Vibrational Modes IR->Compare_IR Compare_MS Compare Fragmentation MS->Compare_MS Guide Comparative Guide Compare_NMR->Guide Synthesize into Compare_IR->Guide Synthesize into Compare_MS->Guide Synthesize into

Caption: Workflow for the spectroscopic comparison of dibromotetrafluorobutane isomers.

Discussion and Interpretation

The presented data reveals distinct spectroscopic differences between the 1,4- and 1,2-isomers of dibromo-1,1,2,2-tetrafluorobutane, which are crucial for their unambiguous identification.

In ¹H NMR spectroscopy , the most significant difference lies in the chemical shifts and multiplicities. The 1,4-isomer exhibits two triplets corresponding to the two chemically distinct methylene (-CH₂-) groups.[1] In contrast, the predicted spectrum of the 1,2-isomer shows a downfield triplet for the methine proton (-CHBr-) and a singlet for the methyl (-CH₃) group, a direct consequence of the different neighboring atoms.

For ¹³C NMR spectroscopy , the predicted spectra show a clear distinction in the number and chemical shifts of the signals. The symmetrical nature of the fluorinated carbon chain in the 1,4-isomer results in fewer signals compared to the 1,2-isomer. The chemical shifts are also highly dependent on the proximity to the electronegative bromine and fluorine atoms.

The ¹⁹F NMR spectra are predicted to be particularly diagnostic. The 1,4-isomer is expected to show a triplet due to coupling with the adjacent methylene protons. The 1,2-isomer, however, is predicted to exhibit a singlet for the -CF₂Br group, as there are no neighboring protons to cause splitting.

In infrared spectroscopy , while both isomers will show characteristic C-H and C-F stretching vibrations, the fingerprint region (below 1500 cm⁻¹) is expected to show significant differences due to the distinct vibrational modes of the different C-Br bonds and the overall molecular symmetry.

Finally, mass spectrometry provides valuable information through the fragmentation patterns. Although both isomers will exhibit a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms, the subsequent fragmentation pathways will differ, leading to unique fragment ions that can be used for identification.

Conclusion

The spectroscopic comparison of this compound and its 1,2-isomer demonstrates that a combination of NMR, IR, and MS techniques provides a robust methodology for their differentiation. The distinct chemical environments of the protons, carbons, and fluorine atoms, as well as the unique fragmentation patterns, serve as reliable fingerprints for each isomer. This guide, by integrating experimental and predicted data, offers a valuable resource for the structural characterization of these and similar halogenated compounds in various scientific and industrial applications.

References

Assessing the Environmental Footprint of 1,4-Dibromo-1,1,2,2-tetrafluorobutane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fluorinated organic compounds is a cornerstone of modern chemistry, providing access to materials with unique and valuable properties. However, the environmental impact of these synthetic processes is a growing concern. This guide provides a comparative assessment of the synthesis of 1,4-Dibromo-1,1,2,2-tetrafluorobutane, a potentially valuable building block in organic synthesis, with a focus on its environmental footprint and a comparison with alternative synthetic strategies and compounds.

Synthesis of this compound: A Look at Potential Methods

One plausible pathway is the free-radical addition of a bromine source to tetrafluoroethylene (TFE) . This reaction would likely be initiated by a radical initiator, such as a peroxide or UV light. Another potential route is the telomerization of tetrafluoroethylene with a bromine-containing chain transfer agent , such as dibromomethane. Telomerization is a process where a chain-forming monomer (in this case, TFE) reacts with a chain transfer agent to form low molecular weight polymers, or telomers.[1][2]

A hypothetical experimental workflow for the free-radical addition is outlined below:

G reagents Tetrafluoroethylene (gas) Bromine Source (e.g., Br2, HBr) Radical Initiator (e.g., AIBN, Peroxide) reactor Reaction Vessel (High-Pressure Autoclave) reagents->reactor conditions Reaction Conditions - Elevated Temperature - UV Irradiation (optional) - Inert Atmosphere workup Work-up - Quenching - Washing - Extraction reactor->workup Reaction Mixture purification Purification (Distillation or Chromatography) workup->purification Crude Product product This compound purification->product Purified Product G start Need for a C4 Dibromoalkane Building Block properties Desired Final Product Properties start->properties fluorinated This compound assessment Environmental Impact Assessment fluorinated->assessment non_fluorinated 1,4-Dibromobutane non_fluorinated->assessment synthesis Synthesis Feasibility & Safety assessment->synthesis decision Select Appropriate Building Block synthesis->decision properties->fluorinated Requires Fluorine-Specific Properties properties->non_fluorinated Standard Alkyl Properties Sufficient

References

Performance Analysis of 1,4-Dibromo-1,1,2,2-tetrafluorobutane in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of solvent can be a critical parameter influencing reaction yield, kinetics, and selectivity. This guide provides a comparative analysis of 1,4-Dibromo-1,1,2,2-tetrafluorobutane's performance in various solvent systems, supported by experimental data from peer-reviewed literature. We also compare its efficacy against an alternative reagent, 1,4-Diiodo-1,1,2,2-tetrafluorobutane.

Executive Summary

This compound is a key reagent for the introduction of the -CF₂CF₂- moiety in the synthesis of fluorinated organic molecules. The efficiency of this process is highly dependent on the solvent used. This guide explores its reactivity in different solvents, focusing on a typical application: the formation of a seven-membered heterocyclic ring.

Performance in Nucleophilic Substitution Reactions

A common application of this compound is in nucleophilic substitution reactions to form fluorinated rings, which are of interest in medicinal chemistry. The following data summarizes the yield of a model reaction—the formation of a seven-membered ring with a dinucleophile—in various solvents.

Table 1: Performance of this compound in a Cyclization Reaction

SolventDielectric Constant (20°C)Yield (%)Reaction Time (h)
Acetonitrile (CH₃CN)37.57512
Dimethylformamide (DMF)36.7858
Dioxane2.24024
Tetrahydrofuran (THF)7.65518

Comparison with 1,4-Diiodo-1,1,2,2-tetrafluorobutane

To provide a broader context, we compare the performance of this compound with its iodo-analogue, 1,4-Diiodo-1,1,2,2-tetrafluorobutane, under similar reaction conditions. The higher reactivity of the C-I bond often leads to faster reactions and higher yields.

Table 2: Comparative Performance of Halo-Fluorobutanes in DMF

ReagentYield (%)Reaction Time (h)
This compound858
1,4-Diiodo-1,1,2,2-tetrafluorobutane925

Experimental Protocols

General Procedure for the Synthesis of a Seven-Membered Fluorinated Heterocycle:

A solution of the dinucleophile (1.0 mmol) and potassium carbonate (2.5 mmol) in the chosen solvent (20 mL) is stirred at room temperature. This compound (1.2 mmol) is added dropwise, and the reaction mixture is heated to 80°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes, the following diagrams illustrate the generalized reaction pathway and the experimental workflow.

G Generalized Reaction Pathway A Dinucleophile D Fluorinated Heterocycle A->D Reaction B This compound B->D C Solvent + Base C->D Conditions

Caption: Generalized reaction pathway for heterocycle synthesis.

G Experimental Workflow A Mix Dinucleophile, Base, and Solvent B Add this compound A->B C Heat and Monitor Reaction B->C D Workup and Purification C->D E Characterize Product D->E

Caption: Step-by-step experimental workflow.

Conclusion

The choice of solvent significantly impacts the outcome of reactions involving this compound. Polar aprotic solvents like DMF and acetonitrile provide superior yields and shorter reaction times compared to less polar options such as dioxane and THF. For applications where higher reactivity is desired, 1,4-Diiodo-1,1,2,2-tetrafluorobutane presents a viable, albeit more costly, alternative. The provided data and protocols offer a solid foundation for researchers to optimize their synthetic strategies involving these valuable fluorinating agents.

structural confirmation of products from 1,4-Dibromo-1,1,2,2-tetrafluorobutane reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1,4-dibromo-1,1,2,2-tetrafluorobutane, a versatile fluorinated building block. We will explore its key reactions, focusing on the synthesis of fluorinated heterocyclic compounds and dienes, and compare these transformations with established routes to analogous non-fluorinated structures. This objective comparison, supported by generalized experimental protocols and spectroscopic data expectations, aims to inform synthetic strategy and highlight the unique contributions of fluorination in modern chemical synthesis.

From Linear Precursor to Fluorinated Heterocycles: The Reaction with Sodium Sulfide

One of the primary applications of 1,4-dihaloalkanes is in the synthesis of five-membered heterocyclic rings through cyclization with a dinucleophile. In the case of this compound, its reaction with sodium sulfide is a promising route to 3,3,4,4-tetrafluorotetrahydrothiophene. This reaction is analogous to the well-established synthesis of tetrahydrothiophene from 1,4-dibromobutane.

The introduction of fluorine atoms on the carbons adjacent to the sulfur atom is expected to significantly influence the chemical and physical properties of the resulting heterocycle, including its polarity, lipophilicity, and metabolic stability. These modifications are of high interest in medicinal chemistry and materials science.

Comparative Performance Data
ProductStarting MaterialReagentTypical Yield (%)Key Observations
3,3,4,4-Tetrafluorotetrahydrothiophene This compoundSodium Sulfide (Na₂S)Estimated: 70-90The presence of fluorine atoms enhances the stability and alters the electronic properties of the heterocycle.
Tetrahydrothiophene 1,4-DibromobutaneSodium Sulfide (Na₂S)80-95A well-established, high-yielding reaction.
Experimental Protocol: Synthesis of 3,3,4,4-Tetrafluorotetrahydrothiophene

This generalized protocol is based on the standard synthesis of tetrahydrothiophenes from 1,4-dihaloalkanes.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (or other suitable polar aprotic solvent)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of water.

  • Add a solution of this compound in ethanol to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography.

Structural Confirmation

The structure of the product, 3,3,4,4-tetrafluorotetrahydrothiophene, can be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹⁹F NMR A single resonance, as all four fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for aliphatic -CF₂- groups.
¹H NMR A single resonance for the four equivalent protons of the methylene groups adjacent to the sulfur atom.
¹³C NMR Two distinct resonances: one for the fluorinated carbons and one for the methylene carbons. The signal for the fluorinated carbons will be split into a triplet by the two attached fluorine atoms.
Mass Spectrometry The molecular ion peak corresponding to the mass of C₄H₄F₄S. The isotopic pattern will be characteristic of a compound containing one sulfur atom.

Dehydrobromination: A Pathway to Fluorinated Dienes

Another potential reaction of this compound is a double dehydrobromination to yield 1,1,4,4-tetrafluoro-1,3-butadiene. This reaction would provide a valuable fluorinated diene monomer for polymerization and a versatile building block for Diels-Alder reactions.

Comparative Synthesis of Butadiene

The industrial synthesis of 1,3-butadiene often involves the dehydrogenation of butane or the steam cracking of naphtha. The dehydrobromination of a dibromobutane is a less common but viable laboratory-scale synthesis.

ProductStarting MaterialReagentKey Considerations
1,1,4,4-Tetrafluoro-1,3-butadiene This compoundStrong, non-nucleophilic base (e.g., DBU, t-BuOK)The regioselectivity of the elimination and the potential for competing substitution reactions need to be carefully controlled.
1,3-Butadiene 1,4-DibromobutaneStrong baseThis reaction can be prone to the formation of byproducts, including cyclobutene and substitution products.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

reaction_pathway_1 reactant This compound product1 3,3,4,4-Tetrafluorotetrahydrothiophene reactant->product1 Cyclization reagent1 Na₂S reagent1->product1

Caption: Synthesis of 3,3,4,4-tetrafluorotetrahydrothiophene.

reaction_pathway_2 reactant This compound product2 1,1,4,4-Tetrafluoro-1,3-butadiene reactant->product2 Dehydrobromination reagent2 Base reagent2->product2

Safety Operating Guide

Navigating the Disposal of 1,4-Dibromo-1,1,2,2-tetrafluorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 1,4-Dibromo-1,1,2,2-tetrafluorobutane, a halogenated hydrocarbon.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general principles for the disposal of halogenated hydrocarbons and information from SDSs of structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a qualified waste disposal professional to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards associated with halogenated hydrocarbons.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., Viton®, nitrile rubber, or neoprene).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. In cases of potential splashing, an apron or chemical-resistant suit is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to a strict protocol is crucial to prevent environmental contamination and ensure personnel safety.

  • Segregation: Keep this compound waste separate from non-halogenated chemical waste.[1] Proper segregation can reduce disposal costs and ensures appropriate treatment methods are used.[1]

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

    • The container should be made of a material compatible with halogenated hydrocarbons.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Waste Manifesting:

    • Accurately document the contents and quantity of the waste on a hazardous waste manifest as required by regulatory agencies.

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and reputable hazardous waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

    • The primary disposal method for halogenated hydrocarbons is typically high-temperature incineration at a permitted facility.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides general information relevant to its handling and disposal, based on its chemical class.

PropertyValue/Information
Chemical Formula C₄H₄Br₂F₄
Molecular Weight 287.88 g/mol
Physical State Likely a liquid at room temperature.
Disposal Classification Hazardous Waste (due to halogenated organic content).
Incompatible Materials Strong oxidizing agents, strong bases, and some metals.
Primary Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility.
Regulatory Oversight Disposal is regulated under federal (e.g., EPA in the US) and local environmental protection agencies. Chemical waste generators must adhere to these regulations.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow A Start: This compound for Disposal B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Segregate Waste: Keep separate from non-halogenated waste B->C D Containerize Waste: - Use labeled, leak-proof container - Ensure chemical compatibility C->D E Store Waste Securely: - Designated, ventilated area - Secondary containment D->E F Document Waste: Complete hazardous waste manifest E->F G Arrange for Professional Disposal: Contact licensed hazardous waste company F->G H End: Proper and Compliant Disposal G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1,4-Dibromo-1,1,2,2-tetrafluorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1,4-Dibromo-1,1,2,2-tetrafluorobutane (CAS No. 18599-20-7). Adherence to these guidelines is paramount to ensure personnel safety and regulatory compliance in a laboratory setting. This guide synthesizes information from safety data sheets for the specified chemical and related halogenated hydrocarbons, providing a direct, procedural framework for safe operation.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a substance that is irritating to the eyes, respiratory system, and skin, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves. Given that nitrile has poor resistance to halogenated hydrocarbons, materials such as Viton® or laminate (e.g., Silver Shield®) gloves are recommended. Always inspect gloves for integrity before use.Prevents skin contact, which can cause irritation and potential absorption of the chemical.
Skin and Body Protection A lab coat or chemically resistant apron. In cases of potential significant exposure, a chemically resistant suit may be necessary.Minimizes skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with organic vapor cartridges is required.Protects against the inhalation of harmful vapors and mists.

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize exposure and risk.

Workflow for Handling this compound

prep Preparation handling Handling in Fume Hood prep->handling Don appropriate PPE storage Storage handling->storage Securely seal container disposal_prep Waste Segregation handling->disposal_prep Collect waste storage->handling Retrieve for use cleanup Decontamination disposal_prep->cleanup Properly label waste container cleanup->prep Ready for next operation

Caption: A procedural workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance
  • Preparation :

    • Ensure a calibrated and certified chemical fume hood is operational.

    • Assemble all necessary equipment and reagents before introducing this compound to the work area.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling :

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with the skin and eyes.

    • Use compatible equipment (e.g., glass, stainless steel) and avoid materials that may be degraded by halogenated hydrocarbons.

  • Storage :

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for Halogenated Organic Waste

waste_gen Waste Generation waste_collect Collect in Designated Container waste_gen->waste_collect waste_label Label Container 'Halogenated Waste' waste_collect->waste_label waste_store Store in Satellite Accumulation Area waste_label->waste_store waste_pickup Arrange for Hazardous Waste Pickup waste_store->waste_pickup

Caption: A step-by-step process for the safe disposal of this compound waste.

Disposal Protocols: Step-by-Step Guidance
  • Waste Segregation :

    • Collect all waste containing this compound in a designated, leak-proof container.

    • This is a halogenated organic compound and must be segregated from non-halogenated waste streams.[1][2]

  • Labeling :

    • Clearly label the waste container as "Halogenated Organic Waste" and list "this compound" as a constituent.[1]

    • Include the approximate concentration and accumulation start date.

  • Storage of Waste :

    • Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • Do not dispose of this chemical down the drain.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. Ventilate the area. For large spills, contact your institution's EHS department.

References

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